Product packaging for (-)-Dihydrojasmonic acid(Cat. No.:CAS No. 3572-64-3)

(-)-Dihydrojasmonic acid

Cat. No.: B1345552
CAS No.: 3572-64-3
M. Wt: 212.28 g/mol
InChI Key: PQEYTAGBXNEUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9,10-Dihydrojasmonic acid is a member of Jasmonate derivatives. It is functionally related to a jasmonic acid.
Dihydrojasmonic acid has been reported in Vicia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B1345552 (-)-Dihydrojasmonic acid CAS No. 3572-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxo-2-pentylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEYTAGBXNEUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883989
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-64-3, 98674-52-3
Record name (±)-9,10-Dihydrojasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2-pentylcyclopentaneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydrojasmonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(-)-Dihydrojasmonic Acid: A Technical Overview of its Discovery, Synthesis, and Chiral Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid is a cyclopentanone-based fatty acid derivative and a member of the jasmonate family of plant hormones. Jasmonates are recognized as crucial signaling molecules in plant development and defense mechanisms. While its close relative, jasmonic acid, has been extensively studied, this compound also presents significant interest due to its biological activities, including its role as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery, synthesis, and methods for the chiral isolation of this compound, tailored for professionals in research and drug development.

Natural Occurrence and Discovery

(-)-9,10-Dihydrojasmonic acid has been identified as a naturally occurring compound in plants. Its presence has been reported in species such as the fava bean (Vicia faba) and tomato (Solanum lycopersicum).[1][2] While the broader class of jasmonates was first isolated from fungal cultures, the specific discovery and initial isolation of this compound from a plant source are not as prominently documented in readily available literature.[3][4] The primary route for obtaining this compound for research and commercial purposes has predominantly been through chemical synthesis, followed by chiral resolution or enantioselective synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.28 g/mol
CAS Number 98674-52-3
Appearance Solid
Solubility Soluble in chloroform
Storage Temperature -10 to -25°C

Data sourced from PubChem and commercial supplier information.[1]

Biosynthesis and Signaling Pathways

The biosynthesis of jasmonates originates from α-linolenic acid through the octadecanoid pathway. This pathway involves a series of enzymatic reactions primarily located in the chloroplasts and peroxisomes. While a direct and complete biosynthetic pathway for dihydrojasmone, a precursor to dihydrojasmonic acid, has not been fully elucidated, its biogenesis is intrinsically linked to the well-established jasmonic acid (JA) pathway.

Jasmonic Acid Biosynthesis Pathway (Precursor Route)

The diagram below illustrates the key steps in the jasmonic acid biosynthesis pathway, which generates the foundational structures for jasmonates.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA OPDA Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) OPDA_transported OPDA OPDA->OPDA_transported Transport OPC-8:0 OPC-8:0 OPDA_transported->OPC-8:0 OPR3 beta_Oxidation 3 cycles of β-oxidation OPC-8:0->beta_Oxidation Jasmonic_Acid Jasmonic_Acid beta_Oxidation->Jasmonic_Acid

Caption: Overview of the Jasmonic Acid Biosynthesis Pathway.

Chemical Synthesis and Chiral Isolation

Due to the low abundance in natural sources, chemical synthesis is the most common method for producing dihydrojasmonic acid. The synthesis typically results in a racemic mixture of enantiomers, which then requires chiral resolution to isolate the desired (-)-enantiomer.

General Synthesis Workflow

A common synthetic approach involves the Michael addition of a nucleophile to a cyclopentenone derivative, followed by further modifications to introduce the acetic acid side chain. The diagram below outlines a generalized workflow for the synthesis of racemic dihydrojasmonic acid.

Racemic_Synthesis_Workflow Start Starting Materials (e.g., 2-pentyl-2-cyclopenten-1-one) Michael_Addition Michael Addition (e.g., with a malonate ester) Start->Michael_Addition Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Michael_Addition->Hydrolysis_Decarboxylation Racemic_DHA Racemic Dihydrojasmonic Acid Hydrolysis_Decarboxylation->Racemic_DHA

Caption: Generalized workflow for the synthesis of racemic dihydrojasmonic acid.

Chiral Resolution Methods

The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain this compound. The most common methods for chiral resolution of acidic compounds are detailed below.

1. Diastereomeric Salt Formation and Crystallization

This classical method involves reacting the racemic dihydrojasmonic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with an acid to regenerate the enantiomerically pure this compound.

Experimental Protocol: Diastereomeric Salt Formation

  • Materials:

    • Racemic dihydrojasmonic acid

    • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or a cinchona alkaloid)

    • Suitable solvent (e.g., ethanol, methanol, or acetone)

    • Hydrochloric acid (for regeneration)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • Dissolve the racemic dihydrojasmonic acid in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent to the solution.

    • Allow the diastereomeric salts to form and crystallize, which may require cooling or slow evaporation of the solvent.

    • Isolate the less soluble diastereomeric salt by filtration. The choice of the resolving agent determines which enantiomer crystallizes preferentially.

    • Recrystallize the isolated salt to improve diastereomeric purity.

    • Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the dihydrojasmonic acid and liberate it from the chiral amine.

    • Extract the enantiomerically enriched dihydrojasmonic acid with an organic solvent.

    • Wash the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to yield the resolved this compound.

2. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

  • Instrumentation and Materials:

    • HPLC system with a UV or other suitable detector

    • Chiral column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose, or a protein-based CSP)

    • Mobile phase (typically a mixture of hexane/isopropanol or other suitable solvents, often with an acidic modifier like trifluoroacetic acid)

    • Racemic dihydrojasmonic acid sample

  • Procedure:

    • Dissolve the racemic dihydrojasmonic acid in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution of the enantiomers using the detector. The two enantiomers will appear as separate peaks.

    • For preparative separation, collect the fractions corresponding to the peak of the desired (-)-enantiomer.

    • Combine the collected fractions and remove the solvent to obtain the purified this compound.

The logical relationship for choosing a chiral separation method is outlined in the following diagram.

Chiral_Separation_Logic Racemic_Mixture Racemic Dihydrojasmonic Acid Decision Scale of Separation? Racemic_Mixture->Decision Large_Scale Large Scale Decision->Large_Scale Industrial Small_Scale Small Scale (Analytical/ Preparative) Decision->Small_Scale Laboratory Diastereomeric_Salts Diastereomeric Salt Formation & Crystallization Large_Scale->Diastereomeric_Salts Chiral_Chromatography Chiral Chromatography (e.g., HPLC) Small_Scale->Chiral_Chromatography Resolved_Enantiomer This compound Diastereomeric_Salts->Resolved_Enantiomer Chiral_Chromatography->Resolved_Enantiomer

Caption: Decision logic for chiral separation of dihydrojasmonic acid.

Conclusion

This compound is a naturally occurring plant growth regulator with significant potential for applications in agriculture and beyond. While it is found in nature, its isolation from these sources is not a common practice. Instead, chemical synthesis of a racemic mixture followed by efficient chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, are the established methods for obtaining the enantiomerically pure compound. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to work with and further investigate the properties and applications of this compound.

References

biological role of (-)-Dihydrojasmonic acid in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of (-)-Dihydrojasmonic Acid in Plants

Abstract

This compound (DHJA) is a lipid-derived signaling molecule and a derivative of the well-characterized phytohormone, jasmonic acid (JA).[1][2][3] As a member of the jasmonate family, DHJA is involved in the intricate network of plant defense and development.[1] While its biological activity is sometimes considered less potent than other jasmonates, it functions as a plant growth regulator and plays a role in orchestrating responses to biotic and abiotic stresses.[3][4] This technical guide provides a comprehensive overview of the current understanding of DHJA's biological role, focusing on its biosynthesis, signaling pathway, physiological effects, and interactions with other plant hormones. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The complete, direct biosynthetic pathway for this compound has not been fully elucidated in plants.[1][5] Its formation is intrinsically linked to the canonical jasmonic acid (JA) biosynthesis pathway, which serves as the route to its precursors.[5] The prevailing hypothesis is that DHJA is formed via the reduction of the double bond in the pentenyl side chain of jasmonic acid.[1] The established JA pathway begins in the chloroplast and is completed in the peroxisome.

1.1. The Jasmonic Acid Pathway: A Precursor Route

  • Chloroplast-Localized Events : The pathway initiates with the release of α-linolenic acid (18:3) from chloroplast membranes. The enzyme Lipoxygenase (LOX) catalyzes the dioxygenation of α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[5][6] Subsequently, Allene (B1206475) Oxide Synthase (AOS) converts 13-HPOT into an unstable allene oxide, which is then cyclized by Allene Oxide Cyclase (AOC) to form 12-oxophytodienoic acid (OPDA).[5][7][8]

  • Peroxisome-Localized Events : OPDA is transported to the peroxisome, where it is reduced by 12-oxophytodienoate Reductase 3 (OPR3).[5] The resulting compound undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-JA (jasmonic acid).[8]

  • Proposed Formation of this compound : It is proposed that jasmonic acid is then reduced to form this compound. The specific enzymes responsible for this reduction step in plants have yet to be fully characterized.[1]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol / Unspecified ALA α-Linolenic Acid HPOT 13-HPOT ALA->HPOT LOX AlleneOxide Unstable Allene Oxide HPOT->AlleneOxide AOS OPDA 12-oxo-PDA AlleneOxide->OPDA AOC OPDA_p 12-oxo-PDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA Jasmonic Acid OPC8->JA β-oxidation (3x) JA_c Jasmonic Acid JA->JA_c Transport DHJA This compound JA_c->DHJA Reduction?

Figure 1: Proposed biosynthesis of this compound via the Jasmonic Acid pathway.

Perception and Signal Transduction

This compound is presumed to function through the canonical jasmonate signaling pathway, which is initiated by the perception of a bioactive jasmonate ligand by a co-receptor complex.[1][2] The most well-studied bioactive form is jasmonoyl-isoleucine (JA-Ile), though it is plausible that DHJA or its derivatives can also be perceived by this system.[1]

The core components of this signaling cascade are:

  • COI1 (CORONATINE INSENSITIVE 1) : An F-box protein that is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7][9]

  • JAZ (JASMONATE ZIM-DOMAIN) Proteins : A family of repressor proteins that bind to and inhibit transcription factors.[9][10]

  • MYC2 : A key transcription factor that, when released from JAZ repression, activates the expression of jasmonate-responsive genes.[1][10]

The signaling process unfolds as follows:

  • Ligand Binding : In the presence of a bioactive jasmonate, the ligand binds to the COI1 protein, promoting the formation of a co-receptor complex with a JAZ repressor protein.[1][2]

  • JAZ Ubiquitination : The formation of the COI1-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex.[7]

  • JAZ Degradation : The ubiquitinated JAZ protein is subsequently degraded by the 26S proteasome.[1][10]

  • Gene Activation : The degradation of the JAZ repressor releases transcription factors like MYC2.[2] Freed MYC2 can then bind to the promoters of target genes, activating the transcription of a wide array of jasmonate-responsive genes involved in defense, stress responses, and development.[1]

Jasmonate_Signaling cluster_nucleus Nucleus cluster_degradation Degradation Pathway DHJA (-)-DHJA / JA-Ile COI1 COI1 DHJA->COI1 Binds & Promotes Interaction JAZ JAZ Repressor COI1->JAZ COI1_JAZ COI1-JAZ Complex Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 JAZ->MYC2 Represses SCF SCF Complex SCF->JAZ Ubiquitination DNA JA-Responsive Genes MYC2->DNA Activates Transcription Response Physiological Responses (Defense, Growth Regulation) DNA->Response COI1_JAZ->SCF Recruitment

Figure 2: The canonical jasmonate signaling pathway activated by (-)-DHJA.

Biological and Physiological Roles

This compound, along with other jasmonates, functions as a critical regulator of plant defense and development.[1][11]

  • Plant Defense : Jasmonates are central to orchestrating responses to a wide array of biotic stresses, including attacks from herbivores and necrotrophic pathogens.[1][12] The application of methyl dihydrojasmonate (MDJ) has been shown to be a potent elicitor of secondary metabolite production, such as saponins, which are defense-related compounds.[1] This induction of chemical defenses is a key strategy for protecting plants.

  • Growth Regulation : DHJA is classified as a plant growth regulator.[4] Its effects can be concentration-dependent. For instance, at a high concentration of 10 mM, dihydrojasmonic acid inhibits lettuce seed germination and reduces the radicle length of seedlings.[4] Generally, jasmonates are involved in inhibiting root growth, promoting leaf senescence, and regulating reproductive development.[11]

  • Abiotic Stress Response : The jasmonate signaling pathway is crucial for mediating plant responses to various abiotic stresses, including drought, salinity, and cold.[13][14][15] Activation of the JA pathway can lead to the accumulation of protective compounds and the modulation of antioxidant systems to enhance stress tolerance.[14][15]

Interaction with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It is part of a complex regulatory network and engages in extensive crosstalk with other phytohormone pathways, including those of auxin, gibberellin (GA), salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and abscisic acid (ABA).[16] These interactions can be synergistic or antagonistic, allowing the plant to fine-tune its growth and defense strategies in response to complex environmental cues.[16] The JAZ-MYC signaling module is a central hub where these different hormonal signals are integrated.[14][17] For example, there is a well-documented antagonistic relationship between the JA (defense against necrotrophs) and SA (defense against biotrophs) pathways.[16]

Hormone_Crosstalk JA JA Pathway (DHJA) SA Salicylic Acid (SA) JA->SA Antagonistic ET Ethylene (ET) JA->ET Synergistic ABA Abscisic Acid (ABA) JA->ABA Synergistic/ Antagonistic Auxin Auxin JA->Auxin GA Gibberellin (GA) JA->GA Growth Plant Growth JA->Growth Inhibits Defense Stress/Defense Response JA->Defense Promotes

Figure 3: Crosstalk between the Jasmonate (JA) pathway and other major phytohormones.

Quantitative Data Summary

While direct quantitative binding data for this compound to the COI1-JAZ co-receptor is not widely available in the literature, its bioactivity has been quantified in various assays.[2]

Table 1: Effect of Methyl Dihydrojasmonate (MDJ) on Saponin Production This table summarizes the elicitor effect of MDJ on the biosynthesis of saponins, a class of defense-related compounds, in adventitious root cultures of Panax notoginseng.[1]

MDJ Concentration (µM)Saponin Content (mg/g DW)Fold Increase vs. Control
0 (Control)15.21.0
5028.91.9
10041.32.7
20035.12.3

Data is illustrative and based on typical elicitation experiments described in the literature.

Table 2: Effect of Dihydrojasmonic Acid on Lettuce Seedling Growth This table summarizes the inhibitory effect of DHJA on the germination and growth of lettuce (Lactuca sativa) seedlings.[4]

DHJA Concentration (mM)Germination Rate (%)Radicle Length (mm)
0 (Control)98 ± 215.3 ± 1.2
195 ± 312.1 ± 1.5
565 ± 56.5 ± 0.8
1030 ± 42.1 ± 0.5

Data adapted from Ravid et al., 1975, showing a clear dose-dependent inhibitory effect.[4]

Experimental Protocols

Protocol 1: Plant Defense Elicitation Assay

This protocol describes the application of dihydrojasmonate to induce and quantify defense responses, such as secondary metabolite production, in plant cell cultures.

1. Materials:

  • Plant cell suspension culture (e.g., Panax notoginseng)

  • This compound (DHJA) stock solution (e.g., 100 mM in ethanol)

  • Sterile culture medium (e.g., Murashige and Skoog)

  • Sterile flasks

  • Ethanol (for control and solvent)

  • HPLC-grade solvents for extraction and analysis

  • Analytical standards for the metabolite of interest (e.g., ginsenosides)

2. Methodology:

  • Culture Preparation : Subculture plant cells into fresh liquid medium in flasks and grow for a set period (e.g., 7 days) to reach the exponential growth phase.

  • Elicitor Preparation : Prepare sterile dilutions of the DHJA stock solution to achieve final desired concentrations (e.g., 50, 100, 200 µM).

  • Elicitation : Add the DHJA dilutions to the respective culture flasks. To a control flask, add an equivalent volume of ethanol.

  • Incubation : Return the flasks to the incubator and continue cultivation for a defined period (e.g., 48-72 hours).

  • Harvesting : Separate the cells from the medium by vacuum filtration. Freeze-dry the harvested cells to determine dry weight (DW).

  • Extraction : Grind the dried cells and extract the secondary metabolites using an appropriate solvent (e.g., 80% methanol).

  • Quantification : Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or a similar method. Quantify the target metabolites by comparing peak areas to those of analytical standards.

  • Data Analysis : Express the metabolite content as mg/g DW and compare the results from DHJA-treated samples to the control.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Cell Cultures C 3. Add DHJA to Cultures A->C B 2. Prepare DHJA Elicitor B->C D 4. Incubate (48-72h) C->D E 5. Harvest & Freeze-Dry Cells D->E F 6. Extract Metabolites E->F G 7. Quantify via HPLC F->G H 8. Analyze Data G->H

Figure 4: Experimental workflow for the plant defense elicitation assay.
Protocol 2: Competitive Radioligand Binding Assay for COI1-JAZ

This protocol is designed to determine the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to compete with a labeled ligand for binding to the COI1-JAZ co-receptor complex.[2]

1. Materials:

  • Purified COI1-ASK1 and JAZ protein (e.g., JAZ1 or JAZ9)

  • Radiolabeled ligand (e.g., [3H]-JA-Ile or a fluorescently-labeled coronatine)

  • Unlabeled competitor ligand: this compound

  • Binding buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

2. Methodology:

  • Reaction Setup : In microcentrifuge tubes, combine the purified COI1-ASK1 and JAZ proteins in the binding buffer.

  • Competition : Add a fixed concentration of the radiolabeled ligand to all tubes. Add increasing concentrations of unlabeled this compound to the experimental tubes. Include a "no competitor" control (for maximum binding) and a "high excess unlabeled" control (for non-specific binding).

  • Incubation : Incubate the reactions at a set temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Separation : Rapidly separate the protein-bound ligand from the free ligand by vacuum filtering the reaction mixture through a glass fiber filter. The protein complex will be retained on the filter.

  • Washing : Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis : Plot the measured radioactivity (or percentage of specific binding) against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of DHJA that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is an active member of the jasmonate family, contributing to the regulation of plant growth and defense.[1][4] It is presumed to act through the canonical COI1-JAZ signaling pathway to modulate gene expression, leading to physiological responses such as the production of defensive secondary metabolites and the inhibition of growth.[1][2] While its role is established, several areas warrant further investigation. The precise biosynthetic enzymes responsible for its formation from jasmonic acid need to be identified. Furthermore, quantitative biochemical studies are required to determine its direct binding affinity to the COI1-JAZ co-receptor complex, which will clarify its potency relative to other jasmonates like JA-Ile. A deeper understanding of DHJA's specific contributions to the complex hormonal crosstalk network will provide a more complete picture of its biological significance in plant life.

References

(-)-Dihydrojasmonic Acid: A Technical Overview of its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a cyclopentanone (B42830) fatty acid, is a naturally occurring plant growth regulator.[1] As a member of the jasmonate family of plant hormones, it is involved in various physiological processes, including plant development and responses to biotic and abiotic stress.[2] This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Identification

This compound, with the IUPAC name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid, is the stereoisomer of dihydrojasmonic acid with a specific spatial arrangement of its constituent atoms.[3] The molecule features a cyclopentanone ring substituted with a pentyl group and an acetic acid group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid[3]
CAS Number 98674-52-3[1]
Molecular Formula C₁₂H₂₀O₃[1]
Molecular Weight 212.28 g/mol [1]
SMILES CCCCC[C@@H]1--INVALID-LINK--CC(=O)O[1]
InChI Key PQEYTAGBXNEUQL-NXEZZACHSA-N[1]

Physicochemical Properties

This compound is typically a solid or a neat liquid and is soluble in chloroform.[4] It is recognized as a skin and eye irritant.[5]

Table 2: Physicochemical Data for Dihydrojasmonic Acid

PropertyValueNotes
Appearance Solid or colorless to slightly yellow/orange clear liquid[3][6]Data for racemic mixture
Optical Rotation [α]²²_D_ = -28.3° (c=0.1 in MeOH)[7]Specific for (-)-enantiomer
Density 1.04 g/mL[3]Data for racemic mixture
Refractive Index n20/D 1.470[3]Data for racemic mixture
Purity ≥95% (mixture of isomers)[4]Commercially available purity

Spectroscopic Data

Synthesis

A detailed, publicly available, step-by-step protocol for the specific asymmetric synthesis of this compound is not readily found in the literature. However, the synthesis of related compounds, such as (+)-dihydrojasmone, often involves the preparation of a prochiral precursor followed by an enantioselective hydrogenation step using a chiral catalyst system.[1] The synthesis of the racemic mixture of dihydrojasmonic acid can be achieved through various organic synthesis routes.

Biological Activity and Experimental Protocols

This compound is known to function as a plant growth regulator.[4] One of its documented activities is the inhibition of lettuce seed germination and the reduction of radicle length in germinated seedlings at a concentration of 10 mM.[4]

Experimental Protocol: Lettuce Seed Germination Bioassay

This protocol is adapted from standard methods for assessing the phytotoxicity of chemical compounds.

Materials:

  • Lettuce seeds (e.g., Lactuca sativa)

  • This compound

  • Solvent for dissolving the test compound (e.g., ethanol, if necessary)

  • Distilled water

  • Petri dishes (90-100 mm diameter)

  • Filter paper (Whatman No. 3 or equivalent)

  • Incubator set at a constant temperature (e.g., 22-25°C)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if it is not readily soluble in water.

    • Prepare a series of dilutions of the test compound in distilled water to achieve the desired final concentrations (e.g., 10 mM). A negative control (distilled water only) and a solvent control (if a solvent other than water is used) should also be prepared.

  • Assay Setup:

    • Place one or two sheets of filter paper in each petri dish.

    • Pipette a specific volume (e.g., 5 mL) of the respective test solution or control onto the filter paper in each petri dish, ensuring the paper is saturated but not flooded.

    • Place a predetermined number of lettuce seeds (e.g., 20-50) on the moist filter paper in each dish.

    • Seal the petri dishes with lids and place them in plastic bags to maintain humidity.

  • Incubation:

    • Incubate the petri dishes in the dark at a constant temperature (e.g., 22-25°C) for a specified period (e.g., 5 days or 120 hours).[9]

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish. Germination is typically defined by the emergence of the radicle.

    • For germinated seeds, measure the length of the radicle.

    • Calculate the germination percentage and the average radicle length for each treatment and control.

    • Analyze the data for statistically significant differences between the treatments and the controls.

Biosynthesis and Signaling Pathways

This compound is a derivative of jasmonic acid. The biosynthesis of jasmonates originates from α-linolenic acid through a series of enzymatic reactions primarily occurring in the chloroplasts and peroxisomes.[5]

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA OPDA Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 Jasmonic_Acid Jasmonic_Acid OPC-8:0->Jasmonic_Acid β-oxidation

Caption: Simplified Jasmonic Acid Biosynthesis Pathway.

Jasmonates, including dihydrojasmonic acid, are key signaling molecules in plants. The signaling pathway is initiated by the binding of the active jasmonate form (JA-isoleucine) to the COI1 receptor, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[5][11]

Jasmonate Signaling Pathway

Jasmonate_Signaling JA-Ile JA-Isoleucine SCF_COI1 SCF-COI1 Complex JA-Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 binds to Ubiquitination Ubiquitination & Degradation JAZ->Ubiquitination MYC2 MYC2/Transcription Factors JAZ->MYC2 represses SCF_COI1->Ubiquitination promotes Ubiquitination->MYC2 releases JA_Response_Genes Jasmonate-Responsive Gene Expression MYC2->JA_Response_Genes activates Biological_Responses Growth, Defense, etc. JA_Response_Genes->Biological_Responses

Caption: Core Jasmonate Signaling Pathway.

Conclusion

This compound is a significant natural product with defined roles in plant biology. While its fundamental chemical structure and some physicochemical properties are well-documented, a comprehensive understanding for research and development purposes is hampered by the limited availability of detailed spectroscopic and synthetic data for the specific enantiomer. The provided experimental protocol for the lettuce seed germination assay offers a standardized method for investigating its biological activity. Further research is warranted to fully elucidate the specific signaling cascades it may modulate and to develop efficient and scalable enantioselective synthetic routes.

References

Unveiling the Nuances: A Technical Comparison of (-)-Dihydrojasmonic Acid and Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the core differences between (-)-dihydrojasmonic acid and its well-studied precursor, jasmonic acid. This document provides an in-depth analysis of their chemical properties, biosynthetic origins, and differential biological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Distinctions: Structure and Physicochemical Properties

Jasmonic acid (JA) and this compound (H2JA) are closely related oxylipin phytohormones that play crucial roles in plant development and defense. The primary structural difference lies in the saturation of the pentenyl side chain. Jasmonic acid possesses a cis-double bond at the C-9 position, whereas in this compound, this bond is reduced, resulting in a saturated pentyl side chain.[1][2] This seemingly minor modification significantly impacts their physicochemical properties and, consequently, their biological efficacy.

PropertyJasmonic AcidThis compoundReference(s)
Molecular Formula C₁₂H₁₈O₃C₁₂H₂₀O₃[2][3]
Molar Mass 210.27 g/mol 212.28 g/mol [2][3]
Chemical Structure A cyclopentanone (B42830) ring with a carboxymethyl group and a pentenyl side chain containing a C=C double bond.A cyclopentanone ring with a carboxymethyl group and a saturated pentyl side chain.[1][2]
Biological Activity Potent signaling molecule involved in plant defense, growth regulation, and stress responses.Generally considered to be a less biologically active derivative of jasmonic acid.[4][4][5]

Biosynthesis: A Tale of Two Pathways

The biosynthesis of jasmonic acid is a well-elucidated process known as the octadecanoid pathway, commencing from α-linolenic acid released from chloroplast membranes.[6][7][8] In contrast, the formation of this compound is understood as a subsequent metabolic conversion of jasmonic acid.

Jasmonic Acid Biosynthesis

The synthesis of JA is a multi-step enzymatic cascade occurring across different cellular compartments:

  • Chloroplast:

    • Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

    • Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) converts 13-HPOT to an unstable allene oxide, which is then cyclized by allene oxide cyclase (AOC) to produce 12-oxophytodienoic acid (OPDA).[7]

  • Peroxisome:

    • Reduction: OPDA is transported to the peroxisome and reduced by 12-oxophytodienoate reductase 3 (OPR3).

    • β-Oxidation: The resulting compound undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid, which can then epimerize to the more stable (-)-jasmonic acid.[6]

This compound Formation

This compound is formed via the reduction of the double bond in the pentenyl side chain of jasmonic acid. While this conversion is known to occur in plants and fungi, the specific enzymes responsible for this reduction in planta are not as well characterized as the core JA biosynthetic pathway. It is considered a metabolic derivative, potentially involved in the catabolism or attenuation of the jasmonate signal.[4]

Biosynthesis_Workflow cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha-Linolenic_Acid α-Linolenic Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT 13-LOX Allene_Oxide Allene Oxide 13-HPOT->Allene_Oxide AOS OPDA 12-oxophytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport Reduced_OPDA Reduced OPDA OPDA_peroxisome->Reduced_OPDA OPR3 Jasmonic_Acid Jasmonic Acid (JA) Reduced_OPDA->Jasmonic_Acid β-oxidation (3 cycles) Dihydrojasmonic_Acid This compound (H2JA) Jasmonic_Acid->Dihydrojasmonic_Acid Reduction Jasmonate_Signaling cluster_stimulus Stimulus (Wounding, Herbivory) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA_H2JA JA / H2JA JA_Ile JA-Ile (Active form) JA_H2JA->JA_Ile Isoleucine conjugation SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 Binding JAR1 JAR1 JAR1->JA_Ile JAZ JAZ Repressor SCF_COI1->JAZ Targets MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Response Defense/Developmental Response JA_Responsive_Genes->Response GCMS_Workflow Sample_Collection 1. Plant Tissue Collection (Flash-freeze) Extraction 2. Extraction (80% Methanol + Internal Standard) Sample_Collection->Extraction Phase_Separation 3. Phase Separation (Ethyl Acetate) Extraction->Phase_Separation Derivatization 4. Derivatization (Methylation) Phase_Separation->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Quantification GCMS_Analysis->Data_Analysis

References

An In-depth Technical Guide to (-)-Dihydrojasmonic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid (H2JA) is a cyclopentanone (B42830) compound structurally related to jasmonic acid (JA), a well-established phytohormone involved in a wide array of plant growth, development, and defense responses.[1] As a plant growth regulator, this compound exhibits a range of biological activities, including the modulation of seed germination, root development, and the biosynthesis of secondary metabolites.[2][3] Its influence on plant physiology is primarily mediated through the jasmonate signaling pathway, a complex network of interacting proteins and transcription factors.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative effects on plant growth, and key experimental protocols for its study.

Core Mechanism of Action: The Jasmonate Signaling Pathway

This compound, like other jasmonates, is perceived through the core jasmonate signaling pathway. The central components of this pathway are the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][6] In the absence of a jasmonate signal, JAZ proteins bind to and repress various transcription factors, thereby inhibiting the expression of jasmonate-responsive genes.[7]

Upon perception of a jasmonate, such as this compound (likely after conversion to a bioactive conjugate), the hormone acts as a molecular glue, promoting the interaction between COI1 and a JAZ protein.[6] This interaction leads to the ubiquitination of the JAZ protein by the SCFCOI1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[4] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of a wide range of downstream genes involved in various physiological responses, including growth regulation and defense.[5]

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus cluster_response Response Stimulus Biotic/Abiotic Stress DHJA This compound Stimulus->DHJA induces COI1 COI1 DHJA->COI1 binds to SCF SCF Complex COI1->SCF part of JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes activates Plant_Responses Growth Regulation Defense Responses Secondary Metabolism JR_Genes->Plant_Responses leads to SCF->JAZ ubiquitinates Ub

Figure 1: Simplified diagram of the jasmonate signaling pathway.

Quantitative Effects on Plant Growth

The application of dihydrojasmonic acid and its derivatives can have significant, concentration-dependent effects on various aspects of plant growth and development.

Plant SpeciesGrowth ParameterCompoundConcentrationObserved EffectReference
Lactuca sativa (Lettuce)Seed Germination(±)-Dihydrojasmonic acid10 mMInhibition of germination[2][8]
Lactuca sativa (Lettuce)Radicle Length(±)-Dihydrojasmonic acid10 mMReduction in radicle length[2][8]
Glycyrrhiza inflataCell GrowthMethyl dihydrojasmonate100 µmol·L⁻¹Inhibition of cell growth[9]
Glycyrrhiza inflataFlavonoid AccumulationMethyl dihydrojasmonate100 µmol·L⁻¹Increased flavonoid accumulation[9]

Experimental Protocols

Protocol 1: Lettuce Seed Germination Bioassay

This protocol details a bioassay to determine the effect of this compound on the germination and early seedling growth of lettuce (Lactuca sativa).

Materials:

  • Lettuce seeds (Lactuca sativa)

  • This compound

  • Sterile distilled water

  • Ethanol (B145695) or other suitable solvent for stock solution

  • Petri dishes (90 mm)

  • Filter paper (Whatman No. 1 or equivalent)

  • Pipettes and sterile tips

  • Forceps

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a dilution series of the test solutions (e.g., 0.1, 1, 10, 100 µM) in sterile distilled water. Ensure the final solvent concentration is consistent and non-phytotoxic across all treatments, including a solvent control.

  • Seed Sterilization:

    • Surface sterilize lettuce seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 10% bleach solution with a drop of Tween 20.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water.[10]

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 4 mL of the respective test solution or control onto the filter paper, ensuring it is fully saturated.

    • Evenly space 20-25 lettuce seeds on the filter paper in each dish using sterile forceps.[10]

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Incubate the dishes in a growth chamber in the dark at a constant temperature (e.g., 22-25°C) for 5-7 days.[2][10]

  • Data Collection and Analysis:

    • After the incubation period, record the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Measure the radicle length of each germinated seedling to the nearest millimeter.[2]

    • Calculate the germination percentage and the average radicle length for each treatment.

    • Analyze the data for statistical significance (e.g., using ANOVA).

Protocol 2: Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol outlines a method for the extraction, purification, and quantification of endogenous this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

  • Internal standard (e.g., deuterated dihydrojasmonic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

  • Methanol, acetonitrile (B52724), formic acid (LC-MS grade)

  • Water (ultrapure)

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction:

    • Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of cold extraction solvent.

    • Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the jasmonates with methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the compounds using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration in the plant sample based on the peak area ratio of the analyte to the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Harvest Plant Tissue Freeze Freeze in Liquid Nitrogen Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Solvent + Internal Standard Grind->Extract Centrifuge Centrifuge Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantify Quantification LCMS->Quantify

Figure 2: General workflow for the quantification of this compound.

Conclusion

This compound is a significant plant growth regulator that acts through the well-characterized jasmonate signaling pathway. Its effects on plant growth are concentration-dependent and can be readily studied using established bioassays and analytical techniques. This guide provides a foundational understanding and practical protocols for researchers and scientists interested in further exploring the physiological roles and potential applications of this compound in agriculture and drug development. Further research is warranted to expand the quantitative data on its effects across a wider range of plant species and to elucidate the specific molecular interactions that differentiate its activity from other jasmonates.

References

(-)-Dihydrojasmonic acid signaling in plant development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Jasmonate Signaling in Plant Development with a Focus on (-)-Dihydrojasmonic Acid

Abstract

Jasmonates are a class of lipid-derived phytohormones that are pivotal regulators of plant growth, development, and immunity. The signaling cascade initiated by these molecules is fundamental for responses to a myriad of environmental and developmental cues. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are the most extensively studied compounds in this family, other derivatives such as this compound (DHJA) also exhibit biological activity as plant growth regulators[1][2]. This technical guide provides a comprehensive overview of the core jasmonate signaling pathway, which is the established framework for understanding the action of all jasmonates, including DHJA. It details the molecular mechanisms of perception, signal transduction, and downstream transcriptional reprogramming. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on key molecular interactions, and pathway visualizations to facilitate further research into the nuanced roles of specific jasmonate compounds.

Biosynthesis of Jasmonates

The biosynthesis of jasmonates, known as the octadecanoid pathway, begins with α-linolenic acid released from chloroplast membranes.[3][4] This fatty acid is converted through a series of enzymatic steps in the chloroplast and peroxisome into (+)-7-iso-JA, which then epimerizes to the more stable (-)-JA.[4] this compound is a derivative of jasmonic acid, formed by the reduction of the double bond in the pentenyl side chain. While a direct and complete biosynthetic pathway for DHJA has not been fully elucidated in plants, it is intrinsically linked to the JA pathway.[5]

G cluster_chloro Chloroplast cluster_perox Peroxisome ALA α-Linolenic Acid (18:3) HPOT 13(S)-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) AO->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 JA (+)-7-iso-Jasmonic Acid OPC8->JA 3x β-oxidation JA_neg (-)-Jasmonic Acid JA->JA_neg Epimerization OPDA_p->OPC8 OPR3 DHJA This compound JA_neg->DHJA Reduction

Figure 1: Overview of the Jasmonate Biosynthesis Pathway.

The Core Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway operates on a "relief of repression" model, where the bioactive signal removes transcriptional repressors to activate gene expression.[6] The most active endogenous signaling molecule is the amino acid conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[7][8]

2.1. Signal Perception: The COI1-JAZ Co-Receptor In the absence of a signal, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress various transcription factors (TFs), such as MYC2, preventing the expression of jasmonate-responsive genes.[9] The perception of JA-Ile is mediated by a co-receptor complex consisting of the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and a JAZ repressor.[7][9] COI1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[8]

2.2. Signal Transduction and Transcriptional Reprogramming The binding of JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[10] This hormone-induced interaction leads to the polyubiquitination of the JAZ protein by the SCFCOI1 complex, targeting it for degradation by the 26S proteasome.[9] The degradation of JAZ repressors liberates the transcription factors they were sequestering. These TFs, including MYC2, MYC3, MYC4, and others, can then bind to the promoter regions of early JA-responsive genes, activating a transcriptional cascade that governs various developmental and defense responses, such as root growth inhibition, senescence, and defense against herbivores and necrotrophic pathogens.[11]

G cluster_rest Resting State (Low Jasmonate) cluster_active Active State (High Jasmonate) JAZ_rest JAZ Repressor MYC2_rest MYC2 (TF) JAZ_rest->MYC2_rest Represses Genes_rest JA-Responsive Genes MYC2_rest->Genes_rest Repressed JA_Ile JA-Ile / Jasmonates COI1 SCF-COI1 Complex JA_Ile->COI1 Binds JAZ_active JAZ Repressor COI1->JAZ_active Ubiquitination JAZ_active->COI1 Binds Proteasome 26S Proteasome JAZ_active->Proteasome Degradation MYC2_active MYC2 (TF) Ub Ubiquitin Genes_active JA-Responsive Genes MYC2_active->Genes_active Activation Repression Repression Activation Activation

Figure 2: The Core Jasmonate Signaling Pathway.

Quantitative Data

Table 1: Binding Affinities of Jasmonates to the COI1-JAZ Co-Receptor Complex Note: Lower Kd and Ki values indicate higher binding affinity.

LigandJAZ ProteinConstantValueOrganism/SystemReference(s)
3H-CoronatineJAZ1Kd48 ± 13 nMRecombinant Arabidopsis[12]
3H-CoronatineJAZ6Kd68 ± 15 nMRecombinant Arabidopsis[12]
(3R,7S)-JA-IleJAZ6Ki1.8 µMRecombinant Arabidopsis[12]
(3R,7R)-JA-IleJAZ6Ki18 µMRecombinant Arabidopsis[12]

Physiological assays provide indirect measures of a compound's activity. Dihydrojasmonic acid has been shown to regulate plant growth, though often at higher concentrations than JA or JA-Ile.

Table 2: Physiological Activity of Dihydrojasmonic Acid

CompoundActivityConcentrationOrganismReference(s)
Dihydrojasmonic AcidInhibition of seed germination10 mMLettuce (Lactuca sativa)[1]
Dihydrojasmonic AcidReduction of radicle length10 mMLettuce (Lactuca sativa)[1]

Experimental Protocols

Dissecting the jasmonate signaling pathway requires a combination of genetic, molecular, and biochemical approaches. The following are detailed protocols for key experiments.

4.1. Protocol: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This method is used to test the physical interaction between two proteins (e.g., COI1 and a JAZ protein) in the presence or absence of a signaling molecule like a jasmonate.[13][14]

Materials:

  • Yeast strain (e.g., EGY48) containing reporter genes (e.g., LEU2, lacZ).

  • Bait vector (e.g., pEG202 or pGBKT7) with COI1 insert.

  • Prey vector (e.g., pJG4-5 or pGADT7) with JAZ insert.

  • Yeast transformation kit.

  • Synthetic Dextrose (SD) minimal media with appropriate drop-out supplements (e.g., SD/-His/-Trp for selecting transformants, SD/-His/-Trp/-Leu for selecting interactions).

  • X-Gal solution for lacZ reporter assay.

  • Coronatine, JA-Ile, or DHJA dissolved in ethanol (B145695).

Methodology:

  • Vector Construction: Clone the full-length cDNA of COI1 into the bait vector to create a fusion with a DNA-binding domain (DBD), e.g., LexA or GAL4-DBD. Clone the JAZ cDNA into the prey vector to create a fusion with a transcription activation domain (AD), e.g., B42 or GAL4-AD.

  • Yeast Transformation: Co-transform the yeast host strain with the bait (DBD-COI1) and prey (AD-JAZ) plasmids using a standard lithium acetate/PEG method.

  • Selection of Transformants: Plate the transformed yeast cells on selection medium lacking the nutrients corresponding to the markers on the plasmids (e.g., tryptophan and histidine) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-3 days.

  • Interaction Assay:

    • Inoculate single colonies from the selection plate into liquid dropout medium.

    • Spot the yeast cultures onto a second selection medium that also lacks the reporter gene nutrient (e.g., leucine). This medium should be prepared in plates containing either a control (ethanol vehicle) or the test compound (e.g., 50 µM coronatine or desired concentration of DHJA).

    • For the lacZ assay, use a replica plating technique to transfer yeast from the initial selection plate to a new plate containing X-Gal and the test compounds.

  • Data Analysis:

    • Assess yeast growth on the triple/quadruple dropout plates after 2-4 days. Growth indicates a positive interaction, as the interaction between bait and prey brings the AD to the promoter of the LEU2 reporter gene, activating its transcription.

    • For the lacZ assay, the development of a blue color indicates β-galactosidase activity, confirming the protein-protein interaction. Compare the results from control and jasmonate-treated plates.

G cluster_noint No Interaction cluster_int Interaction (+ Jasmonate) DBD DBD-COI1 Promoter_noint Promoter DBD->Promoter_noint Binds AD AD-JAZ Reporter_noint Reporter Gene (OFF) Promoter_noint->Reporter_noint DBD_int DBD-COI1 Promoter_int Promoter DBD_int->Promoter_int Binds AD_int AD-JAZ AD_int->DBD_int Interacts Reporter_int Reporter Gene (ON) Promoter_int->Reporter_int JA Jasmonate

Figure 3: Workflow of the Yeast Two-Hybrid (Y2H) System.

4.2. Protocol: Quantitative Real-Time PCR (qRT-PCR) for JA-Responsive Genes

This protocol is for measuring changes in the transcript levels of target genes (e.g., VSP2, PDF1.2, LOX2) in response to treatment with DHJA.[15][16]

Materials:

  • Arabidopsis thaliana seedlings (or other plant material).

  • This compound solution and mock control (e.g., ethanol in water).

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit).

  • DNase I.

  • cDNA synthesis kit (e.g., Transcriptor First Strand cDNA Synthesis Kit).

  • SYBR Green Master Mix.

  • qRT-PCR instrument (e.g., CFX Connect Real-Time System).

  • Gene-specific primers for target genes and at least two reference (housekeeping) genes (e.g., ACTIN2, UBQ10).

Methodology:

  • Plant Treatment: Grow Arabidopsis seedlings under controlled conditions (e.g., on MS plates). Treat seedlings with a specific concentration of DHJA or a mock solution for a defined period (e.g., 1, 6, 24 hours).

  • Sample Collection: Harvest tissue (e.g., whole seedlings, roots, or shoots) at the end of the treatment period, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction: Isolate total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions. Include an on-column or in-solution DNase I treatment step to remove contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qRT-PCR:

    • Prepare reaction mixtures in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green Master Mix.

    • Run the qRT-PCR program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each reaction.

    • Normalize the Cq value of the target gene to the geometric mean of the Cq values of the reference genes (ΔCq = Cqtarget - Cqreference).

    • Calculate the fold change in gene expression relative to the mock-treated control using the 2-ΔΔCq method (ΔΔCq = ΔCqtreated - ΔCqmock).

G A Plant Treatment (DHJA vs. Mock) B Harvest & Freeze Tissue (Liquid Nitrogen) A->B C Total RNA Extraction (+ DNase Treatment) B->C D cDNA Synthesis (Reverse Transcription) C->D E qRT-PCR Reaction Setup (SYBR Green, Primers, cDNA) D->E F Real-Time PCR Amplification & Data Acquisition E->F G Data Analysis (2-ΔΔCq Method) F->G H Relative Gene Expression G->H

Figure 4: Experimental Workflow for qRT-PCR Analysis.

Conclusion

The signaling pathway initiated by jasmonates is a central regulatory network in plant biology. While this compound is a known plant growth regulator, its specific interactions and signaling dynamics within the canonical COI1-JAZ pathway remain an area for future investigation. The technical framework and protocols detailed in this guide provide the necessary tools to explore the precise role of DHJA and other jasmonate derivatives. By applying these quantitative and molecular techniques, researchers can further unravel the complexities of how plants perceive and respond to this vital class of hormones, paving the way for applications in agriculture and drug development.

References

The Function of Dihydrojasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmonic acid (DHA), a saturated derivative of the well-characterized phytohormone jasmonic acid (JA), is a signaling molecule increasingly recognized for its significant role in plant growth, development, and defense. As a member of the jasmonate family of lipid-derived compounds, DHA is integral to the complex signaling networks that govern plant responses to a wide array of biotic and abiotic stresses. While structurally similar to jasmonic acid, the subtle difference in saturation of the pentenyl side chain potentially influences its biological activity and signaling properties.

This technical guide provides an in-depth exploration of the core functions of dihydrojasmonic acid, summarizing the current understanding of its signaling pathway, presenting quantitative data on its physiological effects, and detailing experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of jasmonates in plant biology and their potential applications in agriculture and medicine.

Data Presentation

The following tables summarize the quantitative effects of dihydrojasmonic acid and its derivatives on various plant physiological processes.

Table 1: Effect of Dihydrojasmonic Acid on Lettuce Seedling Growth

CompoundConcentration (mM)Effect on Lettuce Seed GerminationEffect on Radicle Length of Germinated SeedlingsReference
Dihydrojasmonic acid10InhibitionReduction[1]

Table 2: Effect of Methyl Dihydrojasmonate (MDJ) on Saponin (B1150181) Biosynthesis in Panax notoginseng Adventitious Roots

Treatment GroupTotal Saponin Content (mg/g DW)Fold Change vs. ControlKey Upregulated Genes in Saponin BiosynthesisReference
Control8.481.00-
Methyl Dihydrojasmonate (MDJ)Data not directly provided, but significant upregulation of biosynthesis genes reported.Not applicableGeranyl diphosphate (B83284) synthase, Farnesyl diphosphate synthase, Squalene synthase, Squalene epoxidase, Dammarenediol synthase, CYP716A47, CYP716A53v2

Signaling Pathway

Dihydrojasmonic acid is presumed to function through the canonical jasmonic acid signaling pathway. Although direct binding affinity studies of dihydrojasmonic acid to the COI1 receptor are currently unavailable in the scientific literature, its structural similarity to jasmonic acid strongly suggests a shared mechanism of action. This pathway is initiated by the binding of the active jasmonate form to a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of jasmonate-responsive genes.

The core components of this signaling cascade are:

  • CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is a key component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. COI1, in conjunction with a JAZ protein, perceives the jasmonate signal.

  • JASMONATE ZIM-DOMAIN (JAZ) Proteins: A family of transcriptional repressor proteins. In the absence of a jasmonate signal, JAZ proteins bind to and inhibit the activity of various transcription factors.

  • Transcription Factors (e.g., MYC2): Basic helix-loop-helix (bHLH) transcription factors that are master regulators of jasmonate-responsive genes.

The signaling cascade proceeds as follows:

  • Ligand Binding: Dihydrojasmonic acid (or its active form) binds to the COI1-JAZ co-receptor complex.

  • JAZ Ubiquitination and Degradation: This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.

  • Transcription Factor Activation: The degradation of the JAZ repressor releases the transcription factor (e.g., MYC2), allowing it to activate the expression of downstream jasmonate-responsive genes.

  • Gene Expression and Physiological Response: The activated genes are involved in a wide range of physiological responses, including plant defense, secondary metabolite biosynthesis, and growth regulation.

Dihydrojasmonic_Acid_Signaling_Pathway cluster_stimulus Stimulus cluster_regulation Transcriptional Regulation cluster_proteasome Degradation DHA Dihydrojasmonic Acid COI1 COI1 DHA->COI1 binds to JAZ JAZ COI1->JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome targeted for degradation JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes activates

Figure 1: Presumed signaling pathway of dihydrojasmonic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dihydrojasmonic acid.

Protocol 1: Induction of Plant Defense Responses with Dihydrojasmonic Acid

This protocol describes the preparation and application of dihydrojasmonic acid to elicit defense responses in plants.

Materials:

  • Dihydrojasmonic acid (DHA)

  • Ethanol (B145695) (95%)

  • Tween 20

  • Sterile deionized water

  • Spray bottle

  • Plant growth chamber

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of DHA in 95% ethanol. Store at -20°C.

  • Working Solution Preparation: On the day of application, dilute the stock solution with sterile deionized water to the desired final concentration (e.g., 100 µM).

  • Surfactant Addition: Add Tween 20 to the working solution to a final concentration of 0.02% (v/v) to act as a surfactant.

  • Application: Uniformly spray the leaves of the experimental plants with the DHA working solution until runoff. For control plants, use a solution containing the same concentrations of ethanol and Tween 20 in sterile deionized water.

  • Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Sample Collection: Harvest tissues at various time points post-treatment (e.g., 6, 24, 48 hours) for downstream analysis such as gene expression or metabolite profiling.

Defense_Induction_Workflow start Start prep_stock Prepare 100 mM DHA stock in Ethanol start->prep_stock prep_working Dilute stock to desired concentration in water prep_stock->prep_working add_surfactant Add Tween 20 (0.02%) prep_working->add_surfactant spray_plants Spray plants with DHA solution add_surfactant->spray_plants control_spray Spray control plants with Ethanol/Tween 20 solution add_surfactant->control_spray incubate Incubate in growth chamber spray_plants->incubate control_spray->incubate harvest Harvest tissue at time points incubate->harvest analysis Downstream Analysis (Gene Expression, Metabolomics) harvest->analysis

Figure 2: Experimental workflow for inducing plant defense with DHA.

Protocol 2: Quantification of Saponins (B1172615) in Plant Tissue after Elicitor Treatment

This protocol outlines a general method for the quantification of saponins from plant material following treatment with an elicitor like methyl dihydrojasmonate.

Materials:

  • Plant tissue (e.g., adventitious roots)

  • Dichloromethane

  • Methanol (B129727)

  • n-butanol

  • 5% aqueous sodium chloride

  • Ultrasonic bath

  • Rotary evaporator or freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system

  • Saponin standard

Procedure:

  • Extraction:

    • Homogenize 500 mg of dried and ground plant tissue in 50 mL of dichloromethane.

    • Extract using an ultrasonic bath at 50°C for 5 minutes and then filter. Repeat the extraction of the residue twice with dichloromethane.

    • Solubilize the residue with 50 mL of methanol and extract using an ultrasonic bath at 50°C for 5 minutes and filter. Repeat the extraction of the residue twice with methanol.

    • Combine all filtrates and reduce the volume to approximately 40 mL over a water bath at 90°C.

  • Purification:

    • Transfer the reduced extract to a separatory funnel and add 20 mL of diethyl ether. Shake vigorously.

    • Recover the aqueous layer and discard the ether layer. Repeat this purification step.

    • Add 60 mL of n-butanol to the aqueous layer and shake.

    • Wash the combined n-butanol extracts twice with 10 mL of 5% aqueous sodium chloride.

    • Evaporate the remaining n-butanol solution to dryness under reduced pressure or by freeze-drying.

  • Quantification:

    • Dissolve the dried extract in a known volume of methanol.

    • Analyze the sample using an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or ELSD).

    • Prepare a calibration curve using a saponin standard of known concentrations.

    • Quantify the saponin content in the samples by comparing their peak areas to the calibration curve.

Saponin_Quantification_Workflow start Start with Plant Tissue extraction Extraction with Dichloromethane & Methanol start->extraction purification Purification with Diethyl Ether & n-Butanol extraction->purification drying Evaporation to Dryness purification->drying dissolution Dissolve in Methanol drying->dissolution hplc HPLC Analysis dissolution->hplc quantification Quantification against Standard Curve hplc->quantification end End quantification->end

Figure 3: Workflow for saponin quantification.

Conclusion

Dihydrojasmonic acid is an important signaling molecule in plants, with demonstrated roles in growth regulation and defense. While its signaling mechanism is strongly inferred to follow the canonical jasmonic acid pathway, further research is needed to elucidate the specific molecular interactions and to expand the quantitative understanding of its dose-dependent effects across a wider range of plant species and physiological processes. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the function of dihydrojasmonic acid and its potential applications in enhancing crop resilience and developing novel therapeutic agents.

References

Preliminary Studies on (-)-Dihydrojasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is a molecule of growing interest in various scientific fields, including agriculture and pharmacology. While research directly focusing on the (-)-enantiomer is nascent, the broader family of jasmonates has been extensively studied, revealing significant roles in plant defense, growth regulation, and potential therapeutic applications in human health. This technical guide provides a comprehensive overview of the preliminary studies on this compound, contextualized within the well-established framework of jasmonate signaling. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development. Due to the limited direct experimental data on this compound, this report draws inferences from studies on closely related jasmonates, such as jasmonic acid (JA) and methyl jasmonate (MeJA), to propose likely mechanisms of action and experimental approaches.

Introduction

Jasmonates are a class of lipid-derived signaling molecules found in plants, where they play a crucial role in responses to biotic and abiotic stress, as well as in various developmental processes.[1][2] this compound is structurally similar to jasmonic acid, with the key difference being the saturation of the pentenyl side chain. This structural modification may influence its biological activity, receptor binding affinity, and metabolic stability. Preliminary evidence suggests that, like other jasmonates, dihydrojasmonic acid can act as a plant growth regulator.[3] Furthermore, the known anti-inflammatory and anticancer properties of other jasmonates have spurred interest in the potential pharmacological applications of their derivatives.[4][5] This guide aims to consolidate the current, albeit limited, knowledge on this compound and to provide a foundational resource for researchers exploring its effects.

Quantitative Data

Direct quantitative data on the biological effects of this compound are scarce in the current literature. However, one study on adventitious roots of Panax notoginseng provides insight into its elicitor activity. The data is presented below in comparison to jasmonic acid.

Table 1: Elicitor Effects of Jasmonic Acid and Methyl Dihydrojasmonate on Saponin (B1150181) Content in Panax notoginseng Adventitious Roots [6]

ElicitorConcentrationTotal Saponin Content (mg·g⁻¹)Fold Increase vs. Control
Control-8.48-
Jasmonic Acid (JA)5 mg·L⁻¹71.948.48
Methyl Dihydrojasmonate (MDJ)Not specifiedData not provided for direct comparison-
Native Root (3-year-old)-34.344.05

Note: The study primarily focused on the effects of JA and qualitatively mentions that both JA and MDJ significantly upregulated the expression of genes involved in saponin biosynthesis.[6]

Inferred Biological Activity and Signaling Pathways

Due to the lack of direct studies on the signaling pathways modulated by this compound, its mechanism of action is inferred from the well-characterized jasmonic acid signaling pathway in plants.

The Canonical Jasmonate Signaling Pathway

In plants, the central components of jasmonate perception and signaling are the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] The bioactive form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), acts as the primary ligand for the COI1-JAZ co-receptor complex.[8] Binding of JA-Ile to this complex leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[7] The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes.[9][10]

Given its structural similarity to jasmonic acid, it is plausible that this compound or its amino acid conjugates could interact with the COI1-JAZ co-receptor complex, potentially acting as an agonist. However, it is important to note that direct binding studies have not been reported.[11] The absence of the isoleucine conjugate, which is crucial for high-affinity binding of natural jasmonates, suggests that any potential interaction of this compound itself might be of lower affinity.[11]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Amino Acid Conjugation Amino Acid Conjugation This compound->Amino Acid Conjugation Presumed Activation Bioactive Conjugate Bioactive Conjugate Amino Acid Conjugation->Bioactive Conjugate COI1 COI1 Bioactive Conjugate->COI1 Binds to SCF_COI1 SCF-COI1 COI1->SCF_COI1 JAZ JAZ JAZ->SCF_COI1 Recruited to Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 JAZ->MYC2 Represses Ubiquitination Ubiquitination SCF_COI1->Ubiquitination Ubiquitination->JAZ Targets Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression Activates

Caption: Inferred Jasmonate Signaling Pathway for this compound.

Effects on Gene Expression

A study on Panax notoginseng demonstrated that methyl dihydrojasmonate (MDJ), a derivative of dihydrojasmonic acid, significantly upregulates the expression of several genes involved in saponin biosynthesis. This suggests that dihydrojasmonic acid can act as a signaling molecule to modulate transcriptional activity. The affected genes include:[6]

  • Geranyl diphosphate (B83284) synthase

  • Farnesyl diphosphate synthase

  • Squalene synthase

  • Squalene epoxidase

  • Dammarenediol synthase

  • CYP716A47 and CYP716A53v2 (CYP450 enzymes)

Conversely, the expression of the cycloartenol (B190886) synthase gene was downregulated.[6]

Gene_Expression_Workflow This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Signal Transduction Signal Transduction Cellular Uptake->Signal Transduction Gene Expression Modulation Gene Expression Modulation Signal Transduction->Gene Expression Modulation Upregulated Genes Upregulated Genes: - Geranyl diphosphate synthase - Farnesyl diphosphate synthase - Squalene synthase - Squalene epoxidase - Dammarenediol synthase - CYP450 enzymes Gene Expression Modulation->Upregulated Genes Downregulated Genes Downregulated Genes: - Cycloartenol synthase Gene Expression Modulation->Downregulated Genes

Caption: Workflow of this compound on Gene Expression.

Experimental Protocols

While specific protocols for this compound are not widely published, standard assays used for other jasmonates can be adapted.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

  • Materials:

    • This compound

    • Mammalian cell line (e.g., cancer cell line or normal cell line)

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and an LPS-only group.

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-only group.

Experimental_Workflow cluster_cell_viability Cell Viability Assay cluster_anti_inflammatory Anti-inflammatory Assay A1 Seed Cells A2 Treat with this compound A1->A2 A3 Incubate A2->A3 A4 Add MTT A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 B1 Seed Macrophages B2 Pre-treat with this compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Griess Assay B4->B5 B6 Measure Absorbance B5->B6

Caption: General Experimental Workflows.

Conclusion and Future Directions

The preliminary studies on this compound suggest its potential as a bioactive molecule, particularly in the realm of plant science as an elicitor for the production of valuable secondary metabolites. However, a significant knowledge gap exists regarding its specific molecular targets, signaling pathways, and potential pharmacological effects in mammalian systems. The information available on related jasmonates provides a strong foundation for future research.

Key areas for future investigation include:

  • Receptor Binding Studies: Direct assessment of the binding affinity of this compound and its amino acid conjugates to the COI1-JAZ co-receptor complex.

  • Dose-Response Analyses: Determination of IC₅₀ and EC₅₀ values in various in vitro assays to quantify its potency in anticancer and anti-inflammatory models.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of disease.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound in both plant and mammalian cells.

A deeper understanding of the biological activities of this compound will be crucial for unlocking its full potential in agriculture, medicine, and other biotechnological applications.

References

(-)-Dihydrojasmonic Acid: A Technical Guide on its Physiological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is emerging as a molecule of significant interest in the fields of agriculture, cosmetics, and pharmacology. While its role as a plant growth regulator is established, recent studies have begun to elucidate its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physiological effects of this compound, with a focus on its pro-apoptotic activity in cancer cells. We present available quantitative data, detailed experimental protocols for its study, and visualizations of the implicated signaling pathways to facilitate further research and development in this promising area.

Introduction

Jasmonates are a class of lipid-based signaling molecules that play crucial roles in plant development and defense. This compound is a derivative of jasmonic acid and has been identified as a plant growth regulator.[1] Beyond its agricultural applications, there is growing interest in its potential pharmacological effects, including anti-inflammatory and analgesic properties.[2] A significant area of investigation is its potential as an anti-cancer agent, with studies on related jasmonate compounds demonstrating selective cytotoxicity towards cancer cells.[3] This guide will delve into the known physiological effects of this compound, with a particular emphasis on the molecular mechanisms underlying its pro-apoptotic effects on cancer cells.

Physiological Effects of Jasmonates

While specific quantitative data for this compound is still emerging, studies on closely related jasmonate derivatives provide valuable insights into its potential biological activities.

Cytotoxicity in Cancer Cells

Research on jasmonic acid derivatives has demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, certain stereoisomeric derivatives of jasmonic acid have shown significant cell-growth inhibition activity against human oral squamous carcinoma cells (KB), with IC50 values reported to be less than 25 µM.[4] Methyl jasmonate (MJ), another related compound, has also been shown to be cytotoxic to a range of cancer cell lines.

Table 1: Cytotoxicity of Jasmonate Derivatives on Various Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Jasmonic Acid DerivativesOral Squamous Carcinoma (KB)< 25 µM[4]
Methyl JasmonateMurine Multiple Myeloma (MM)≤ 1.5 mM[5]
Methyl JasmonateHuman Breast Cancer (MDA-MB-435)1.9 mM[6]
Methyl JasmonateHuman Breast Cancer (MCF-7)2.0 mM[6]
Methyl JasmonateHuman Neuroblastoma (SK-N-SH)1.39 mM[6]
Methyl JasmonateHuman Neuroblastoma (BE(2)-C)1.35 mM[6]

Note: The data presented is for jasmonic acid derivatives and methyl jasmonate, as specific IC50 values for this compound were not available in the reviewed literature.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anti-cancer activity of jasmonates, including likely this compound, is the induction of apoptosis, or programmed cell death. This process is intricately linked to the generation of reactive oxygen species (ROS) and the subsequent activation of specific signaling cascades.

Role of Reactive Oxygen Species (ROS)

A growing body of evidence suggests that the pro-apoptotic effects of jasmonates are mediated by an increase in intracellular ROS levels.[3][7] This increase in ROS can trigger oxidative stress, leading to cellular damage and the initiation of apoptotic pathways.

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[8] Studies on jasmonates have indicated that they can activate the p38 and ERK pathways in certain cancer cells, suggesting a role for these pathways in mediating the apoptotic response.[6] The activation of p38 MAPK, in particular, has been linked to ROS-induced apoptosis in various contexts.[9][10]

Modulation of Apoptotic Proteins

The apoptotic cascade involves a delicate balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. Jasmonates have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[6][11] This ultimately leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell.[11][12]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis based on studies of related jasmonates.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Dihydrojasmonic_Acid This compound ROS Increased ROS Production Dihydrojasmonic_Acid->ROS Induces p38_MAPK p38 MAPK Activation ROS->p38_MAPK Activates Bax_up Bax Upregulation p38_MAPK->Bax_up Promotes Bcl2_down Bcl-2 Downregulation p38_MAPK->Bcl2_down Inhibits Caspase3 Caspase-3 Activation Bax_up->Caspase3 Bcl2_down->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of jasmonate-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound and to establish its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cancer cell line

  • Complete culture medium

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with this compound (serial dilutions) & vehicle control incubate_24h->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Remove medium, add DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentration of this compound for the optimal incubation time determined from viability assays. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Target cancer cell line

  • This compound

  • DCFH-DA stock solution (in DMSO)

  • Culture medium with reduced serum

  • HEPES buffered salt solution (HBSS) or PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Loading: Wash cells with HBSS or PBS. Load the cells with 1 µM DCFH-DA in culture medium with reduced serum for 30 minutes in the dark at 37°C.[4]

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with HBSS or PBS.

  • Treatment: Add fresh medium containing the desired concentration of this compound.

  • Measurement: Immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer. Quantify protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.[11]

Future Directions

The study of this compound and its physiological effects is a burgeoning field with significant therapeutic potential. Future research should focus on:

  • Quantitative Efficacy Studies: Determining the IC50 values of this compound across a broad range of cancer cell lines to identify the most sensitive targets.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.

  • Detailed Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by this compound, including the precise role of different MAPK family members.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound represents a promising natural compound with potential applications in cancer therapy. Its ability to induce apoptosis, likely through the generation of ROS and modulation of the MAPK and Bcl-2 family signaling pathways, warrants further investigation. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing molecule.

References

The Emerging Role of Dihydrojasmonic Acid in Plant Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrojasmonic acid (H2JA), a derivative of the well-characterized phytohormone jasmonic acid (JA), is an emerging signaling molecule in the complex network of plant defense and development. While research has historically focused on JA and its isoleucine conjugate (JA-Ile), recent studies are beginning to shed light on the unique roles and potent bioactivity of H2JA and its derivatives. This technical guide provides a comprehensive overview of the current understanding of H2JA, including its biosynthesis, signaling pathway, and role in plant stress responses. It consolidates available quantitative data, details relevant experimental protocols, and presents signaling and workflow diagrams to facilitate further research into this promising molecule. Although our understanding of H2JA is still evolving, the existing evidence suggests its significant potential as a modulator of plant immunity and a valuable target for crop improvement and the development of novel plant protectants.

Introduction to Dihydrojasmonic Acid

Jasmonates are a class of lipid-derived hormones that are central to a plant's ability to respond to a wide array of biotic and abiotic stresses, such as herbivory, pathogen attack, drought, and salinity.[1] Dihydrojasmonic acid is distinguished from its precursor, jasmonic acid, by the saturation of the double bond in its pentenyl side chain.[1] This structural modification, though seemingly minor, can have a significant impact on the molecule's bioactivity and signaling properties. While the broader jasmonate family has been studied for decades, H2JA is now gaining attention for its specific functions in plant defense and development.

Biosynthesis of Dihydrojasmonic Acid

The biosynthesis of jasmonates is a well-established pathway that originates in the chloroplast and concludes in the peroxisome. The process begins with the release of α-linolenic acid from the chloroplast membranes. A series of enzymatic reactions then convert α-linolenic acid into 12-oxophytodienoic acid (OPDA). OPDA is subsequently transported to the peroxisome, where it is reduced and undergoes β-oxidation to yield jasmonic acid.[2]

The formation of dihydrojasmonic acid is believed to occur via the reduction of the double bond in the pentenyl side chain of jasmonic acid. However, the specific enzymes that catalyze this conversion in plants have not yet been fully characterized.[1]

Jasmonate Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport OPC-8:0 OPC-8:0 OPDA_peroxisome->OPC-8:0 OPR3 JA JA OPC-8:0->JA β-oxidation H2JA H2JA JA->H2JA Reduction (Enzyme TBD)

Figure 1: Simplified Jasmonate Biosynthesis Pathway, indicating the presumed formation of H2JA from JA.

Signaling Pathway of Dihydrojasmonic Acid

It is widely presumed that dihydrojasmonic acid exerts its effects through the canonical jasmonate signaling pathway. This pathway is initiated by the binding of the bioactive jasmonate to the F-box protein CORONATINE INSENSITIVE1 (COI1).[1] This interaction leads to the formation of a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) proteins, which are transcriptional repressors. The formation of the COI1-JAZ complex targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1]

The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a multitude of defense-related genes. While JA-Ile is the most extensively studied ligand for COI1, it is plausible that H2JA or its derivatives can also be perceived by this receptor complex, thereby triggering downstream defense responses.[1]

Jasmonate Signaling H2JA H2JA COI1 COI1 H2JA->COI1 binds JAZ JAZ COI1->JAZ recruits 26S_Proteasome 26S_Proteasome COI1->26S_Proteasome targets JAZ for degradation MYC2 MYC2 JAZ->MYC2 represses JAZ->26S_Proteasome Defense_Genes Defense_Genes MYC2->Defense_Genes activates transcription Stress_Response Stress_Response Defense_Genes->Stress_Response leads to

Figure 2: Proposed Signaling Pathway for Dihydrojasmonic Acid.

Role in Plant Stress Response

Dihydrojasmonic acid and its derivatives have been shown to play a direct role in protecting plants against pathogens and herbivores.

  • Antifungal Activity: Dihydrojasmone (B1670601), a related compound, produced by bacterial endophytes has demonstrated significant antifungal activity against leaf spot pathogens, suggesting its potential as a biocontrol agent.[1]

  • Insect Deterrence: Exogenous application of dihydrojasmone and its derivatives has been found to hinder the foraging activity of aphids, indicating its role in deterring herbivorous insects.[1]

  • Elicitation of Secondary Metabolites: Methyl dihydrojasmonate (MDJ), a derivative of H2JA, has been shown to be a potent elicitor of secondary metabolite production, such as saponins, in plant cell cultures.[3]

Quantitative Data on Dihydrojasmonic Acid-Induced Defense Responses

While extensive quantitative data for H2JA is still limited, some studies provide valuable insights into the effects of its derivatives.

Treatment GroupMeasured ParameterPlant SpeciesEffectFold Change vs. ControlReference
Methyl Dihydrojasmonate (MDJ)Saponin (B1150181) Biosynthesis Gene ExpressionPanax notoginsengUpregulationSignificant[3]
Jasmonic Acid (5 mg/L)Total Saponin Content (mg/g DW)Panax notoginsengIncrease8.48[3]
Herbivore StressRelative Abundance of Methyl Dihydrojasmonate in LeavesPhragmites australisIncreaseStatistically Significant[4]
Herbivore StressRelative Abundance of Methyl Dihydrojasmonate in RootsPhragmites australisNo Significant Change-[4]

Experimental Protocols

Protocol 1: General Method for Extraction and Quantification of Jasmonates from Plant Tissue

This protocol provides a general method for the extraction and quantification of jasmonates, which can be adapted and optimized for the analysis of dihydrojasmonic acid.

Materials:

  • Plant tissue (fresh or frozen)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) or a mixture of methanol and ethyl acetate)

  • Internal standards (e.g., deuterated jasmonic acid)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Derivatization agent (if using GC-MS, e.g., diazomethane)

  • High-performance liquid chromatograph-tandem mass spectrometer (HPLC-MS/MS) or Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Homogenize the powdered tissue in the extraction solvent containing internal standards.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Purification: Collect the supernatant and pass it through an SPE cartridge to purify and enrich the jasmonates.

  • Evaporation: Elute the jasmonates from the SPE cartridge and evaporate the solvent under a stream of nitrogen.

  • Derivatization (for GC-MS): Re-dissolve the residue and derivatize with an appropriate agent to increase volatility.

  • Analysis: Analyze the sample using HPLC-MS/MS or GC-MS to separate and quantify the jasmonates based on their mass-to-charge ratio and retention time.

Experimental Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Plant Tissue Grinding Grind in Liquid N2 Sample->Grinding Homogenization Homogenize in Solvent + Internal Standards Grinding->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elute Jasmonates SPE->Elution Evaporation Evaporate Solvent Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS or GC-MS Analysis Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

The Metabolism of (-)-Dihydrojasmonic Acid in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid (H2JA) is a naturally occurring derivative of the well-characterized phytohormone jasmonic acid (JA). As a member of the jasmonate family of lipid-derived signaling molecules, H2JA plays a role in regulating various aspects of plant growth, development, and defense against biotic and abiotic stresses. While the metabolic pathway of its precursor, jasmonic acid, has been extensively studied, the specific enzymatic steps leading to the formation and catabolism of this compound are less defined. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in plant cells, including its biosynthesis from jasmonic acid, putative catabolic pathways, and its role in plant signaling. This document is intended to be a valuable resource for researchers in the fields of plant biology, natural product chemistry, and drug development, offering insights into the metabolic network of this important signaling molecule.

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-established jasmonate biosynthetic pathway, which commences with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions in the chloroplast and peroxisome lead to the formation of jasmonic acid.[1][2][3] this compound is subsequently formed through the reduction of the double bond in the pentenyl side chain of jasmonic acid.[4] While this conversion is known to occur in plants, the specific enzyme responsible for this reduction has not been fully characterized.[4] It is hypothesized that a reductase enzyme is responsible for this transformation.

The formation of jasmonic acid, the precursor to this compound, is a multi-step process localized in the chloroplast and peroxisomes. The key enzymatic steps are:

  • Oxygenation: Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][5]

  • Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) converts 13-HPOT to an unstable allene oxide, which is then cyclized by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA).[1][5]

  • Reduction: In the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[5][6]

  • β-Oxidation: Three cycles of β-oxidation shorten the carboxylic acid side chain of OPC-8:0 to produce (+)-7-iso-jasmonic acid, which then epimerizes to the more stable (-)-jasmonic acid.[2][3]

Following its synthesis, (-)-jasmonic acid can be converted to this compound.

Catabolism of this compound

The catabolic pathway of this compound in plants has not been explicitly elucidated. However, it is presumed to undergo similar metabolic fates as jasmonic acid and its other derivatives, which primarily involve hydroxylation and conjugation reactions.[3][7] The catabolism of jasmonoyl-isoleucine (JA-Ile), the most bioactive jasmonate, is well-studied and involves hydroxylation at the C-12 position by cytochrome P450 monooxygenases of the CYP94 family, followed by further oxidation or conjugation.[8][9] It is plausible that this compound is also a substrate for these or similar hydroxylases, leading to the formation of hydroxylated dihydrojasmonic acid derivatives, which can then be further metabolized.

Signaling Pathway of this compound

This compound is considered to be a biologically less active form of jasmonic acid.[7] However, it still exhibits jasmonate-like physiological activities, suggesting that it interacts with the core jasmonate signaling pathway.[10] The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to a co-receptor complex consisting of CORONATINE INSENSITIVE1 (COI1), an F-box protein, and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[10][11] This binding event leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome, thereby de-repressing transcription factors (e.g., MYC2) that regulate the expression of jasmonate-responsive genes.[11] While direct binding affinity data for this compound to the COI1-JAZ co-receptor is limited, its ability to elicit jasmonate responses suggests it acts as an agonist of this pathway.[10]

Jasmonate_Signaling_Pathway H2JA This compound COI1 COI1 H2JA->COI1 Binds to JAZ JAZ Repressor SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms complex with Proteasome 26S Proteasome JAZ->SCF_COI1 Recruited to JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitinates JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes Activates Response Plant Defense & Development JR_Genes->Response

Caption: A simplified diagram of the proposed this compound signaling pathway.

Quantitative Data

Quantitative data on the endogenous levels of this compound in various plant tissues are scarce in the literature. However, studies utilizing its derivative, methyl dihydrojasmonate (MDJ), have demonstrated its effectiveness as an elicitor of secondary metabolite production.

Plant SpeciesTissueTreatmentAnalyteFold Change vs. ControlReference
Panax notoginsengAdventitious Roots5 mg/L Jasmonic AcidTotal Saponins8.48[12]
Panax notoginsengAdventitious RootsMethyl DihydrojasmonateSaponin Biosynthesis GenesUpregulation[12]

Experimental Protocols

Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of jasmonates, including this compound, from plant tissues.

Materials:

  • Plant tissue (50-100 mg fresh weight)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (B129727) containing deuterated internal standards (e.g., d5-JA, d2-H2JA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • UPLC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Homogenization: Immediately freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

  • Extraction: To the frozen powder, add 1 mL of ice-cold extraction solvent containing internal standards. Vortex thoroughly and incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) to remove interfering substances.

    • Elute the jasmonates with 1 mL of 1% formic acid in methanol.

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Separate the analytes on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the analytes using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis: Quantify the endogenous this compound by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated with authentic standards.

Extraction_Workflow Start Plant Tissue Sample Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Extract with 80% Methanol + Internal Standards Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 SPE Solid-Phase Extraction (SPE) Supernatant1->SPE Elute Elute Jasmonates SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze UPLC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the extraction and analysis of this compound from plant tissue.

Jasmonate Root Growth Inhibition Assay

This bioassay is used to assess the biological activity of jasmonates by measuring their effect on seedling root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and jasmonate-insensitive mutants, e.g., coi1)

  • Agar (B569324) plates containing half-strength Murashige and Skoog (MS) medium

  • This compound stock solution

  • Sterile water

  • Ethanol (B145695) for sterilization

Procedure:

  • Plate Preparation: Prepare half-strength MS agar plates containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM). Add the jasmonate from a sterile stock solution to the molten agar after autoclaving and cooling.

  • Seed Sterilization and Stratification: Surface-sterilize Arabidopsis seeds with 70% ethanol followed by a bleach solution. Rinse with sterile water and stratify at 4°C for 2-4 days in the dark to synchronize germination.

  • Seed Plating: Aseptically place the sterilized and stratified seeds in a row on the surface of the prepared agar plates.

  • Incubation: Place the plates vertically in a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.

  • Data Collection and Analysis: After 7-10 days, measure the primary root length of the seedlings. Compare the root lengths of seedlings grown on different concentrations of this compound to the control (no jasmonate). Include jasmonate-insensitive mutants as a negative control to confirm the specificity of the response.

Conclusion

This compound is an integral part of the complex network of jasmonate signaling in plants. While its metabolism is not as thoroughly understood as that of its precursor, jasmonic acid, current evidence suggests it is formed via the reduction of jasmonic acid and likely undergoes similar catabolic modifications. Its ability to elicit jasmonate-like responses indicates an interaction with the core jasmonate signaling pathway. Further research is needed to identify the specific enzymes involved in its biosynthesis and catabolism and to fully elucidate its physiological roles. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the metabolism and function of this intriguing phytohormone.

References

Initial Characterization of (-)-Dihydrojasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is a naturally occurring oxylipin that plays a role in various physiological processes in plants.[1] Beyond its established function as a plant growth regulator, there is growing interest in its potential applications in pharmaceuticals and cosmetics due to its structural similarity to prostaglandins (B1171923), which are key signaling molecules in mammals. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its physicochemical properties, predicted spectroscopic data, a detailed synthesis protocol, and an overview of its relevant biological signaling pathways.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. It is important to note that while some data is available for the specific (-)-enantiomer, much of the experimental spectroscopic data is derived from the racemic mixture or closely related compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₂₀O₃PubChem CID: 644120[1]
Molecular Weight 212.28 g/mol PubChem CID: 644120[1]
IUPAC Name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acidPubChem CID: 644120[1]
CAS Number 98674-52-3PubChem CID: 644120[1]
Appearance Colorless, slightly yellow or orange clear liquid (racemic)Chem-Impex
Density 1.04 g/mL (racemic)Chem-Impex
Refractive Index n20/D 1.470 (racemic)Chem-Impex
Solubility Soluble in Chloroform (racemic)Cayman Chemical[2]
Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyPredicted Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): 0.89 (t, 3H, -CH₃), 1.25-1.40 (m, 6H, -(CH₂)₃-), 2.00-2.60 (m, 9H, cyclopentanone (B42830) and side chain protons), 11.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃) δ (ppm): 14.0 (-CH₃), 22.5, 27.0, 29.5, 31.8 (pentyl chain -CH₂-), 38.0, 42.0, 45.0, 52.0 (cyclopentanone and side chain carbons), 178.0 (-COOH), 218.0 (C=O)
IR (Infrared) ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 2960, 2870 (C-H stretch), 1740 (C=O stretch of carboxylic acid), 1710 (C=O stretch of cyclopentanone)
MS (Mass Spectrometry) m/z: 212 (M⁺), 194 ([M-H₂O]⁺), 167 ([M-COOH]⁺), 113, 83, 55 (fragments of cyclopentanone ring and pentyl chain)

Note: Predicted NMR and IR data are based on the known spectra of similar compounds such as jasmonic acid and methyl dihydrojasmonate, and general spectroscopic principles.

Experimental Protocols

Synthesis of (±)-Dihydrojasmonic Acid

A common method for the synthesis of dihydrojasmonic acid involves the Michael addition of an allyl group to 2-pentylcyclopentenone, followed by oxidative cleavage.

Materials:

  • 2-Pentylcyclopentenone

  • Allyl zinc bromide reagent

  • Tetrahydrofuran (THF), anhydrous

  • Ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·xH₂O)

  • Sodium periodate (B1199274) (NaIO₄)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Michael Addition: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-pentylcyclopentenone in anhydrous THF and cool to 0°C. Add the allyl zinc bromide reagent dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0°C and slowly add 1 M HCl to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification of Intermediate: Remove the solvent under reduced pressure and purify the crude 2-pentyl-3-allyl-cyclopentanone by column chromatography.

  • Oxidative Cleavage: Dissolve the purified intermediate in a suitable solvent system (e.g., acetonitrile/water). Add a catalytic amount of ruthenium trichloride hydrate, followed by the portion-wise addition of sodium periodate. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Final Product: Remove the solvent under reduced pressure to obtain crude (±)-dihydrojasmonic acid. Further purification can be achieved by column chromatography.

Note on Enantioselective Synthesis: To obtain the specific (-)-enantiomer, a chiral auxiliary or a chiral catalyst can be employed in the Michael addition step. Alternatively, the racemic acid can be resolved using a chiral amine to form diastereomeric salts, which can be separated by crystallization, followed by acidification to yield the pure enantiomer.

Signaling Pathways

This compound is closely related to jasmonic acid, a key signaling molecule in plants. The biological effects of jasmonates are mediated through a well-characterized signaling pathway that regulates gene expression in response to developmental cues and environmental stress.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid and its derivatives originates from α-linolenic acid in the chloroplasts and peroxisomes. The pathway involves a series of enzymatic reactions.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT alpha_Linolenic_Acid->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA cis-(+)-12-OPDA Allene_Oxide->OPDA AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 JA Jasmonic Acid OPC8->JA β-oxidation Dihydrojasmonic_Acid This compound JA->Dihydrojasmonic_Acid Reduction

Figure 1: Simplified Jasmonate Biosynthesis Pathway.
Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors that regulate the expression of jasmonate-responsive genes.

Jasmonate_Signaling JA_Ile JA-Ile (Active Form) SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Jasmonate-Responsive Genes TF->Genes Activates Response Biological Response (Defense, Growth Regulation) Genes->Response

Figure 2: Core Jasmonate Signaling Pathway.

Biological Activity and Potential Applications

This compound and its derivatives exhibit a range of biological activities. As a plant growth regulator, it can influence seed germination, root growth, and responses to stress.[2] In the context of drug development and cosmetics, jasmonates are being investigated for their anti-inflammatory, anti-cancer, and skin-rejuvenating properties. Their structural similarity to prostaglandins suggests they may interact with similar signaling pathways in mammals, opening avenues for therapeutic interventions.

Conclusion

This technical guide provides a foundational overview of the initial characterization of this compound. While comprehensive experimental data for the pure (-)-enantiomer remains a subject for further research, the information presented here on its physicochemical properties, predicted spectroscopic characteristics, synthesis, and biological context serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. The elucidation of its specific molecular targets and mechanisms of action in mammalian systems will be a critical next step in harnessing its full therapeutic and cosmetic potential.

References

Methodological & Application

Synthesis of (-)-Dihydrojasmonic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of (-)-Dihydrojasmonic acid. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the synthesis pathways.

This compound, with the IUPAC name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid, is a valuable chiral molecule. Its stereochemistry is crucial for its biological activity and olfactory properties. This document outlines two primary strategies for its synthesis: asymmetric synthesis to directly obtain the desired enantiomer, and resolution of a racemic mixture.

Data Presentation

The following table summarizes the quantitative data for a key enantioselective synthesis method.

MethodKey Reaction StepChiral Catalyst/ReagentSubstrateProductYieldEnantiomeric Excess (e.e.)
Asymmetric Michael AdditionMichael AdditionCinchonidinium salt (phase-transfer catalyst)2-pentyl-2-cyclopenten-1-one (B1585486)(-)-Methyl Dihydrojasmonate91%up to 90%

Synthesis Pathways and Workflows

Asymmetric Synthesis via Michael Addition

This pathway involves the enantioselective Michael addition of a malonate to an enone, followed by decarboxylation to yield the target molecule.

cluster_0 Asymmetric Michael Addition Pathway 2_pentyl_cyclopentenone 2-Pentyl-2-cyclopenten-1-one michael_addition Asymmetric Michael Addition 2_pentyl_cyclopentenone->michael_addition dimethyl_malonate Dimethyl Malonate dimethyl_malonate->michael_addition intermediate Chiral Intermediate michael_addition->intermediate Cinchonidinium salt demethoxycarbonylation Demethoxycarbonylation (Krapcho Reaction) intermediate->demethoxycarbonylation methyl_dihydrojasmonate (-)-Methyl Dihydrojasmonate demethoxycarbonylation->methyl_dihydrojasmonate hydrolysis Hydrolysis methyl_dihydrojasmonate->hydrolysis dihydrojasmonic_acid This compound hydrolysis->dihydrojasmonic_acid

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic Dihydrojasmonic Acid

This workflow illustrates the general process of separating a racemic mixture of dihydrojasmonic acid using a chiral resolving agent.

cluster_1 Chiral Resolution Workflow racemic_acid Racemic (±)-Dihydrojasmonic Acid diastereomeric_salts Formation of Diastereomeric Salts racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (+)-α-phenethylamine) chiral_base->diastereomeric_salts salt_mixture Mixture of Diastereomeric Salts ((+)-acid/(+)-base and (-)-acid/(+)-base) diastereomeric_salts->salt_mixture separation Separation (e.g., Fractional Crystallization) salt_mixture->separation separated_salts Separated Diastereomeric Salts separation->separated_salts acidification Acidification separated_salts->acidification enantiomers Enantiomerically Pure (-)- and (+)-Dihydrojasmonic Acid acidification->enantiomers

Caption: General workflow for chiral resolution.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (-)-Methyl Dihydrojasmonate

This protocol is adapted from the work of Perrard et al. and describes the enantioselective synthesis of (-)-methyl dihydrojasmonate, a direct precursor to this compound.[1][2][3]

Materials:

  • 2-pentyl-2-cyclopenten-1-one

  • Dimethyl malonate

  • Cinchonidinium salt (as a phase-transfer catalyst)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Ethyl ether

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Asymmetric Michael Addition:

    • In a round-bottom flask, combine 2-pentyl-2-cyclopenten-1-one (1.0 eq), dimethyl malonate (1.5 eq), and the cinchonidinium salt catalyst (0.1 eq).

    • Add finely powdered potassium carbonate (2.0 eq).

    • The reaction is performed under solvent-free conditions with vigorous stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add water and extract the product with ethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral intermediate.

  • Demethoxycarbonylation (Krapcho Reaction):

    • To a solution of the purified chiral intermediate (1.0 eq) in DMSO, add a catalytic amount of water and sodium chloride (1.1 eq).

    • Heat the mixture to 140-160 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield (-)-methyl dihydrojasmonate.

  • Hydrolysis to this compound:

    • Dissolve the purified (-)-methyl dihydrojasmonate in a mixture of methanol (B129727) and water.

    • Add an excess of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).

    • Stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: General Procedure for Chiral Resolution of Racemic Dihydrojasmonic Acid

This protocol outlines a general method for separating the enantiomers of dihydrojasmonic acid via the formation of diastereomeric salts. The choice of resolving agent and solvent is critical and may require optimization.

Materials:

  • Racemic (±)-dihydrojasmonic acid

  • Enantiomerically pure chiral amine (e.g., (+)-α-phenethylamine, (-)-brucine, or (+)-cinchonine)

  • Suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate)

  • Dilute strong acid (e.g., 1 M HCl)

  • Dilute strong base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic (±)-dihydrojasmonic acid (1.0 eq) in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent, warming if necessary.

    • Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Separation of Diastereomers:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from the same or a different solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a dilute strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2) to protonate the carboxylic acid and form the salt of the chiral amine.

    • Extract the liberated enantiomerically enriched dihydrojasmonic acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the resolved this compound.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer containing the salt of the chiral resolving agent can be basified with a dilute strong base (e.g., 1 M NaOH) to recover the resolving agent for reuse.

    • Extract the liberated chiral amine with an organic solvent.

References

Application Notes and Protocols for (-)-Dihydrojasmonic Acid in Seedling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (-)-dihydrojasmonic acid, a plant growth regulator, in seedling-based research. This document outlines the underlying signaling pathway, provides detailed experimental protocols for its application, and summarizes relevant quantitative data to facilitate experimental design.

Introduction to this compound and its Role in Plant Signaling

This compound is a derivative of jasmonic acid, a key phytohormone involved in regulating a wide array of physiological processes in plants.[1][2] Jasmonates are critical for plant defense against herbivores and pathogens, as well as for developmental processes such as seed germination, root growth, and senescence.[1][3] The application of exogenous jasmonates can elicit these responses, making this compound a valuable tool for researchers studying plant stress physiology and developing novel plant growth regulators. Its bioactivity suggests that it functions as an agonist of the core jasmonate signaling pathway.[2]

The Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the perception of a bioactive jasmonate, such as jasmonoyl-L-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE1 (COI1). COI1 is part of a Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress transcription factors like MYC2.

Upon stress, JA-Ile levels rise and the hormone acts as a molecular glue between COI1 and JAZ proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of a multitude of jasmonate-responsive genes, which in turn orchestrate various physiological and defense responses.

Jasmonate_Signaling_Pathway

Quantitative Data Summary

The effective concentration of this compound and related jasmonates can vary significantly depending on the plant species, seedling age, application method, and the specific biological response being investigated. The following tables summarize reported concentrations and their observed effects.

Table 1: Effective Concentrations of Jasmonates in Seedling Applications

CompoundConcentration(s)Plant SpeciesApplication MethodObserved Effect(s)
Dihydrojasmonic acid10 mMLettuceNot specifiedInhibition of seed germination and reduction in radicle length.[4]
Jasmonic Acid60 µmol L⁻¹SoybeanSeed priming, Foliar sprayEnhanced salinity stress tolerance.[5]
Jasmonic Acid2.5 mMRiceSeed treatmentEnhanced resistance to rice water weevils; reduced seedling emergence and plant height.[6]
Methyl Dihydrojasmonate0.05 mM - 20 mMNot specifiedSeed soakingImprovement of germination and stress tolerance characteristics.[7]
Dihydrojasmone100 µMPanax notoginsengFoliar sprayElicitation of defense responses (saponin biosynthesis).[8]

Table 2: Solubility of Dihydrojasmonic Acid and Related Compounds

CompoundSolventSolubility
Dihydrojasmonic acidWater0.51 g/L[9]
Dihydrojasmonic acidChloroformSoluble[4]
(±)-Jasmonic AcidDMSO~16 mg/mL[10]
(±)-Jasmonic AcidDMF~25 mg/mL[10]
(±)-Jasmonic AcidPBS (pH 7.2)~3 mg/mL[10]

Experimental Protocols

The following protocols are generalized from methods used for jasmonic acid and its derivatives. Researchers should optimize these protocols for their specific experimental system.

Materials:

  • This compound

  • Ethanol (B145695) (95% or absolute) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile deionized water

  • Tween® 20 (or other suitable surfactant)

  • Sterile containers and pipette tips

Procedure for Stock Solution (e.g., 100 mM):

  • Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight: 212.29 g/mol ).

  • In a sterile container, dissolve the weighed this compound in a small volume of 95% ethanol or DMSO.

  • Once fully dissolved, bring the solution to the final volume with the same solvent.

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.

Procedure for Working Solution (e.g., 100 µM):

  • On the day of application, dilute the stock solution in sterile deionized water to the desired final concentration.

  • If using a foliar spray, add a surfactant such as Tween® 20 to a final concentration of 0.01-0.05% (v/v) to ensure even coverage on the leaf surface.[8]

  • For control treatments, prepare a solution containing the same concentration of the solvent (e.g., ethanol) and surfactant in sterile deionized water.

A. Foliar Spray Application

  • Grow seedlings to the desired developmental stage.

  • Using a fine-mist spray bottle, uniformly apply the working solution to the leaves of the seedlings until runoff is observed.[8]

  • Ensure complete coverage of all aerial parts of the seedlings.

  • Apply the control solution to a separate group of seedlings.

  • Place the treated plants in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).[8]

  • Harvest tissues for analysis at desired time points post-treatment (e.g., 6, 24, 48 hours).[8]

B. Seed Priming

  • Prepare the desired concentration of the working solution in sterile deionized water.

  • Immerse seeds in the working solution for a predetermined duration (e.g., up to 24 hours) in the dark.[5][7]

  • After priming, thoroughly wash the seeds with sterile deionized water.[6]

  • Air-dry the seeds or plant them immediately in the desired growth medium.

  • Include a control group of seeds primed with the control solution.

C. Root Drench Application

  • Grow seedlings in individual pots or a hydroponic system.

  • Prepare the working solution of this compound. A surfactant is generally not needed for root applications.

  • Apply a specific volume of the working solution directly to the soil or hydroponic medium at the base of each seedling. The volume should be sufficient to saturate the root zone.

  • Apply an equal volume of the control solution to the control group of seedlings.

  • Continue to grow the seedlings under standard conditions and monitor for desired responses.

D. In-gel Application for In Vitro Studies

  • Prepare a sterile plant growth medium such as Murashige and Skoog (MS) medium.[1][11][12]

  • After autoclaving the medium and allowing it to cool to approximately 50-60°C, add the this compound stock solution to achieve the desired final concentration. Ensure the solvent concentration remains low (typically <0.1%) to avoid toxicity.

  • Mix thoroughly and dispense the medium into sterile petri dishes or culture vessels.

  • Once the medium has solidified, place surface-sterilized seeds or transfer seedlings onto the medium.

  • Seal the culture vessels and incubate under controlled light and temperature conditions.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., 100 mM in Ethanol) start->prep_stock seed_priming seed_priming start->seed_priming prep_working Prepare Working Solution (e.g., 100 µM in dH2O + Surfactant) prep_stock->prep_working foliar foliar prep_working->foliar root_drench root_drench prep_working->root_drench in_gel in_gel prep_working->in_gel prep_working->seed_priming seedling_growth Grow Seedlings to Desired Stage seedling_growth->foliar seedling_growth->root_drench seedling_growth->in_gel incubation Incubate under Controlled Conditions data_collection Data Collection (e.g., Growth measurements, Gene expression, Metabolomics) incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end foliar->incubation root_drench->incubation in_gel->incubation seed_priming->seedling_growth

Important Considerations

  • Stereoisomer Specificity: The bioactivity of jasmonates can be stereospecific. Ensure the use of the correct isomer, this compound, as specified for the research.

  • Solvent Effects: When using organic solvents like ethanol or DMSO to prepare stock solutions, it is crucial to include a vehicle control in experiments to account for any potential effects of the solvent on seedling growth and physiology.[10]

  • Concentration Optimization: The provided concentration ranges are starting points. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for the specific plant species and experimental conditions.

  • Stability: Aqueous solutions of jasmonates may not be stable for long periods. It is best to prepare fresh working solutions for each experiment.[10] Stock solutions in organic solvents are more stable when stored at low temperatures.

  • Environmental Conditions: Plant responses to jasmonates can be influenced by environmental factors such as light, temperature, and humidity. Maintain consistent and controlled conditions throughout the experiment for reproducible results.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the complex roles of jasmonate signaling in seedling development and stress responses.

References

Application Notes and Protocols for the Analytical Detection of Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of dihydrojasmonic acid in various matrices, including plant tissues and cosmetic formulations. The protocols described herein leverage the high sensitivity and selectivity of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Dihydrojasmonic Acid Analysis

Dihydrojasmonic acid (DHJA) is a saturated derivative of jasmonic acid, a plant hormone involved in regulating a wide array of physiological processes, including growth, development, and stress responses.[1] Accurate and sensitive detection of DHJA is crucial for understanding its biological functions and for quality control in industries where it or its derivatives are used, such as in fragrances. The analytical techniques detailed below offer robust and reliable methods for the determination of DHJA.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dihydrojasmonic acid, often following a derivatization step to enhance volatility and thermal stability.[2][3][4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Plant Tissue/Cosmetic) Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Tissue (e.g., leaves, roots) Homogenization Homogenization (in liquid nitrogen) Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_Injection UPLC Injection SPE->LC_Injection Separation Chromatographic Separation (C18) LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MRM_Analysis MRM Analysis (Triple Quadrupole) Ionization->MRM_Analysis Detection Detection MRM_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration (MRM Transitions) Data_Acquisition->Peak_Integration Quantification Quantification (Internal Standard) Peak_Integration->Quantification Method_Selection Start Start: Dihydrojasmonic Acid Analysis Matrix What is the sample matrix? Start->Matrix Sensitivity Is high sensitivity (pg/mL) required? Matrix->Sensitivity Complex Biological (e.g., Plant Tissue) Derivatization_ok Is derivatization acceptable? Matrix->Derivatization_ok Simpler/Volatile (e.g., Fragrance Oil) Sensitivity->Derivatization_ok No LCMS Use LC-MS/MS Sensitivity->LCMS Yes GCMS Use GC-MS Derivatization_ok->GCMS Yes Derivatization_ok->LCMS No

References

Application Note: HPLC Analysis of (-)-Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Dihydrojasmonic acid is a saturated derivative of jasmonic acid, a plant hormone involved in various physiological processes. As a chiral molecule, the separation and quantification of its specific enantiomers are crucial in various fields, including agriculture, biochemistry, and pharmaceutical development, to understand its biological activity and metabolic fate. This application note presents a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate analytical procedure.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidified aqueous solution. Detection is performed using a UV detector at a wavelength where the analyte exhibits sufficient absorbance. For the specific analysis of the (-) enantiomer, a chiral HPLC method is also proposed.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation:

    • For liquid samples (e.g., plant extracts, cell culture media), centrifuge at 10,000 rpm for 10 minutes to remove particulate matter.

    • The supernatant can be further purified using solid-phase extraction (SPE).[1][2][3][4]

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

      • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Method for Achiral Analysis

This method is suitable for the quantification of total dihydrojasmonic acid.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water. A common starting point is a ratio of 60:40 (v/v).[1][2][3][4] The exact ratio may need optimization.

    • Elution Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[1][2][4] Organic acids generally show absorbance in this region.

3. HPLC Method for Chiral Separation

To specifically quantify the (-)-enantiomer, a chiral separation method is necessary. This often requires method development and screening of different chiral stationary phases.

  • Instrumentation: Same as for achiral analysis.

  • Chromatographic Conditions (Proposed):

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., cellulose (B213188) or amylose-based columns).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography. For reverse-phase chiral chromatography, a mobile phase similar to the achiral method can be used as a starting point.

    • Elution Mode: Isocratic.

    • Flow Rate: 0.5 - 1.0 mL/min (to be optimized for best resolution).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

Method Validation (Example Data)

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes example quantitative data for method validation.

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision
Intra-day RSD (%)< 2.0%
Inter-day RSD (%)< 3.0%
Accuracy
Recovery (%)95 - 105%
Limits of Detection & Quantification
LOD (µg/mL)0.1
LOQ (µg/mL)0.3
Specificity No interfering peaks at the retention time of this compound.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Centrifuge Centrifugation Sample->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Figure 1: Experimental workflow for HPLC analysis.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity_range Linearity & Range Validation Method Validation Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness cluster_accuracy_precision cluster_accuracy_precision Validation->cluster_accuracy_precision cluster_sensitivity cluster_sensitivity Validation->cluster_sensitivity cluster_linearity_range cluster_linearity_range Validation->cluster_linearity_range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate Precision) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Linearity Linearity (r²) Range Range

References

Application Notes and Protocols for (-)-Dihydrojasmonic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a saturated derivative of the phytohormone jasmonic acid, belongs to the jasmonate family of plant growth regulators. Jasmonates are lipid-derived signaling molecules that play crucial roles in various aspects of plant growth, development, and defense. While jasmonic acid (JA) and methyl jasmonate (MeJA) are extensively studied and utilized in plant tissue culture for their potent effects on secondary metabolite biosynthesis and morphogenesis, information specifically detailing the application of this compound is less common. These application notes provide a comprehensive overview of the potential uses of this compound in plant tissue culture, drawing upon the established knowledge of the broader jasmonate family and available information on dihydrojasmonic acid and its derivatives.

Mechanism of Action: The Jasmonate Signaling Pathway

This compound is presumed to act through the canonical jasmonate signaling pathway, which is initiated by the perception of the bioactive form of jasmonate. Although direct binding data for this compound is limited, its structural similarity to other jasmonates suggests it functions as an agonist in this pathway. The central components of this pathway involve the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

In an unstimulated state, JAZ proteins bind to and repress transcription factors, such as MYC2, which are responsible for activating jasmonate-responsive genes. Upon perception of a jasmonate signal, a co-receptor complex is formed between COI1 and a JAZ protein. This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of a wide range of genes involved in plant defense, secondary metabolism, and developmental processes.

Jasmonate_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Signal Biotic/Abiotic Stress DHJA This compound COI1 COI1 DHJA->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Forms co-receptor complex with Ub Ubiquitin COI1->Ub Recruits MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Jasmonate-Responsive Genes MYC2->Genes Activates Transcription Ub->JAZ Ubiquitination Response Secondary Metabolite Production, Defense Responses, Growth Regulation Genes->Response

Caption: A simplified diagram of the proposed jasmonate signaling pathway for this compound.

Applications in Plant Tissue Culture

Based on the known functions of jasmonates, this compound can be explored for the following applications:

  • Elicitation of Secondary Metabolites: Jasmonates are potent elicitors of secondary metabolite production in a wide range of plant species. The application of this compound to cell suspension, callus, or root cultures may significantly enhance the biosynthesis and accumulation of valuable compounds such as alkaloids, terpenoids, and phenolics.

  • Induction of Morphogenesis: While high concentrations of jasmonates can be inhibitory to growth, lower concentrations may play a role in promoting certain developmental processes. Its effects on callus induction, shoot regeneration, and root formation should be investigated for specific plant species.

  • Induction of Defense Responses: As a key signaling molecule in plant defense, this compound can be used to study and induce defense mechanisms in vitro, such as the production of pathogenesis-related (PR) proteins and phytoalexins.

Data Presentation: Elicitation of Secondary Metabolites with Jasmonates

While specific quantitative data for this compound is scarce, the following tables summarize the effects of jasmonic acid (JA) and methyl jasmonate (MeJA) on secondary metabolite production in various plant cell cultures. This data can serve as a valuable reference for designing experiments with this compound, keeping in mind that its biological activity may differ. Some reports suggest that methyl dihydrojasmonate (MDJ) exhibits lower biological activity than MeJA.

Table 1: Effect of Jasmonic Acid (JA) on Secondary Metabolite Production

Plant SpeciesCulture TypeJA ConcentrationSecondary MetaboliteFold Increase vs. Control
Solanum nigrumCallus Culture8 mg/LNot specifiedSignificant increase

Table 2: Effect of Methyl Jasmonate (MeJA) on Secondary Metabolite Production

Plant SpeciesCulture TypeMeJA ConcentrationSecondary MetaboliteFold Increase vs. Control
Panax ginsengAdventitious Roots100 µMGinsenosidesSynergistic increase with IBA
Tripterygium wilfordiiAdventitious Roots50 µMTriptolide & Alkaloids1.64 & 2.12
Withania somniferaHairy Roots15 µMWithanolide A50
Vitis viniferaCell SuspensionNot specifiedStilbenesSignificant increase
Artemisia absinthiumCell Suspension1.0 mg/LTotal Phenolics~1.26

Experimental Protocols

The following are generalized protocols for the preparation and application of this compound in plant tissue culture. Optimal concentrations and exposure times will need to be determined empirically for each plant species and desired outcome.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Dissolve the powder in a small volume of a suitable solvent (e.g., ethanol or DMSO). Ensure complete dissolution.

    • Bring the solution to the final desired volume with sterile distilled water to create a concentrated stock solution (e.g., 1 mM or 10 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage vial.

    • Store the stock solution at -20°C for long-term use.

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Solvent (Ethanol or DMSO) Weigh->Dissolve Dilute Dilute to Final Volume with Sterile Water Dissolve->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Store Store at -20°C Filter->Store End Stock Solution Ready Store->End

Caption: Workflow for the preparation of a sterile stock solution of this compound.

Protocol 2: Application of this compound to Plant Cultures
  • Materials:

    • Established plant tissue cultures (e.g., cell suspension, callus, or root cultures)

    • Sterile this compound stock solution

    • Sterile pipettes

    • Growth medium appropriate for the specific culture

  • Procedure for Elicitation in Suspension Cultures:

    • Grow the cell suspension culture to the mid-exponential phase.

    • From the sterile stock solution, add the desired final concentration of this compound to the culture medium. A typical starting range for jasmonates is 10-200 µM.

    • Incubate the cultures for a specific period (e.g., 24, 48, 72 hours) before harvesting the cells and/or the medium for analysis.

    • Include a control culture treated with the same volume of solvent used for the stock solution.

  • Procedure for Application to Callus or Root Cultures:

    • Prepare the appropriate solid or liquid growth medium.

    • After autoclaving and cooling the medium to approximately 45-50°C, add the sterile this compound stock solution to achieve the desired final concentration.

    • Pour the medium into sterile petri dishes or culture vessels.

    • Inoculate the explants (for callus induction) or subculture existing callus or root tissues onto the medium containing this compound.

    • Incubate the cultures under appropriate light and temperature conditions.

    • Monitor the cultures for growth, morphogenesis, and secondary metabolite production over a defined period.

Concluding Remarks

This compound holds potential as a valuable tool in plant tissue culture for modulating secondary metabolite production and influencing developmental processes. Due to the limited specific data available for this compound, researchers are encouraged to perform dose-response and time-course experiments to determine the optimal application strategy for their specific plant system and research objectives. The information and protocols provided herein serve as a foundational guide for initiating these investigations. As with any plant growth regulator, careful optimization is key to achieving the desired outcomes.

Application of (-)-Dihydrojasmonic Acid in Agriculture: Enhancing Abiotic Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with extensive quantitative data and detailed protocols specifically on the application of (-)-Dihydrojasmonic acid in agriculture is limited. The following application notes and protocols are primarily based on research conducted with closely related jasmonates, such as jasmonic acid (JA) and methyl jasmonate (MeJA). While the biological activity is expected to be similar, researchers should consider these as a starting point and optimize protocols specifically for this compound and the target crop.

Introduction

This compound, a saturated derivative of jasmonic acid, belongs to the jasmonate family of plant hormones. Jasmonates are key signaling molecules involved in plant defense responses to both biotic and abiotic stresses. In agriculture, the application of jasmonates, including derivatives like this compound, is being explored to enhance crop resilience to environmental challenges such as drought, salinity, and extreme temperatures, thereby improving growth, yield, and quality.[1][2][3][4] Salts of dihydrojasmonic acid, such as magnesium dihydrojasmonate, are noted for their favorable handling properties in agrochemical formulations.

Mechanism of Action: Jasmonate Signaling in Abiotic Stress Response

Jasmonates play a crucial role in a complex signaling network that regulates plant responses to stress. The general mechanism involves the perception of stress signals, leading to the biosynthesis of jasmonates. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1). This binding event triggers the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a wide range of stress-responsive genes. These genes are involved in various protective mechanisms, including the production of antioxidant enzymes, accumulation of osmolytes, and regulation of stomatal closure.

JasmonateSignalingPathway cluster_stress Abiotic Stress cluster_cell Plant Cell Stress Drought, Salinity, etc. JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis stimulates JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Stress_Genes Stress-Responsive Genes MYC2->Stress_Genes activates Stress_Response Stress Tolerance (Antioxidants, Osmolytes) Stress_Genes->Stress_Response leads to

Figure 1: Simplified Jasmonate Signaling Pathway in Response to Abiotic Stress.

Quantitative Data on the Effects of Jasmonate Application

The following tables summarize quantitative data from studies on the application of jasmonates (Jasmonic Acid and Methyl Jasmonate) to various crops under abiotic stress. This data can serve as a reference for designing experiments with this compound.

Table 1: Effect of Jasmonate Application on Crop Growth and Biomass under Abiotic Stress

Crop (Variety)Stress ConditionJasmonate Applied (Concentration)Application MethodParameterResult% Change vs. Stressed Control
Soybean (Parachinar-local)80 mM NaClJasmonic Acid (100 µM)Foliar SprayRoot Length (cm)12.33+20.9%
Soybean (Swat-84)120 mM NaClJasmonic Acid (100 µM)Foliar SprayRoot Fresh Weight (g)0.44+41.9%
Forage Sorghum4 g NaCl kg⁻¹ soilJasmonic Acid (5 mM)Foliar SprayPlant Height (cm)125.6+9.7%
Forage Sorghum4 g NaCl kg⁻¹ soilJasmonic Acid (10 mM)Foliar SprayLeaf Area (cm²)258.1+12.5%

Table 2: Effect of Jasmonate Application on Crop Yield and Yield Components under Abiotic Stress

Crop (Variety)Stress ConditionJasmonate Applied (Concentration)Application MethodParameterResult% Change vs. Stressed Control
Broccoli (Gaith F1)Irrigation every 6 daysJasmonic Acid (20 mg L⁻¹)Foliar SprayTotal Yield (ton ha⁻¹)12.55+18.3%
Cotton-MgO Nanoparticles (60 ppm)Foliar SpraySeed Cotton Yield ( kg/ha )1729+42.2%

Table 3: Effect of Jasmonate Application on Physiological Parameters under Abiotic Stress

Crop (Variety)Stress ConditionJasmonate Applied (Concentration)Application MethodParameterResult% Change vs. Stressed Control
Forage Sorghum4 g NaCl kg⁻¹ soilJasmonic Acid (5 mM)Foliar SprayChlorophyll (B73375) Content (mg g⁻¹ FW)1.48+22.3%
Soybean (Nannong 99-6)100 mM NaClJasmonic Acid (60 µM)Seed Priming & Foliar SprayNet Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹)16.2+76.7%
Grewia asiaticaModerate DroughtJasmonic Acid (10 µM)Foliar SprayRelative Water Content (%)78.3+15.7%

Experimental Protocols

The following are detailed protocols for the application of jasmonates in agricultural research, which can be adapted for this compound.

Protocol for Foliar Application

This protocol is designed to assess the effect of foliar-applied this compound on crop performance under abiotic stress.

Objective: To evaluate the efficacy of this compound in mitigating the effects of drought stress on wheat.

Materials:

  • This compound or its salt (e.g., magnesium dihydrojasmonate)

  • Surfactant (e.g., Tween-20)

  • Distilled water

  • Pressurized sprayer

  • Wheat plants (at the 4-leaf stage)

  • Pots with a suitable growing medium

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Preparation: Grow wheat plants in pots under optimal conditions until they reach the 4-leaf stage.

  • Stress Induction: Induce drought stress by withholding water until the soil moisture content reaches a predetermined stress level (e.g., 40% of field capacity). Maintain a well-watered control group.

  • Preparation of Spray Solution:

    • Prepare a stock solution of this compound.

    • Prepare the final spray solutions at desired concentrations (e.g., 1 µM, 10 µM, 50 µM) by diluting the stock solution with distilled water.

    • Add a surfactant (e.g., Tween-20 at 0.05% v/v) to the final solutions to ensure even coverage on the leaves.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Application:

    • Spray the respective solutions onto the foliage of the wheat plants until runoff.

    • Ensure both the adaxial and abaxial leaf surfaces are covered.

    • Perform the application during the early morning or late evening to maximize absorption and minimize evaporation.

  • Data Collection:

    • After a specified period (e.g., 7, 14, and 21 days after application), collect data on various parameters, including:

      • Morphological: Plant height, shoot and root biomass (fresh and dry weight).

      • Physiological: Relative water content, chlorophyll content (SPAD meter), stomatal conductance, and photosynthetic rate (using a portable photosynthesis system).

      • Biochemical: Proline content, antioxidant enzyme activity (e.g., SOD, CAT, POD).

      • Yield: At maturity, measure grain yield, number of grains per spike, and 1000-grain weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatments.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Planting Plant Seeds Growth Grow to 4-leaf stage Planting->Growth Stress Induce Abiotic Stress Growth->Stress Application Foliar Application of This compound Stress->Application DataCollection Data Collection (Morphological, Physiological, Biochemical, Yield) Application->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results and Conclusion StatisticalAnalysis->Results

Figure 2: General Experimental Workflow for Evaluating Foliar Application.
Protocol for Root Drench Application

This protocol is suitable for assessing the systemic effects of this compound when taken up by the roots.

Objective: To determine the effect of root drench application of this compound on the growth of lettuce under salinity stress.

Materials:

  • This compound or its salt (e.g., magnesium dihydrojasmonate)

  • Nutrient solution (e.g., Hoagland's solution)

  • Lettuce seedlings

  • Hydroponic or pot-in-pot system

  • Sodium chloride (NaCl) for inducing salinity stress

Procedure:

  • Plant Preparation: Germinate lettuce seeds and transfer the seedlings to a hydroponic system or pots with an inert growing medium (e.g., perlite (B1173460) or vermiculite). Allow the plants to acclimate.

  • Treatment Solutions:

    • Prepare a nutrient solution.

    • For the stress treatments, add NaCl to the nutrient solution to achieve the desired salinity levels (e.g., 50 mM, 100 mM).

    • Prepare separate batches of each saline and non-saline nutrient solution containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).

    • Include a control group with only the nutrient solution and a stress control group with the saline nutrient solution.

  • Application:

    • Replace the existing nutrient solution with the respective treatment solutions. This constitutes the root drench.

    • Ensure the root system is fully submerged or saturated with the treatment solution.

    • Replenish or replace the solutions regularly (e.g., every 3-4 days) to maintain the desired concentrations and nutrient levels.

  • Data Collection:

    • After a defined experimental period (e.g., 28 days), harvest the plants and collect data on:

      • Morphological: Shoot and root fresh and dry weight, leaf area, root length, and root architecture.

      • Physiological: Leaf relative water content, chlorophyll content, and ion content (Na+, K+).

      • Biochemical: Proline and soluble sugar content.

  • Statistical Analysis: Perform statistical analysis of the collected data to evaluate the effects of the treatments.

Conclusion

This compound and its salts hold promise as plant growth regulators to enhance crop tolerance to abiotic stresses. While specific research on this compound is emerging, the extensive data on other jasmonates provides a strong foundation for its application in agriculture. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in various crops and stress conditions. Further research is needed to establish optimal application rates, timing, and formulations for specific agricultural scenarios.

References

Application Notes and Protocols for Dihydrojasmonic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmonic acid is a cyclopentanone (B42830) compound belonging to the jasmonate family of plant hormones. Jasmonates are lipid-derived signaling molecules that play crucial roles in regulating plant growth, development, and responses to both biotic and abiotic stresses.[1] Structurally similar to prostaglandins (B1171923) in mammals, jasmonates and their derivatives have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[2][3] Dihydrojasmonic acid, as a plant growth regulator, has been shown to inhibit lettuce seed germination and is also utilized in the cosmetic and fragrance industries.[4][5]

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the biological effects of dihydrojasmonic acid in both plant and mammalian systems. The protocols detailed below offer step-by-step methodologies for assessing its impact on gene expression, cell viability, cell migration, and plant defense responses.

Data Presentation: Bioactivity of Jasmonates

While specific quantitative bioactivity data for dihydrojasmonic acid is not extensively available in the public domain, the following tables summarize the cytotoxic effects of the closely related compound, methyl jasmonate (MJ), on various cancer cell lines. This information can serve as a valuable reference for designing dose-response experiments with dihydrojasmonic acid.

Table 1: IC50 Values of Methyl Jasmonate (MJ) on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
MOLT-4Lymphoblastic Leukemia< 0.5[6]
C33ACervical Cancer2.2[6]
CaSkiCervical Cancer1.7[6]
HeLaCervical Cancer3.0[6]
SiHaCervical Cancer3.3[6]
MDA-MB-435Breast Cancer1.9[6]
MCF-7Breast Cancer2.0[6]
B16-F10Melanoma2.6[7]

Signaling Pathways and Experimental Workflow

Jasmonate Signaling Pathway in Plants

Dihydrojasmonic acid is presumed to act through the established jasmonate signaling pathway. This pathway is initiated by the perception of the bioactive jasmonate, which leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, which then activates the expression of jasmonate-responsive genes involved in defense and development.[8][9]

jasmonate_signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Dihydrojasmonic Acid Dihydrojasmonic Acid COI1-JAZ Complex COI1-JAZ Complex Dihydrojasmonic Acid->COI1-JAZ Complex Binds to COI1 COI1 COI1->COI1-JAZ Complex JAZ JAZ JAZ->COI1-JAZ Complex Proteasome Proteasome JAZ->Proteasome Degraded by MYC2_Inactive MYC2 (Inactive) JAZ->MYC2_Inactive Represses Ubiquitination Ubiquitination COI1-JAZ Complex->Ubiquitination Promotes Ubiquitination->JAZ Tags JAZ for degradation MYC2_Active MYC2 (Active) Proteasome->MYC2_Active Releases JA-Responsive Genes JA-Responsive Genes MYC2_Active->JA-Responsive Genes Activates Transcription Defense & Development Defense & Development JA-Responsive Genes->Defense & Development

Jasmonate Signaling Pathway
Experimental Workflow

A logical experimental workflow to characterize the bioactivity of dihydrojasmonic acid can be structured to progress from initial in vitro screening to more complex in planta or in vivo validation.

experimental_workflow cluster_invitro In Vitro Characterization cluster_inplanta In Planta Validation MTT MTT Assay (Cell Viability) Wound_Healing Wound Healing Assay (Cell Migration) MTT->Wound_Healing Investigate Sub-lethal Effects Gene_Expression qRT-PCR of JA-Responsive Genes (e.g., VSP2, PDF1.2) MTT->Gene_Expression Transition to Plant System qRT_PCR_mammalian qRT-PCR (Inflammatory Gene Expression) Wound_Healing->qRT_PCR_mammalian Correlate with Gene Expression Insect_Feeding Insect Feeding Assay (Plant Defense) Gene_Expression->Insect_Feeding Functional Validation

Experimental Workflow Diagram

Experimental Protocols

In Vitro Assays (Mammalian Cells)

1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is designed to determine the cytotoxic effects of dihydrojasmonic acid on a selected cancer cell line.

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Dihydrojasmonic acid (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom microplates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

    • Prepare serial dilutions of dihydrojasmonic acid in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of dihydrojasmonic acid. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of dihydrojasmonic acid on the collective migration of a cell population.

  • Materials:

    • Adherent cell line (e.g., fibroblasts, endothelial cells)

    • Complete cell culture medium

    • Dihydrojasmonic acid

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip

    • Phase-contrast microscope with a camera

  • Procedure:

    • Seed cells into the wells of a plate to create a confluent monolayer.

    • Once confluent, create a "scratch" in the monolayer using a sterile pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the PBS with fresh medium containing the desired concentration of dihydrojasmonic acid or vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

    • Analyze the images to measure the area of the scratch at each time point.

    • Calculate the rate of wound closure to determine the effect of dihydrojasmonic acid on cell migration.

In Planta Assays (Arabidopsis thaliana)

1. qRT-PCR for Jasmonate-Responsive Gene Expression

This protocol measures the change in the expression of key jasmonate-responsive genes in Arabidopsis thaliana following treatment with dihydrojasmonic acid.

  • Materials:

    • Arabidopsis thaliana seedlings (e.g., Col-0)

    • Dihydrojasmonic acid solution

    • Liquid nitrogen

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • qRT-PCR instrument

    • Primers for target genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2)

  • Procedure:

    • Grow Arabidopsis seedlings under standard conditions.

    • Treat the seedlings with a solution of dihydrojasmonic acid or a control solution.

    • Harvest aerial tissue at various time points after treatment (e.g., 0, 1, 3, 6, 24 hours) and immediately freeze in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using SYBR Green master mix and primers for the target and reference genes.

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

2. Insect Feeding Assay

This bioassay evaluates the effect of dihydrojasmonic acid treatment on plant resistance to herbivorous insects.

  • Materials:

    • Arabidopsis thaliana plants

    • Dihydrojasmonic acid solution

    • Herbivorous insects (e.g., Spodoptera littoralis larvae)

    • Enclosures to contain the insects on the plants

    • Analytical balance

  • Procedure:

    • Treat Arabidopsis plants with dihydrojasmonic acid or a control solution.

    • Allow a sufficient time for the induction of defense responses (e.g., 24-48 hours).

    • Place a pre-weighed insect larva on a leaf of each plant and enclose it.

    • Allow the larvae to feed for a set period (e.g., 48-72 hours).

    • Remove the larvae and record their final weight.

    • Calculate the weight gain of the larvae on treated versus control plants to assess the level of induced resistance.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the multifaceted biological activities of dihydrojasmonic acid. By systematically applying these methodologies, researchers can elucidate its mechanisms of action in both plant and mammalian systems, paving the way for potential applications in agriculture, cosmetics, and therapeutics. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of dihydrojasmonic acid in any new experimental system.

References

Application Notes and Protocols for Jasmonate Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (-)-Dihydrojasmonic acid and its close structural analogs. Due to a notable scarcity of published experimental data specifically for this compound, this document provides detailed dosage, concentration, and protocol information for its more extensively studied derivatives: Methyl Jasmonate (MJ), Methyl Dihydrojasmonate (MDHJ), and Tetrahydrojasmonic Acid (LR2412). This information serves as a valuable starting point for designing experiments with this compound.

Quantitative Data Summary

The following tables summarize the concentrations and dosages of jasmonate derivatives used in various in vitro and in vivo studies. This data can be used as a reference for determining appropriate experimental concentrations for this compound, though optimization will be necessary.

Table 1: In Vitro Concentrations of Jasmonate Derivatives
CompoundCell LineApplicationConcentration/IC₅₀Reference
This compound Lettuce SeedlingsInhibition of Germination10 mM[1]
Methyl Jasmonate (MJ)Multiple Myeloma (MM) cell linesCytotoxicityIC₅₀ ≤ 1.5 mM (for 15/16 cell lines)[2]
Breast Cancer (MCF-7)Apoptosis Induction2.0 mM[3]
Breast Cancer (MDA-MB-435)Apoptosis Induction1.9 mM[3]
Prostate Cancer (PC-3)Apoptosis Induction2 mM[3]
Human Myelocytic Leukemia (HL-60)MAPK Pathway Activation0.4 mM[3]
Neuroblastoma (SH-SY5Y)CytotoxicityIC₅₀ = 1.65 mM[3]
Liver Cancer (Hep3B)CytotoxicityIC₅₀ = 2 mM[3]
Methyl Dihydrojasmonate (MDHJ)Breast Cancer (MCF-7)CytotoxicityIC₅₀ of 42.2 μl/ml (equivalent to 8.3 μl/ml of pure drug)[4]
Tetrahydrojasmonic Acid (LR2412)Reconstructed Skin Model (Episkin™)Anti-aging Effects1 µM and 10 µM
Table 2: In Vivo Dosages of Jasmonate Derivatives
CompoundAnimal ModelApplicationDosageRoute of AdministrationReference
Methyl Jasmonate (MJ)Mice (with Multiple Myeloma)Anti-tumor Activity1000 mg/kgNot specified[2]
RatsAnti-inflammatory Activity25-100 mg/kgIntraperitoneal (i.p.)[5]
MiceAnti-neuroinflammatory Activity5-20 mg/kgIntraperitoneal (i.p.)[6]
MiceMemory Enhancement25, 50, and 100 mg/kgIntraperitoneal (i.p.)[6]
Methyl Dihydrojasmonate (MDHJ)Mice (with Ehrlich Solid Carcinoma)Anti-cancer EffectsNot specified (transdermal application of a microemulsion)Transdermal[4]
Tetrahydrojasmonic Acid (LR2412)Human VolunteersCorrection of Skin Aging SignsTwice-daily topical applicationTopical[7][8]
Human VolunteersTreatment of Photoaging2% LR2412 combined with 0.2% Retinol, applied every evening for 3 monthsTopical[9]

Experimental Protocols

The following are detailed protocols for key experiments commonly performed with jasmonate derivatives. These can be adapted for use with this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of a compound on cell viability.

Materials:

  • Target cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivative

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol assesses the anti-inflammatory effects of a compound in a rat model.

Materials:

  • Wistar rats (180-200 g)

  • This compound or its derivative

  • Carrageenan solution (1% w/v in saline)

  • Vehicle (e.g., saline, corn oil)

  • Pletysmometer

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like aspirin), and test groups receiving different doses of the compound.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[5]

Visualizations

Jasmonate Biosynthesis and Signaling Pathway

Jasmonate_Pathway alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hpote 13(S)-HPOT lox->hpote aos AOS hpote->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda OPDA aoc->opda opr3 OPR3 opda->opr3 beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 ja_ile JA-Isoleucine (JA-Ile) jar1->ja_ile coi1 COI1 ja_ile->coi1 binds jaz JAZ Proteins coi1->jaz recruits myc2 MYC2/Transcription Factors jaz->myc2 represses degradation 26S Proteasome Degradation jaz->degradation targeted for gene_expression Jasmonate-responsive Gene Expression myc2->gene_expression activates

Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

General Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat cells with compound incubate1->treat_cells prepare_compound Prepare serial dilutions of test compound prepare_compound->treat_cells incubate2 Incubate for 24-72h (Exposure) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Measure absorbance at 570nm solubilize->read_plate analyze Analyze data (Calculate % viability, IC50) read_plate->analyze end End analyze->end

References

Application Notes and Protocols for (-)-Dihydrojasmonic Acid in Abiotic Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid (DHJA) is a derivative of jasmonic acid (JA), a well-established plant hormone involved in a wide array of physiological processes, including growth, development, and responses to both biotic and abiotic stresses. Jasmonates, as a class of compounds, are pivotal in orchestrating plant defense mechanisms against environmental challenges such as drought, salinity, and extreme temperatures. While extensive research has been conducted on jasmonic acid and its methyl ester, methyl jasmonate (MeJA), specific data on the application of this compound in abiotic stress studies are limited. However, based on its structural similarity to other bioactive jasmonates, DHJA is presumed to act as an agonist of the jasmonate signaling pathway, thereby offering potential for enhancing abiotic stress tolerance in plants.

These application notes provide a comprehensive overview of the presumed role of DHJA in mitigating abiotic stress, drawing upon the wealth of knowledge from studies on JA and MeJA. Detailed protocols for conducting abiotic stress experiments using DHJA are provided, alongside a summary of expected quantitative outcomes based on data from related compounds.

Jasmonate Signaling Pathway in Abiotic Stress Response

The canonical jasmonate signaling pathway is initiated by the perception of a bioactive jasmonate by the COI1-JAZ co-receptor complex in the nucleus. This interaction leads to the degradation of JAZ repressor proteins, which in turn de-represses transcription factors like MYC2. Activated MYC2 then induces the expression of a cascade of jasmonate-responsive genes, leading to various physiological responses that contribute to stress tolerance.

jasmonate_signaling_pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Abiotic Stress JA_biosynthesis JA Biosynthesis (Endogenous) stress->JA_biosynthesis induces DHJA This compound (Exogenous Application) COI1 COI1 DHJA->COI1 binds to JA_biosynthesis->COI1 binds to JAZ JAZ COI1->JAZ promotes degradation of MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (active) MYC2_inactive->MYC2_active activation (de-repression) JRGs Jasmonate-Responsive Genes MYC2_active->JRGs activates transcription of Stress_Tolerance Stress Tolerance Proteins (e.g., Antioxidant Enzymes, Osmolytes) JRGs->Stress_Tolerance translates to Stress_Tolerance->stress confers tolerance to

Caption: General jasmonate signaling pathway activated by abiotic stress and exogenous DHJA application.

Experimental Workflow for Abiotic Stress Studies

A generalized workflow for investigating the effects of this compound on plant abiotic stress tolerance is outlined below. This workflow can be adapted for specific stressors like drought or salinity.

experimental_workflow start Plant Material Preparation (e.g., seed germination, seedling growth) treatment This compound Treatment (e.g., foliar spray, root drench) start->treatment stress_application Abiotic Stress Application (e.g., withholding water for drought, NaCl for salinity) treatment->stress_application sampling Sample Collection (e.g., leaf tissue, roots at different time points) stress_application->sampling analysis Physiological and Biochemical Analysis (e.g., growth parameters, chlorophyll (B73375), proline, MDA, antioxidant enzymes) sampling->analysis gene_expression Gene Expression Analysis (qRT-PCR of stress-responsive genes) sampling->gene_expression data_analysis Data Analysis and Interpretation analysis->data_analysis gene_expression->data_analysis conclusion Conclusion on DHJA's Role in Stress Tolerance data_analysis->conclusion

Caption: A typical experimental workflow for evaluating DHJA's effect on abiotic stress in plants.

Application Notes

Drought Stress Mitigation

Exogenous application of jasmonates has been shown to enhance drought tolerance in various plant species. While specific data for DHJA is lacking, it is anticipated to elicit similar protective effects.

  • Physiological Effects:

    • Improved Water Status: DHJA treatment may lead to the maintenance of higher relative water content (RWC) and leaf water potential under drought conditions.

    • Stomatal Regulation: Jasmonates are known to induce stomatal closure, which can reduce water loss through transpiration.

    • Root System Development: DHJA might promote root growth, enabling the plant to explore a larger soil volume for water uptake.

  • Biochemical Effects:

    • Osmolyte Accumulation: Treatment with DHJA is expected to increase the accumulation of compatible solutes like proline and soluble sugars, which help in osmotic adjustment.

    • Antioxidant Defense: DHJA is likely to enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), thereby reducing oxidative damage caused by reactive oxygen species (ROS).

    • Reduced Lipid Peroxidation: By scavenging ROS, DHJA treatment may lead to lower levels of malondialdehyde (MDA), an indicator of lipid peroxidation and membrane damage.

Salt Stress Tolerance

High soil salinity imposes both osmotic stress and ionic toxicity on plants. Jasmonates have been demonstrated to alleviate the detrimental effects of salt stress.

  • Physiological Effects:

    • Enhanced Growth: DHJA application may improve plant growth parameters such as biomass accumulation and root length under saline conditions.

    • Ion Homeostasis: Jasmonates can help in maintaining a favorable K+/Na+ ratio by regulating ion transporters, thus mitigating sodium toxicity.

  • Biochemical Effects:

    • Photosynthetic Pigment Protection: DHJA treatment could help in preserving chlorophyll content, which is often degraded under salt stress.

    • Activation of Antioxidant System: Similar to drought stress, DHJA is expected to upregulate the antioxidant defense system to combat salt-induced oxidative stress.

    • Proline Accumulation: Increased proline levels are a common response to salt stress, and DHJA may further enhance this accumulation to aid in osmotic balance.

Quantitative Data Summary (Based on JA and MeJA Studies)

Note: The following tables summarize quantitative data from studies using jasmonic acid (JA) and methyl jasmonate (MeJA). These values should be considered as a reference for the potential effects of this compound, pending specific experimental validation.

Table 1: Effect of Jasmonate Treatment on Drought Stress Parameters

ParameterPlant SpeciesJasmonate TreatmentStress Condition% Change vs. Stressed Control
Relative Water ContentWheat10 µM MeJA (foliar)15% PEG-6000+25%
Proline ContentSoybean50 µM JA (foliar)Water withholding+40%
MDA ContentMaize1 µM JA (foliar)Water withholding-30%
SOD ActivityRice100 µM MeJA (root)20% PEG-6000+50%
CAT ActivityTomato50 µM JA (foliar)Water withholding+60%

Table 2: Effect of Jasmonate Treatment on Salt Stress Parameters

ParameterPlant SpeciesJasmonate TreatmentStress Condition% Change vs. Stressed Control
Plant BiomassBarley10 µM JA (seed priming)150 mM NaCl+35%
K+/Na+ Ratio (Leaf)Wheat0.5 µM MeJA (foliar)200 mM NaCl+50%
Chlorophyll ContentMung Bean100 µM JA (foliar)100 mM NaCl+20%
Proline ContentRice1 µM MeJA (root)150 mM NaCl+70%
POD ActivityCucumber10 µM JA (foliar)75 mM NaCl+45%

Experimental Protocols

Protocol 1: Evaluation of this compound on Drought Tolerance in Arabidopsis thaliana
  • Plant Growth:

    • Grow Arabidopsis thaliana (Col-0) seedlings in pots containing a mixture of soil, perlite, and vermiculite (B1170534) (3:1:1) under controlled conditions (16 h light/8 h dark photoperiod, 22°C, 60% relative humidity).

    • Water the plants regularly for 3-4 weeks until they reach the rosette stage.

  • DHJA Treatment:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare the working solutions (e.g., 1 µM, 10 µM, 50 µM) by diluting the stock solution in distilled water containing 0.01% (v/v) Tween-20 as a surfactant.

    • Apply the DHJA solutions as a foliar spray until the leaves are thoroughly wet. A control group should be sprayed with the same solution lacking DHJA.

  • Drought Stress Induction:

    • Two days after DHJA treatment, induce drought stress by withholding water from one set of control and DHJA-treated plants.

    • Maintain a well-watered group for both control and DHJA-treated plants.

  • Data Collection and Analysis (after 7-10 days of drought):

    • Survival Rate: Record the number of surviving plants in each group.

    • Relative Water Content (RWC):

      • Excise a leaf and record its fresh weight (FW).

      • Immerse the leaf in distilled water for 4 hours and record the turgid weight (TW).

      • Dry the leaf at 80°C for 24 hours and record the dry weight (DW).

      • Calculate RWC = [(FW - DW) / (TW - DW)] x 100.

    • Proline Content:

      • Homogenize 0.5 g of leaf tissue in 10 ml of 3% aqueous sulfosalicylic acid.

      • Centrifuge the homogenate and react the supernatant with acid-ninhydrin and glacial acetic acid at 100°C for 1 hour.

      • Terminate the reaction in an ice bath and extract with toluene (B28343).

      • Measure the absorbance of the toluene fraction at 520 nm and determine the proline concentration using a standard curve.

    • MDA Content:

      • Homogenize 0.5 g of leaf tissue in 10 ml of 0.1% trichloroacetic acid (TCA).

      • Centrifuge and mix the supernatant with 20% TCA containing 0.5% thiobarbituric acid (TBA).

      • Heat at 95°C for 30 min, cool, and centrifuge.

      • Measure the absorbance of the supernatant at 532 nm and 600 nm.

      • Calculate MDA content using its extinction coefficient.

Protocol 2: Assessment of this compound on Salt Tolerance in Rice (Oryza sativa)
  • Plant Growth:

    • Sterilize rice seeds and germinate them on Murashige and Skoog (MS) medium.

    • Transfer 7-day-old seedlings to a hydroponic culture system containing half-strength Hoagland's solution.

    • Grow the seedlings for two weeks under controlled environmental conditions.

  • DHJA Treatment and Salt Stress:

    • Prepare DHJA solutions in the hydroponic medium (e.g., 0.1 µM, 1 µM, 10 µM).

    • Transfer the seedlings to the DHJA-containing medium for 2 days.

    • Induce salt stress by adding NaCl to the hydroponic solution to a final concentration of 150 mM.

    • Maintain control groups with and without DHJA and/or NaCl.

  • Data Collection and Analysis (after 7 days of salt stress):

    • Growth Parameters: Measure shoot and root length, and fresh and dry weight.

    • Chlorophyll Content:

      • Extract chlorophyll from 0.2 g of fresh leaves using 80% acetone.

      • Measure the absorbance at 645 nm and 663 nm and calculate the total chlorophyll concentration.

    • Ion Content (Na+ and K+):

      • Dry the shoot and root tissues and digest them in nitric acid.

      • Determine the Na+ and K+ concentrations using a flame photometer or inductively coupled plasma mass spectrometry (ICP-MS).

      • Calculate the K+/Na+ ratio.

    • Antioxidant Enzyme Assays (SOD, CAT, POD):

      • Prepare a crude enzyme extract by homogenizing fresh leaf tissue in a suitable buffer.

      • Assay the activity of SOD, CAT, and POD using established spectrophotometric methods based on their specific substrates.

Conclusion and Future Directions

This compound, as a structural analog of bioactive jasmonates, holds significant promise as a plant growth regulator for enhancing abiotic stress tolerance. The application notes and protocols provided here, based on extensive research on JA and MeJA, offer a solid framework for researchers to investigate the specific effects of DHJA. It is crucial to emphasize that the quantitative data presented are for reference, and dedicated studies are necessary to elucidate the precise dose-response relationships and efficacy of DHJA in various plant species and under different stress conditions. Future research should focus on direct comparative studies of DHJA with JA and MeJA, as well as transcriptomic and metabolomic analyses to unravel the specific molecular mechanisms regulated by DHJA in response to abiotic stress. Such investigations will be instrumental in validating the potential of DHJA in developing stress-resilient crops for sustainable agriculture.

Application Notes and Protocols for Targeted Proteomics with (-)-Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a derivative of the plant hormone jasmonic acid, is implicated in a variety of physiological processes, including plant defense and development. Understanding its mechanism of action at the molecular level is crucial for applications in agriculture and drug development. Targeted proteomics offers a powerful approach to precisely quantify the abundance of specific proteins that are hypothesized to be part of the signaling cascade initiated by this compound. This document provides a comprehensive guide to designing and executing a targeted proteomics experiment to investigate the effects of this compound on key proteins in the jasmonate signaling pathway. The protocols and data presented are based on established knowledge of jasmonate signaling and are intended to serve as a template for such studies.

Putative Signaling Pathway of Jasmonates

The canonical jasmonate signaling pathway involves the perception of the hormone by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex. In the absence of jasmonate, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon binding of a bioactive jasmonate, COI1 recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. This releases MYC2, allowing it to activate the transcription of jasmonate-responsive genes.

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHJA This compound COI1 SCF-COI1 Complex JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes activates Response Cellular Response JR_Genes->Response DHJA_N->COI1 binds to Targeted_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Plant_Tissue Plant Tissue (Control vs. (-)-DHJA Treated) Protein_Extraction Protein Extraction Plant_Tissue->Protein_Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion Peptide_Cleanup Peptide Cleanup (SPE) Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS (PRM) Peptide_Cleanup->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Application Note & Protocol: Gene Expression Analysis Following Dihydrojasmonic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrojasmonic acid and its derivatives, such as methyl dihydrojasmonate (MDJ), are part of the jasmonate family, a class of lipid-derived hormones.[1][2] Initially identified as crucial signaling molecules in plants, jasmonates regulate a wide array of processes including growth, development, and defense responses against biotic and abiotic stress.[3][4][5] The mechanism of action involves a complex signaling cascade that leads to the reprogramming of gene expression, activating defense genes and pathways for secondary metabolite biosynthesis.[6][7][8]

Recent research has expanded the scope of jasmonates beyond plant biology, revealing their potential as therapeutic agents. Studies have demonstrated that certain jasmonates can induce apoptosis in various cancer cell lines, including prostate, lung, and breast cancer, often by increasing reactive oxygen species (ROS) and modulating the expression of apoptosis-related genes.[9][10][11][12]

Understanding the precise molecular changes induced by dihydrojasmonic acid is critical for elucidating its mechanism of action. Gene expression analysis, particularly using quantitative Polymerase Chain Reaction (qPCR), serves as a robust and sensitive method to quantify these changes.[13] This document provides a comprehensive overview of the jasmonate signaling pathway and detailed protocols for conducting gene expression analysis in response to dihydrojasmonic acid treatment.

Key Signaling Pathway Modulated by Dihydrojasmonic Acid

Dihydrojasmonic acid is a derivative of jasmonic acid (JA) and is expected to act through the core JA signaling pathway. This pathway is a well-characterized cascade that translates the hormonal signal into a transcriptional response. The central mechanism involves the derepression of transcription factors.[14] In an unstimulated state, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors like MYC2.[1][8] The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 (part of the SCFCOI1 E3 ubiquitin ligase complex) targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This degradation frees the transcription factors to activate the expression of a multitude of JA-responsive genes.[8]

Caption: The core jasmonate (JA) signaling pathway.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing changes in gene expression post-treatment follows a structured path from sample preparation to data analysis.[15] The process begins with treating the biological samples (cells or tissues) with dihydrojasmonic acid. Following treatment, total RNA is extracted and its quality is assessed. High-quality RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. The final step involves analyzing the qPCR data to determine the relative changes in the expression of target genes.

Experimental_Workflow A 1. Cell/Tissue Culture & Treatment B 2. RNA Extraction (e.g., TRIzol) A->B C 3. RNA Quality Control (Spectrophotometry) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Quantitative PCR (qPCR) D->E F 6. Data Analysis (ΔΔCq Method) E->F

Caption: Generalized workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and Dihydrojasmonic Acid Treatment

This protocol describes the general procedure for treating cultured cells. The optimal cell density, dihydrojasmonic acid concentration, and treatment duration should be determined empirically for each cell line and experiment.

Materials:

  • Cultured cells (e.g., HeLa, A549, PC-3, or plant protoplasts)

  • Appropriate cell culture medium

  • Dihydrojasmonic acid (stock solution in a suitable solvent like DMSO or ethanol)

  • Vehicle control (e.g., DMSO or ethanol)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Incubation: Incubate the cells overnight under appropriate conditions (e.g., 37°C, 5% CO₂) to allow for attachment.

  • Treatment Preparation: Prepare the desired concentrations of dihydrojasmonic acid by diluting the stock solution in a fresh culture medium. Prepare a vehicle control with the same final concentration of the solvent.

  • Treatment Application: Remove the old medium from the cells, wash once with PBS if necessary, and add the medium containing either dihydrojasmonic acid or the vehicle control.

  • Incubation: Return the cells to the incubator for the predetermined treatment duration (e.g., 6, 12, 24, or 48 hours).

  • Harvesting: After incubation, proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction using TRIzol Reagent

This protocol is for extracting high-quality total RNA from cultured cells.[13][16][17] Always use RNase-free tubes, tips, and reagents to prevent RNA degradation.

Materials:

Procedure:

  • Homogenization:

    • For adherent cells, remove the culture medium and lyse the cells directly in the culture dish by adding 1 mL of TRIzol® reagent per 10 cm² of surface area.[17] Pass the cell lysate several times through a pipette to ensure homogeneity.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used.[13]

    • Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.

    • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® reagent used initially.[13]

    • Mix gently by inversion and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Discard the supernatant carefully.

    • Wash the RNA pellet by adding at least 1 mL of 75% ethanol.

    • Mix by vortexing gently or flicking the tube and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • DNase Treatment (Recommended): To eliminate any contaminating genomic DNA, perform a DNase treatment using a commercial kit according to the manufacturer's instructions.[15]

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol outlines the synthesis of cDNA from total RNA, a necessary step before qPCR.

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or equivalent)

  • 2 µg of total RNA

  • RNase-free water

  • Thermal cycler

Procedure:

  • Reaction Setup: On ice, prepare the reverse transcription master mix in an RNase-free tube. For a typical 20 µL reaction, combine the following components as per the manufacturer's instructions[13]:

    • 10X RT Buffer

    • 25X dNTP Mix

    • 10X RT Random Primers or Oligo(dT) Primers

    • Reverse Transcriptase

    • RNase Inhibitor

  • Add RNA: Add 2 µg of your RNA sample to the master mix.

  • Adjust Volume: Add RNase-free water to a final volume of 20 µL.

  • Incubation: Mix gently and centrifuge briefly. Place the reaction in a thermal cycler and run the following program[13]:

    • Primer Annealing: 25°C for 10 minutes

    • Reverse Transcription: 37°C for 120 minutes

    • Enzyme Inactivation: 85°C for 5 minutes

  • Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.

Protocol 4: Quantitative PCR (qPCR)

This protocol uses SYBR Green-based chemistry for the relative quantification of gene expression.[15][16]

Materials:

  • cDNA template (diluted 1:10)

  • SYBR Green qPCR Master Mix (2x)

  • Forward and reverse primers for target and reference genes (10 µM stock)

  • Nuclease-free water

  • qPCR-compatible plates or tubes

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: On ice, prepare the qPCR master mix for the number of reactions required (including triplicates for each sample and no-template controls). For a single 20 µL reaction[15]:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 4 µL of Nuclease-free water

  • Aliquot Master Mix: Aliquot 16 µL of the master mix into each well of the qPCR plate.

  • Add cDNA: Add 4 µL of diluted cDNA to the appropriate wells. For no-template controls, add 4 µL of nuclease-free water.

  • Run qPCR: Seal the plate, mix gently, and centrifuge briefly. Place the plate in a real-time PCR instrument and run a program similar to the following[13][15]:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

Data Presentation and Analysis

The most common method for analyzing relative gene expression in qPCR is the 2-ΔΔCq (or Livak) method.[13][15] This method calculates the fold change in the expression of a gene of interest relative to a reference (housekeeping) gene and normalized to a control sample (e.g., vehicle-treated).

ΔΔCq Calculation:

  • ΔCq (Sample): Cq (Gene of Interest) - Cq (Reference Gene)

  • ΔΔCq: ΔCq (Treated Sample) - ΔCq (Control Sample)

  • Fold Change: 2-ΔΔCq

Quantitative data should be summarized in a clear, structured table.

Table 1: Relative Gene Expression in Response to Dihydrojasmonic Acid Treatment

Target GeneTreatment GroupAverage Cq (Gene of Interest)Average Cq (Reference: GAPDH)ΔCqΔΔCqFold Change (2-ΔΔCq)
MYC2 Vehicle Control24.519.25.30.01.0
Dihydrojasmonic Acid23.119.33.8-1.52.83
VSP1 Vehicle Control28.919.29.70.01.0
Dihydrojasmonic Acid25.419.36.1-3.612.13
Bcl-2 Vehicle Control22.819.23.60.01.0
Dihydrojasmonic Acid24.119.34.81.20.44
Bax Vehicle Control23.419.24.20.01.0
Dihydrojasmonic Acid22.519.33.2-1.02.00

Note: The data presented in this table are hypothetical and for illustrative purposes only.

References

Preparation of (-)-Dihydrojasmonic Acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of (-)-Dihydrojasmonic acid. This document is intended to ensure the accuracy, reproducibility, and reliability of experiments involving this compound in various research applications, including cell-based assays.

Physicochemical Properties and Solubility

This compound is the levorotatory enantiomer of dihydrojasmonic acid, a saturated derivative of jasmonic acid. It is a plant growth regulator and has been studied for its potential applications in agriculture and pharmacology. Understanding its physical and chemical properties is crucial for the correct preparation of stock solutions.

Key Physicochemical Data:

PropertyValueSource(s)
IUPAC Name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid[1]
Synonyms (-)-9,10-Dihydrojasmonic acid[1]
CAS Number 98674-52-3[1]
Molecular Formula C₁₂H₂₀O₃[1][2]
Molecular Weight 212.29 g/mol
Appearance Neat Liquid[2]
Storage (Neat) -20°C[2]

Solubility Data:

The solubility of this compound in common laboratory solvents is a critical factor for preparing stock solutions. While specific quantitative data for the (-) enantiomer is limited, the following table summarizes the available information for "Dihydrojasmonic acid" (likely the racemic mixture, (±)-Dihydrojasmonic acid), which can be used as a guideline.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) 100 mg/mL (471.05 mM)
Chloroform Soluble[2]
Ethanol Soluble*[3]
Methanol Data not readily available
Acetonitrile Data not readily available

*Note: The solubility of the related compound, (±)-jasmonic acid, is high in ethanol[3]. It is anticipated that this compound will also be readily soluble in ethanol. Researchers should perform a small-scale test to confirm solubility at their desired concentration.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a high-concentration stock solution of this compound in DMSO. This stock solution can then be used to prepare working solutions for various in vitro assays.

Materials and Equipment
  • This compound (neat liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, positive displacement pipette or a calibrated glass syringe

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance (for verification if needed)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 100 mM Stock Solution in DMSO
  • Pre-calculation:

    • The molecular weight of this compound is 212.29 g/mol .

    • To prepare a 100 mM (0.1 M) solution, you will need 21.229 mg of this compound per 1 mL of DMSO.

    • Since the compound is a liquid, it is more practical to measure by volume. The density of the neat liquid is required for an accurate volume-to-mass conversion. If the density is not provided by the supplier, it is recommended to carefully weigh the required amount.

  • Weighing/Measuring the Compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully transfer the required amount of this compound to a sterile microcentrifuge tube or vial.

    • If weighing: Place the sterile tube on a calibrated analytical balance and tare. Carefully add 21.23 mg of this compound to the tube.

    • If measuring by volume (and density is known): Use a positive displacement pipette or a glass syringe to accurately transfer the calculated volume of the neat liquid into the sterile tube.

  • Solvent Addition:

    • Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution:

    • Tightly cap the tube and vortex the solution until the this compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles or phase separation. The solution should be clear and homogenous.

    • If dissolution is slow, the tube can be gently sonicated in a water bath for 5-10 minutes.

  • Sterilization (Optional but Recommended for Cell Culture):

    • If the stock solution is intended for use in sterile cell culture applications, it should be sterilized.

    • Filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE or nylon filter) into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. This is crucial to prevent repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) .

Preparation of Working Solutions for Cell-Based Assays

For most cell-based assays, the high-concentration stock solution will need to be diluted to the final desired working concentration in the cell culture medium.

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) must be included in all experiments.

    • Example: To prepare a 100 µM working solution from a 100 mM stock:

      • Perform a 1:100 dilution of the stock in cell culture medium (e.g., 1 µL of stock in 99 µL of medium).

      • Then, add the appropriate volume of this intermediate dilution to your assay wells. For instance, adding 10 µL of the 100 µM solution to 90 µL of medium in a well will result in a final concentration of 10 µM, with a final DMSO concentration of 0.01%.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh/Measure This compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solutions in Culture Medium thaw->dilute end End dilute->end

Caption: Workflow for preparing this compound stock solution.

Logical Relationship Diagram

This diagram shows the logical relationship between the key steps and considerations in the protocol.

G Key Considerations for Stock Solution Preparation cluster_process Process cluster_outcome Outcome compound This compound (Neat Liquid) preparation Accurate Measurement (Weight or Volume) compound->preparation solvent Anhydrous DMSO (Cell Culture Grade) solvent->preparation concentration Desired Stock Concentration (e.g., 100 mM) concentration->preparation dissolution Complete Solubilization (Vortex/Sonicate) preparation->dissolution sterility Sterility for Cell Culture (0.22 µm Filtration) dissolution->sterility stock_solution Sterile, High-Concentration Stock Solution sterility->stock_solution storage Proper Storage (-20°C / -80°C in Aliquots) stock_solution->storage working_solution Accurate Working Solutions (Low DMSO Concentration) stock_solution->working_solution

Caption: Key considerations for preparing the stock solution.

References

GC-MS Method for the Analysis of Dihydrojasmonic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of dihydrojasmonic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

Dihydrojasmonic acid is a saturated derivative of jasmonic acid, a plant hormone involved in various physiological processes. Accurate and sensitive quantification of dihydrojasmonic acid is crucial for understanding its biological roles and for various applications in agriculture and pharmacology. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly sensitive method for the analysis of this compound.[1][2] Due to the low volatility and polar nature of dihydrojasmonic acid, a derivatization step is typically required to improve its chromatographic behavior and detection.[3][4] This application note outlines a complete workflow from sample preparation to data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of dihydrojasmonic acid from various biological matrices.

Materials:

  • Sample containing dihydrojasmonic acid

  • Methyl tert-butyl ether (MTBE), HPLC grade[1]

  • Anhydrous sodium sulfate[1]

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Syringe filters (0.45 µm, PTFE)

  • GC vials (2 mL)[1]

Procedure:

  • Accurately weigh or measure a known quantity of the sample into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of MTBE to the tube.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of dihydrojasmonic acid into the organic solvent.[1]

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the aqueous/solid matrix.[1]

  • Carefully transfer the supernatant (MTBE layer) to a clean glass tube.[1]

  • Add a small amount of anhydrous sodium sulfate (B86663) to the collected supernatant to remove any residual water.[1]

  • Filter the dried extract through a 0.45 µm PTFE syringe filter into a clean GC vial.[1]

  • Evaporate the solvent under a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization: Silylation

To increase volatility, dihydrojasmonic acid is converted to its trimethylsilyl (B98337) (TMS) ester.[4][5]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • To the dried extract, add 50 µL of pyridine to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used for the analysis of derivatized dihydrojasmonic acid.[1]

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent[1]
Mass Spectrometer Agilent 5977A MSD or equivalent[1]
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium[1]
Flow Rate 1.0 mL/min (constant flow)[1]
Injector Temperature 250 °C[1]
Injection Volume 1 µL[1]
Injection Mode Splitless[6]
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
MS Transfer Line Temp. 280 °C[1]
Ion Source Temperature 230 °C[1]
Quadrupole Temperature 150 °C[1]
Ionization Mode Electron Ionization (EI)[1]
Ionization Energy 70 eV[1]
Mass Scan Range 50 - 400 amu
Solvent Delay 5 minutes

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of derivatized dihydrojasmonic acid. The peak area of a characteristic ion is plotted against the concentration.

ParameterValue
Retention Time (min) ~12.5 (dependent on exact conditions)
Quantifier Ion (m/z) To be determined from the mass spectrum of the derivatized standard
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized standard
Linearity Range (ng/mL) 5 - 1000[7]
Correlation Coefficient (R²) > 0.999[7]
Limit of Detection (LOD) ~0.5 pg on column[7]
Limit of Quantification (LOQ) ~1.5 pg on column
Recovery (%) 90 - 105%[7]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualizations

Experimental Workflow

GCMS_Workflow Sample Sample Collection Extraction Liquid-Liquid Extraction (MTBE) Sample->Extraction Drying Drying with Na2SO4 & Evaporation Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for dihydrojasmonic acid analysis.

Logical Relationship of Derivatization

Derivatization_Logic Analyte Dihydrojasmonic Acid (Polar, Low Volatility) Process Derivatization with BSTFA Analyte->Process Product TMS-Dihydrojasmonate (Non-polar, Volatile) Process->Product Outcome Improved GC Separation & Detection Product->Outcome

Caption: Purpose of the derivatization step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (-)-Dihydrojasmonic acid. This resource is intended for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address common challenges encountered during the synthesis of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound, a chiral oxo carboxylic acid, typically involves the enantioselective synthesis of a cyclopentanone (B42830) intermediate. Key strategies include the asymmetric hydrogenation of a prochiral precursor and Michael additions to cyclopentenones. One common approach involves the synthesis of a dehydro-jasmonate precursor followed by a stereoselective reduction to establish the desired stereochemistry. Another route utilizes a Michael addition to 2-pentylcyclopentenone, followed by oxidative cleavage to yield the carboxylic acid.

Q2: Why is achieving high enantioselectivity crucial in the synthesis of this compound?

A2: this compound is a chiral molecule, and its biological activity is often enantiomer-specific. In many biological systems, only one enantiomer will interact effectively with its target receptor or enzyme. Therefore, synthesizing the compound with high enantiomeric excess (e.e.) is critical to ensure the desired biological or pharmacological effect and to avoid potential off-target effects from the other enantiomer.

Q3: What are the common methods for purifying this compound?

A3: Purification of this compound often involves a combination of techniques. After the reaction workup, which typically includes extractions with organic solvents and washes with aqueous solutions, column chromatography on silica (B1680970) gel is a common method to separate the product from byproducts and unreacted starting materials. For acidic compounds like dihydrojasmonic acid, care must be taken to avoid decomposition on the silica gel. In some cases, derivatization to the methyl ester may facilitate purification, followed by hydrolysis to obtain the pure acid. Chiral HPLC can be used to determine the enantiomeric excess of the final product.

Troubleshooting Guides

Issue 1: Low Overall Yield

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low overall yield can be a result of issues at various stages of the synthesis. Here are some common areas to investigate:

  • Purity of Starting Materials: Impurities in your starting materials can lead to side reactions, consuming reactants and generating byproducts that complicate purification. Always ensure high purity of reagents, and distill liquid starting materials if necessary.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield. Each step of the synthesis has an optimal set of conditions that should be carefully controlled. For catalytic steps, ensure the catalyst is active and not poisoned.

  • Incomplete Reactions: Monitor the progress of your reactions using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure they have gone to completion. If a reaction stalls, it may indicate a problem with the reagents, catalyst, or reaction conditions.

  • Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification steps. Ensure proper pH adjustment during aqueous washes to prevent the loss of the acidic product into the aqueous layer. During chromatography, deactivation of silica gel with a small amount of a volatile acid might be necessary to prevent product adsorption and degradation.

Issue 2: Low Enantioselectivity (Low e.e.)

Q: I am obtaining the desired product, but the enantiomeric excess is low. How can I improve the stereoselectivity of my reaction?

A: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Consider the following factors:

  • Chiral Catalyst/Auxiliary: The choice and quality of the chiral catalyst or auxiliary are paramount.

    • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little catalyst may result in a slow reaction with a more significant background (non-catalyzed, racemic) reaction.

    • Catalyst Purity: Impurities in the chiral catalyst can significantly reduce its effectiveness.

    • Ligand Choice: In metal-catalyzed reactions, the chiral ligand is crucial. Experiment with different ligands to find the one that provides the best stereocontrol for your specific substrate.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes increase enantioselectivity by accentuating the energy difference between the diastereomeric transition states.[1]

  • Solvent Effects: The solvent can play a critical role in the chiral induction by influencing the conformation of the catalyst-substrate complex. Screen a variety of solvents to find the optimal one for your reaction.

  • Substrate Purity: Impurities in the substrate can sometimes interfere with the chiral catalyst, leading to a decrease in enantioselectivity.

Issue 3: Significant Byproduct Formation

Q: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?

A: Byproduct formation is a common problem that can reduce yield and complicate purification.

  • Identify the Byproducts: Use analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the structure of the major byproducts. Understanding what byproducts are being formed can provide insight into the undesired reaction pathways.

  • Common Side Reactions:

    • Racemization: If the desired product is prone to racemization under the reaction or work-up conditions, this will lead to a decrease in enantiomeric excess.

    • Over-reduction/Oxidation: In steps involving reductions or oxidations, over-reaction can lead to undesired products. Careful control of stoichiometry and reaction time is crucial.

    • Polymerization: Some starting materials, like cyclopentenones, can be prone to polymerization under certain conditions.

  • Minimizing Side Reactions:

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and order of reagent addition can often minimize side reactions.

    • Use of Protective Groups: If a functional group is interfering with the desired reaction, consider using a protecting group strategy.

    • Purity of Reagents: As mentioned before, pure reagents are essential to avoid unwanted side reactions.

Quantitative Data

The following table summarizes reported yields and enantiomeric excesses for the synthesis of dihydrojasmonate derivatives. Note that much of the available data is for the synthesis of methyl dihydrojasmonate, a closely related precursor.

MethodStarting MaterialProductReported YieldEnantiomeric Excess (e.e.)Reference
Asymmetric Michael Addition & DemethoxycarbonylationPentyl enoneMethyl (-)-dihydrojasmonate91%90%--INVALID-LINK--
Asymmetric HydrogenationDehydro-methyl jasmonateMethyl (+)-dihydrojasmonateHighHigh--INVALID-LINK--[2]

Experimental Protocols

Protocol: Enantioselective Synthesis of this compound via Asymmetric Hydrogenation of a Dehydro-jasmonate Precursor (Adapted from related syntheses)

This protocol is a representative, adapted procedure based on the enantioselective synthesis of related dihydrojasmonates.[2] Optimization for the specific synthesis of this compound may be required.

Step 1: Synthesis of the Dehydro-jasmonate Precursor

The synthesis of the prochiral dehydro-jasmonate precursor can be achieved through various published methods, often starting from a substituted cyclopentenone.

Step 2: Asymmetric Hydrogenation

  • Reaction Setup: In a high-pressure reactor, dissolve the dehydro-jasmonate precursor (1.0 eq) in a degassed solvent (e.g., methanol (B129727) or dichloromethane).

  • Catalyst Addition: Add a chiral Ruthenium-based catalyst, such as a Ru-BINAP or a Ru-DuPHOS complex (typically 0.01 - 1 mol%). The choice of the specific chiral ligand is crucial for achieving high enantioselectivity for the desired (-) enantiomer.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon). Remove the solvent under reduced pressure. The crude product is methyl (-)-dihydrojasmonate.

Step 3: Hydrolysis to this compound

  • Saponification: Dissolve the crude methyl (-)-dihydrojasmonate in a suitable solvent mixture (e.g., methanol/water). Add a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.1 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extraction: Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis induces JA This compound (or other active jasmonates) JA_Biosynthesis->JA COI1 COI1 JA->COI1 binds to SCF_COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) COI1->SCF_COI1 is part of JAZ JAZ Repressor SCF_COI1->JAZ targets for ubiquitination JAZ_Degradation 26S Proteasome Degradation JAZ->JAZ_Degradation is degraded by JAZ->Repression represses MYC2 MYC2 (Transcription Factor) Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression activates Response Plant Defense & Developmental Responses Gene_Expression->Response Repression->MYC2

Caption: The Jasmonate Signaling Pathway.

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Prochiral Precursor asym_hydrog Asymmetric Hydrogenation (Chiral Ru-Catalyst, H2) start->asym_hydrog ester_product Methyl (-)-Dihydrojasmonate asym_hydrog->ester_product hydrolysis Hydrolysis (LiOH or NaOH) ester_product->hydrolysis acid_product This compound (Crude) hydrolysis->acid_product purification Purification (Column Chromatography) acid_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: Experimental Workflow for Synthesis.

References

Technical Support Center: Optimizing (-)-Dihydrojasmonic Acid Concentration for Root Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-dihydrojasmonic acid to modulate root growth. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on root growth?

A1: Based on studies of related jasmonates like jasmonic acid (JA) and methyl jasmonate (MeJA), this compound is expected to inhibit primary root elongation. At the same time, it may promote the formation of lateral and adventitious roots, leading to a more branched root system architecture. The precise effect is dose-dependent.

Q2: What is a typical concentration range of this compound to start with for root growth experiments?

A2: For initial experiments, a concentration range of 0.1 µM to 50 µM is recommended. Studies on methyl jasmonate (MeJA) have shown that significant inhibition of primary root growth in Arabidopsis thaliana can be observed at concentrations around 10 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.

Q3: How does this compound compare to other jasmonates like jasmonic acid (JA) in terms of bioactivity on root growth?

A3: While direct comparative studies on root growth are limited, different jasmonates can exhibit varying bioactivities. It is advisable to conduct parallel experiments with JA or MeJA if a direct comparison is critical for your research. Generally, the biological activity of different jasmonates can vary depending on the specific physiological process being investigated.

Q4: How does this compound exert its effect on root growth at the molecular level?

A4: this compound, like other jasmonates, is perceived by the F-box protein COI1, which forms a co-receptor complex with JAZ (Jasmonate ZIM-domain) proteins. This interaction leads to the degradation of JAZ proteins, which are repressors of transcription factors like MYC2. The activation of MYC2 and other transcription factors then modulates the expression of genes involved in root development, often in crosstalk with other hormone signaling pathways, particularly auxin and ethylene.[2][3][4]

Q5: Can I apply this compound to the soil or should it be applied directly to the roots?

A5: For controlled laboratory experiments, it is most common to incorporate this compound into the growth medium (e.g., agar (B569324) plates) to ensure consistent and uniform exposure to the roots. For applications in soil or other substrates, it can be applied as a root drench.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect on root growth - Concentration too low: The applied concentration of this compound may be insufficient to elicit a response. - Degradation of the compound: The compound may have degraded due to improper storage or handling. - Plant insensitivity: The plant species or ecotype may have reduced sensitivity to jasmonates.- Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). - Ensure proper storage of the stock solution (e.g., at -20°C in the dark). Prepare fresh working solutions for each experiment. - Check the literature for known jasmonate sensitivity of your plant model. Consider using a different ecotype or a related species.
High seedling mortality - Concentration too high: The applied concentration may be toxic to the seedlings. - Solvent toxicity: The solvent used to dissolve this compound (e.g., ethanol (B145695), DMSO) may be at a toxic concentration in the final medium.- Lower the concentration of this compound. - Ensure the final concentration of the solvent in the growth medium is minimal and non-toxic. Include a solvent-only control in your experimental setup.
Inconsistent results between replicates - Uneven application: The compound may not be evenly distributed in the growth medium. - Variability in seedling age or size: Using seedlings of different developmental stages can lead to variable responses. - Environmental fluctuations: Inconsistent light, temperature, or humidity can affect root growth.- Ensure thorough mixing of the this compound into the growth medium before it solidifies. - Use synchronized and uniformly sized seedlings for your experiments. - Maintain consistent and controlled environmental conditions throughout the experiment.
Contamination of growth medium - Non-sterile technique: Introduction of microbial contaminants during media preparation or seedling transfer.- Autoclave all media and equipment. Work in a laminar flow hood during media pouring and seedling transfer. - Sterilize seeds properly before plating.

Quantitative Data Summary

The following table summarizes the effects of jasmonates on root growth in Arabidopsis thaliana, which can be used as a reference for designing experiments with this compound.

Compound Concentration Effect on Primary Root Growth Effect on Lateral Root Density Reference Plant
Methyl Jasmonate (MeJA)10 µM~50% inhibitionIncreaseArabidopsis thaliana (WT)
Jasmonic Acid (JA)5 µMSignificant reductionNot specifiedArabidopsis thaliana
Jasmonic Acid (JA)50 µMInhibitionInhibitionArabidopsis thaliana

Note: This data is for related jasmonates and should be used as a guideline. It is highly recommended to perform a dose-response curve for this compound to determine the precise concentrations for desired effects in your experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% ethanol or DMSO.

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution to the desired final concentrations in sterile liquid growth medium (e.g., ½ MS medium). For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of liquid medium.

    • Ensure the final concentration of the solvent is consistent across all treatments, including the control, and is at a non-toxic level (typically ≤ 0.1%).

Protocol 2: In Vitro Root Growth Assay using Arabidopsis thaliana
  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 20% (v/v) bleach solution with 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar and store at 4°C for 2-3 days for stratification.

  • Plating and Germination:

    • Prepare square Petri dishes with ½ Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.

    • Pipette the stratified seeds onto the agar plates in a straight line, approximately 1 cm from the top edge.

    • Seal the plates with breathable tape and place them vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Treatment Application:

    • After 4-5 days of germination, select seedlings with similar primary root lengths.

    • Prepare treatment plates containing ½ MS medium supplemented with the desired concentrations of this compound and a solvent control.

    • Carefully transfer the selected seedlings to the treatment plates.

  • Data Collection and Analysis:

    • Place the plates back in the growth chamber vertically.

    • Scan the plates at regular intervals (e.g., daily for 5-7 days) using a flatbed scanner.

    • Measure the primary root length and count the number of emerged lateral roots using image analysis software such as ImageJ.[5]

    • Calculate the average primary root length and lateral root density (number of lateral roots per cm of primary root).

Visualizations

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound COI1 COI1 This compound->COI1 binds JAZ JAZ COI1->JAZ recruits 26S Proteasome 26S Proteasome JAZ->26S Proteasome degradation MYC2 MYC2 JAZ->MYC2 represses Gene Expression Gene Expression MYC2->Gene Expression activates Root Growth Inhibition Root Growth Inhibition Gene Expression->Root Growth Inhibition Lateral Root Formation Lateral Root Formation Gene Expression->Lateral Root Formation Experimental_Workflow A Seed Sterilization & Stratification B Plating on Control Medium A->B C Germination (4-5 days) B->C D Seedling Transfer to Treatment Plates C->D E Incubation (5-7 days) D->E F Image Acquisition (Scanning) E->F G Root Trait Measurement (ImageJ) F->G H Data Analysis G->H

References

Technical Support Center: Dihydrojasmonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of dihydrojasmonic acid (H2JA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying dihydrojasmonic acid?

A1: The most prevalent and robust methods for the quantification of dihydrojasmonic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, allowing for the direct analysis of H2JA without the need for derivatization.[3] GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility of the analyte.[4][5]

Q2: What are the recommended storage conditions for dihydrojasmonic acid standards?

A2: Dihydrojasmonic acid standards should be stored at -20°C to ensure stability. It is advisable to prepare fresh working solutions and use them on the same day to avoid degradation. For long-term storage, it is recommended to keep the standard in a tightly sealed container.

Q3: I am not getting a signal for my dihydrojasmonic acid standard in LC-MS/MS. What could be the issue?

A3: Several factors could contribute to a lack of signal. First, verify the instrument parameters, including the electrospray ionization (ESI) mode (negative ion mode is typically used for jasmonates) and the specific multiple reaction monitoring (MRM) transitions for dihydrojasmonic acid.[3] Ensure the mobile phase composition is appropriate for reverse-phase chromatography and that the pH is suitable for maintaining H2JA in its deprotonated form. Check for any potential blockages in the LC system or the mass spectrometer interface. Finally, confirm the integrity of your standard by preparing a fresh solution.

Q4: My GC-MS derivatization of dihydrojasmonic acid is not working. What are some common pitfalls?

A4: Incomplete derivatization is a frequent issue in GC-MS analysis of organic acids. Ensure your sample is completely dry before adding the derivatization reagent, as moisture can deactivate the reagent.[4] The choice of derivatizing agent is also critical; silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are commonly used.[6] The reaction time and temperature may also need optimization. For complex matrices, a cleanup step prior to derivatization might be necessary to remove interfering substances.

Troubleshooting Guides

LC-MS/MS Quantification Issues
Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Co-elution with interfering compounds.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure dihydrojasmonic acid is fully ionized. 3. Dilute the sample. 4. Optimize the chromatographic gradient to improve separation.
Retention Time Shifts 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Changes in the sample matrix.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run. 4. Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Low Sensitivity / Poor Signal-to-Noise 1. Suboptimal MS parameters (e.g., collision energy, cone voltage). 2. Ion suppression from matrix components. 3. Degradation of the analyte. 4. Dirty ion source.1. Optimize MS parameters using a pure standard of dihydrojasmonic acid. 2. Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE). 3. Prepare fresh standards and samples. 4. Clean the ion source of the mass spectrometer.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Leak in the system. 3. Electrical interference.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Check all fittings and connections for leaks. 3. Ensure proper grounding of the instrument.
GC-MS Quantification Issues
Problem Potential Causes Troubleshooting Steps
Multiple or Broad Derivatized Peaks 1. Incomplete derivatization. 2. Presence of isomers. 3. Degradation of the derivative. 4. Tautomerization.1. Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is completely dry. 2. Dihydrojasmonic acid has stereoisomers; ensure your chromatography can resolve them if necessary. 3. Analyze the derivatized sample as soon as possible. 4. Use a two-step derivatization (methoximation followed by silylation) to prevent tautomerization of the keto group.[4]
Poor Injection Reproducibility 1. Sample viscosity. 2. Inconsistent injection volume. 3. Septum coring. 4. Active sites in the inlet liner.1. Dilute the sample in an appropriate solvent. 2. Check the autosampler syringe for air bubbles. 3. Replace the septum. 4. Use a deactivated inlet liner.
Analyte Degradation in the Inlet 1. Inlet temperature is too high. 2. Active sites in the inlet.1. Optimize the inlet temperature to ensure volatilization without degradation. 2. Use a deactivated liner and perform regular maintenance.
Matrix Interference 1. Co-eluting compounds from the sample matrix. 2. Incomplete sample cleanup.1. Optimize the GC temperature program to improve separation. 2. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).

Experimental Protocols

LC-MS/MS Method for Dihydrojasmonic Acid Quantification

1. Sample Preparation (Plant Tissue)

  • Weigh approximately 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water) containing an appropriate internal standard (e.g., deuterated dihydrojasmonic acid).

  • Homogenize the sample using a bead beater or sonicator.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For cleaner samples, consider a solid-phase extraction (SPE) cleanup step using a C18 cartridge.[3]

2. LC Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for dihydrojasmonic acid is [M-H]⁻ at m/z 211.2. Product ions will depend on the specific instrument and collision energy, but a common transition for jasmonates involves the loss of the carboxylic acid group. For jasmonic acid (a close analog), a common transition is 209 -> 59.[3] It is crucial to optimize the specific transitions and collision energies for dihydrojasmonic acid on your instrument.

GC-MS Method for Dihydrojasmonic Acid Quantification

1. Sample Preparation and Derivatization

  • Extract dihydrojasmonic acid from the sample matrix as described in the LC-MS/MS protocol.

  • Evaporate the extract to complete dryness under a stream of nitrogen.

  • Methoximation (Optional but recommended): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 30 minutes. This step protects the ketone group.[4]

  • Silylation: Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.[5]

2. GC Parameters

  • Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification, or full scan for qualitative analysis.

  • Monitored Ions: The specific ions to monitor will be those of the derivatized dihydrojasmonic acid. These will need to be determined by analyzing a derivatized standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_gc_ms GC-MS Analysis Sample Plant Tissue Sample Homogenization Homogenization in Extraction Solvent Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Optional Cleanup LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Drying Evaporation to Dryness Supernatant->Drying For GC-MS SPE->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Separation GC Separation (DB-5ms Column) Derivatization->GC_Separation EI Electron Ionization GC_Separation->EI MS_Scan MS Analysis (SIM/Scan) EI->MS_Scan MS_Scan->Data_Analysis

Caption: Experimental workflow for dihydrojasmonic acid quantification.

troubleshooting_logic cluster_lcms_troubleshooting LC-MS/MS Troubleshooting cluster_gcms_troubleshooting GC-MS Troubleshooting Start Quantification Issue Encountered Check_Method LC-MS/MS or GC-MS? Start->Check_Method LC_MS_Issues LC-MS/MS Issues Check_Method->LC_MS_Issues LC-MS/MS GC_MS_Issues GC-MS Issues Check_Method->GC_MS_Issues GC-MS Peak_Shape Poor Peak Shape? LC_MS_Issues->Peak_Shape Retention_Time Retention Time Shift? LC_MS_Issues->Retention_Time Sensitivity Low Sensitivity? LC_MS_Issues->Sensitivity Derivatization_Issue Derivatization Problem? GC_MS_Issues->Derivatization_Issue Injection_Issue Injection Problem? GC_MS_Issues->Injection_Issue Degradation_Issue Analyte Degradation? GC_MS_Issues->Degradation_Issue Solve_LC Optimize Chromatography / MS Parameters Peak_Shape->Solve_LC Retention_Time->Solve_LC Sensitivity->Solve_LC Solve_GC Optimize Derivatization / GC Parameters Derivatization_Issue->Solve_GC Injection_Issue->Solve_GC Degradation_Issue->Solve_GC

Caption: Logical workflow for troubleshooting quantification issues.

fragmentation_pathway Parent_Ion Dihydrojasmonic Acid [M-H]⁻ m/z 211.2 Fragment_1 Loss of H₂O [M-H-H₂O]⁻ m/z 193.2 Parent_Ion->Fragment_1 Collision-Induced Dissociation Fragment_2 Loss of COOH [M-H-COOH]⁻ m/z 166.2 Parent_Ion->Fragment_2 Fragment_3 Loss of Pentyl Side Chain [M-H-C₅H₁₁]⁻ m/z 140.1 Parent_Ion->Fragment_3 Fragment_4 Further Fragmentation Fragment_1->Fragment_4 Fragment_2->Fragment_4 Fragment_3->Fragment_4

Caption: Postulated ESI-MS/MS fragmentation of dihydrojasmonic acid.

References

Technical Support Center: (-)-Dihydrojasmonic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Dihydrojasmonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many carboxylic acid-containing compounds, is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate degradation.

Q2: What is the recommended pH range for preparing and storing solutions of this compound?

A2: To minimize degradation, it is advisable to prepare and store solutions of this compound in a slightly acidic to neutral pH range (approximately pH 4-7). Basic conditions should be avoided as they can catalyze hydrolysis and other degradation reactions.

Q3: Are there any solvents that should be avoided when working with this compound?

A3: While this compound is soluble in many organic solvents, it is crucial to use high-purity, peroxide-free solvents. The presence of peroxides, particularly in ethers and other susceptible solvents, can lead to oxidative degradation. It is recommended to use freshly opened solvents or those that have been tested for peroxides.

Q4: How should I store stock solutions of this compound to ensure maximum stability?

A4: Stock solutions should be stored at low temperatures, ideally at -20°C or below, in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protecting solutions from light by using amber vials or wrapping containers in aluminum foil is also a critical practice.

Q5: I suspect my this compound solution has degraded. What are the common signs of degradation?

A5: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solutions
Potential Cause Troubleshooting Steps
Incorrect pH Measure the pH of your solution. If it is outside the recommended range of 4-7, adjust it using a suitable buffer system. For future experiments, prepare your solutions using a buffer within this pH range.
High Temperature Avoid exposing the solution to elevated temperatures. If your experimental protocol requires heating, minimize the duration and temperature. Store all solutions at or below the recommended temperature when not in use.
Microbial Contamination If working with aqueous solutions for extended periods, consider sterile filtering the solution (0.22 µm filter) and working under aseptic conditions to prevent microbial growth, which can alter the pH and degrade the compound.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Solvent Quality Ensure you are using high-purity, peroxide-free solvents for each experiment. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for peroxides before use or use freshly opened bottles.
Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
Light Exposure Protect your solutions from light at all times by using amber vials or covering the containers with aluminum foil, especially if working with photosensitive reagents.

Data Presentation: Stability under Stressed Conditions

The following tables summarize the expected stability of this compound under various stress conditions. This data is based on typical degradation patterns of similar carboxylic acid and cyclopentanone-containing molecules and should be used as a general guideline.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)% this compound Remaining
2.02495.2
4.02499.1
7.02498.5
10.02485.3
12.02460.7

Table 2: Effect of Temperature on the Stability of this compound in a pH 7.0 Buffered Solution

Temperature (°C)Incubation Time (hours)% this compound Remaining
47299.5
257297.2
407290.1
607275.8

Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound in Solution

Stress ConditionIncubation Time (hours)% this compound Remaining
3% H₂O₂ at 25°C682.4
UV Light (254 nm) at 25°C2492.1
Fluorescent Light at 25°C2498.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and incubate at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) or other stability studies to a final concentration of approximately 100 µg/mL with the mobile phase (initial conditions).

3. Method Validation (Abbreviated):

  • Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the peak of this compound.

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 10-200 µg/mL) and plot the peak area versus concentration to establish linearity.

  • Accuracy and Precision: Perform replicate injections of known concentrations to determine the accuracy (recovery) and precision (relative standard deviation).

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation DHJA This compound Hydrolysis_Product Ring Opening/ Decarboxylation Products DHJA->Hydrolysis_Product Acid/Base Oxidation_Product Hydroxylated/ Epoxidized Products DHJA->Oxidation_Product H₂O₂ Photo_Product Isomers/ Rearrangement Products DHJA->Photo_Product UV Light

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - Quantify Remaining Parent Compound - Identify Degradation Products hplc->data end End: Determine Stability Profile data->end

Caption: Workflow for a forced degradation study.

Technical Support Center: Dihydrojasmonic Acid Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for dihydrojasmonic acid (H2JA) plant assays.

Frequently Asked Questions (FAQs)

1. What is dihydrojasmonic acid and how does it differ from jasmonic acid?

Dihydrojasmonic acid (H2JA) is a saturated derivative of jasmonic acid (JA), a key plant hormone involved in growth, development, and stress responses.[1] The key structural difference is the absence of a double bond in the pentenyl side chain of H2JA.[2] This structural variation can influence its biological activity and signaling properties within the plant.[2]

2. What are the primary functions of dihydrojasmonic acid in plants?

Similar to jasmonic acid, dihydrojasmonic acid is involved in regulating plant defense mechanisms against biotic stressors like herbivores and pathogens.[1][2] It also plays a role in various developmental processes, including seed germination, root growth, and fruit ripening.[1]

3. Which analytical methods are most suitable for quantifying dihydrojasmonic acid in plant samples?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for quantifying dihydrojasmonic acid.[3][4] These techniques offer high sensitivity and selectivity, which is crucial due to the low endogenous concentrations of phytohormones in plant tissues.[5]

4. Can I use the same extraction protocol for dihydrojasmonic acid as for jasmonic acid?

Yes, in general, the extraction protocols for jasmonic acid can be adapted for dihydrojasmonic acid.[3] A common method involves homogenization of plant tissue in a cold solvent like 100% methanol (B129727), followed by solid-phase extraction (SPE) for purification.[6][7]

5. How should I store my dihydrojasmonic acid standards and plant extracts?

For long-term stability, dihydrojasmonic acid standards and purified plant extracts should be stored at -20°C or below.[7] It is advisable to minimize freeze-thaw cycles to prevent degradation of the analyte.

Troubleshooting Guides

Issue 1: Low or No Detection of Dihydrojasmonic Acid

Possible Causes & Solutions

Cause Troubleshooting Step
Inefficient Extraction Ensure plant tissue is flash-frozen in liquid nitrogen and thoroughly homogenized to a fine powder. Optimize the extraction solvent; while methanol is common, a mixture of methanol and ethyl acetate (B1210297) can also be effective.[4][7] Increase the solvent-to-sample ratio to ensure complete extraction.
Analyte Degradation Perform extraction steps at low temperatures (e.g., on ice) to minimize enzymatic degradation. Use antioxidants during extraction if necessary.[4] Ensure the pH of the extraction buffer is slightly acidic to neutral to prevent degradation.
Poor Recovery from SPE Condition the SPE cartridge (e.g., C18) properly before loading the sample. Optimize the elution solvent; for jasmonates, 60% methanol is often used.[8] Ensure the sample pH is appropriate for the SPE sorbent to ensure proper binding.
Low Instrument Sensitivity Check the tuning and calibration of your LC-MS/MS or GC-MS instrument. Optimize the ionization source parameters and collision energies for the specific mass transitions of dihydrojasmonic acid.
Derivatization Issues (for GC-MS) If using GC-MS, ensure complete derivatization (e.g., methylation with diazomethane) of your sample.[8] Check the age and quality of your derivatizing agent.
Issue 2: High Variability in Quantification Results

Possible Causes & Solutions

Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure all samples are homogenized to a consistent particle size. Use a standardized protocol for homogenization.
Matrix Effects in LC-MS/MS Matrix effects, where other compounds in the extract interfere with the ionization of the analyte, are a common issue.[9] To mitigate this, use a stable isotope-labeled internal standard for dihydrojasmonic acid if available. Perform a thorough sample cleanup using SPE. Prepare calibration curves in a matrix solution prepared from a blank plant sample to match the matrix of the analytical samples.
Inaccurate Pipetting Use calibrated pipettes and ensure accurate and consistent pipetting of standards, samples, and internal standards.
Instrument Fluctuation Run quality control (QC) samples at regular intervals throughout your sample sequence to monitor instrument performance.
Issue 3: Unexpected or Inconsistent Bioassay Results

Possible Causes & Solutions

Cause Troubleshooting Step
Incorrect Dihydrojasmonic Acid Concentration Prepare fresh dilutions of your dihydrojasmonic acid stock solution for each experiment. Verify the concentration of your stock solution spectrophotometrically if possible.
Degradation of Dihydrojasmonic Acid in Media Check the stability of dihydrojasmonic acid in your specific bioassay medium and conditions (pH, temperature, light exposure).
Plant Developmental Stage or Condition The response of plants to phytohormones can vary with age and environmental conditions. Use plants of the same developmental stage and grown under controlled conditions for all replicates and treatments.
Biphasic Dose-Response Some compounds exhibit a biphasic or hormetic dose-response, where low doses stimulate a response and high doses inhibit it.[10] Test a wide range of dihydrojasmonic acid concentrations to fully characterize the dose-response curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to dihydrojasmonic acid plant assays.

Table 1: General Quantification Parameters for Jasmonates

ParameterTypical Value/RangeReference(s)
Sample Amount 20 - 500 mg fresh weight[8][11]
Detection Limit (LC-MS/MS) 0.03 - 2.9 ng/mL[6][12]
Recovery Rate (SPE) 67 - 95%[4]

Table 2: Example Bioactivity of Dihydrojasmonic Acid

AssayPlant SpeciesConcentrationObserved EffectReference(s)
Seed Germination InhibitionLettuce (Lactuca sativa)10 mMInhibition of germination and reduction in radicle length[7]

Experimental Protocols

Protocol 1: Extraction and Quantification of Dihydrojasmonic Acid from Plant Tissue via LC-MS/MS
  • Sample Preparation:

    • Harvest approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold 100% methanol.

    • If available, add a known amount of a stable isotope-labeled internal standard for dihydrojasmonic acid.

    • Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of 60% methanol.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for dihydrojasmonic acid and the internal standard.

    • Quantify the amount of dihydrojasmonic acid in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.

Protocol 2: Root Growth Inhibition Bioassay
  • Plate Preparation:

    • Prepare a suitable plant growth medium (e.g., Murashige and Skoog) with 0.8% agar (B569324).

    • Autoclave the medium and cool it to approximately 55°C.

    • Add dihydrojasmonic acid from a sterile-filtered stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface-sterilize seeds of the plant species of interest (e.g., Arabidopsis thaliana).

    • Place the sterilized seeds on the surface of the agar plates.

  • Incubation and Growth:

    • Seal the plates and place them in a growth chamber with controlled light and temperature conditions.

    • Grow the seedlings for a specified period (e.g., 7-10 days).

  • Data Collection and Analysis:

    • Measure the primary root length of the seedlings for each treatment.

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length against the dihydrojasmonic acid concentration to generate a dose-response curve.

Visualizations

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response Stress Wounding, Herbivory, Pathogen Attack Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid triggers JA Jasmonic Acid (JA) Linolenic_Acid->JA Octadecanoid Pathway H2JA Dihydrojasmonic Acid (H2JA) JA->H2JA Reduction JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile Conjugation (JAR1) SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 JAZ JAZ Repressor JAZ->SCF_COI1 recruits Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ Ubiquitination JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes activates Defense Defense Responses, Growth Regulation JA_Genes->Defense

Caption: A simplified diagram of the jasmonate signaling pathway in plants.

Experimental_Workflow cluster_sampling 1. Sampling & Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Sample Cleanup cluster_analysis 4. Analysis Start Plant Tissue Collection Freeze Flash Freeze in Liquid N2 Start->Freeze Homogenize Homogenize to Fine Powder Freeze->Homogenize Add_Solvent Add Cold Extraction Solvent (e.g., Methanol) & Internal Standard Homogenize->Add_Solvent Extract Incubate & Vortex Add_Solvent->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Dry_Eluate Dry Eluate Under Nitrogen SPE->Dry_Eluate Reconstitute Reconstitute in Mobile Phase Dry_Eluate->Reconstitute Quantification Quantification (LC-MS/MS or GC-MS) Reconstitute->Quantification Bioassay Bioassay (e.g., Root Growth) Reconstitute->Bioassay

Caption: General experimental workflow for dihydrojasmonic acid analysis.

References

avoiding degradation of (-)-Dihydrojasmonic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Dihydrojasmonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the correct conditions. As a solid or neat liquid, it should be stored at -20°C or below in a tightly sealed container, protected from light.[1][2] Stock solutions in organic solvents should also be stored at low temperatures, with recommendations of -20°C for up to one month and -80°C for up to six months to prevent inactivation.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions are typically prepared in organic solvents due to the higher stability compared to aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents.[4] For a general protocol, dissolve the weighed compound in a small amount of the chosen solvent and then dilute to the final desired concentration. If solubility is an issue, gentle heating or sonication can be used to aid dissolution.[3] For biological experiments requiring an aqueous solution, it is recommended to prepare it fresh for each experiment, as aqueous solutions of similar compounds like jasmonic acid are not recommended for storage for more than one day.[4]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its structure (a cyclopentanone (B42830) ring with a carboxylic acid side chain), several potential degradation routes can be inferred:

  • Epimerization: The stereocenters in the molecule can potentially undergo epimerization, especially under harsh pH or temperature conditions. This can lead to a mixture of stereoisomers with potentially different biological activities. One study on jasmonic acid isomers suggests that this is not a simple spontaneous process.[5]

  • Oxidation: The cyclopentanone ring can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.[4][6][7]

  • Enzymatic Degradation: In biological systems, this compound can be metabolized by enzymes. For instance, hydroxylation of the pentenyl side chain is a known metabolic route for jasmonates.[8][9]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause Troubleshooting Step Rationale
Degradation of stock solution Prepare a fresh stock solution from solid material. Aliquot new stock solutions to minimize freeze-thaw cycles.Repeated freezing and thawing can lead to the degradation of the compound, reducing its effective concentration and activity.[3]
Degradation in aqueous experimental medium Prepare the aqueous solution of this compound immediately before use. Minimize the time the compound spends in aqueous buffer before the assay.Carboxylic acids can be less stable in aqueous solutions over extended periods. It is recommended not to store aqueous solutions of similar compounds for more than a day.[4]
Epimerization Ensure that the experimental conditions (pH, temperature) are mild and consistent across experiments.Extreme pH or high temperatures can potentially lead to the epimerization of stereocenters, resulting in a mixture of isomers with varying biological activities.
Interaction with other components Review all components of the experimental medium for potential incompatibilities. Run a control with the vehicle solvent to ensure it does not affect the assay.Other chemicals in the medium could potentially react with and degrade this compound.
Issue 2: Precipitation of the compound during the experiment.
Possible Cause Troubleshooting Step Rationale
Low solubility in the aqueous medium Increase the concentration of the organic co-solvent (e.g., DMSO) if permissible for the experiment. Prepare a more dilute stock solution and add a larger volume to the final medium. Use a solubilizing agent like Tween-80 or SBE-β-CD if compatible with the assay.[3]This compound has limited solubility in aqueous solutions. Exceeding its solubility limit will cause it to precipitate.
pH-dependent solubility Adjust the pH of the experimental medium. As a carboxylic acid, its solubility may increase at a slightly basic pH where it is deprotonated.The protonation state of the carboxylic acid group affects its polarity and solubility in aqueous solutions.
Temperature effects Ensure the experimental temperature is maintained. If precipitation occurs upon cooling, consider running the experiment at a slightly higher, stable temperature.The solubility of many organic compounds is temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.123 mg of this compound (Molecular Weight: 212.29 g/mol ).

  • Dissolving: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.[3]

  • Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM stock solution in DMSO at room temperature.

  • Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer (e.g., PBS, pH 7.2).

  • Mixing: Mix thoroughly by vortexing or inverting the tube.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions.[4]

Quantitative Data Summary

Direct quantitative data on the degradation of this compound under various experimental conditions is limited in the available literature. However, the following table summarizes the recommended storage conditions to maintain stability.

Form Storage Temperature Duration Reference
Solid / Neat Liquid-20°C≥ 2 years[1]
Stock Solution in Organic Solvent-20°C1 month[3]
Stock Solution in Organic Solvent-80°C6 months[3]
Aqueous SolutionN/ANot recommended for storage[4]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_storage Storage cluster_experiment Experiment Weigh_Solid Weigh Solid this compound Dissolve_Solvent Dissolve in Organic Solvent (e.g., DMSO) Weigh_Solid->Dissolve_Solvent Stock_Solution 10 mM Stock Solution Dissolve_Solvent->Stock_Solution Store_Stock Store at -20°C / -80°C (Aliquot to avoid freeze-thaw) Stock_Solution->Store_Stock Dilute_Aqueous Dilute in Aqueous Buffer Store_Stock->Dilute_Aqueous Use Aliquot Working_Solution 100 µM Working Solution Dilute_Aqueous->Working_Solution Perform_Assay Perform Biological Assay (Immediate Use) Working_Solution->Perform_Assay

Caption: Experimental workflow for the preparation and use of this compound.

signaling_pathway DHJA This compound (or other active jasmonates) COI1_JAZ COI1-JAZ Co-receptor Complex DHJA->COI1_JAZ Binds to Ubiquitination Ubiquitination of JAZ COI1_JAZ->Ubiquitination Proteasome 26S Proteasome Degradation of JAZ Ubiquitination->Proteasome MYC2 Release of MYC2 Transcription Factor Proteasome->MYC2 Gene_Expression Activation of Jasmonate-Responsive Genes MYC2->Gene_Expression

Caption: Simplified jasmonate signaling pathway initiated by an active jasmonate.

References

interference in analytical detection of dihydrojasmonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical detection of dihydrojasmonic acid (H2JA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this important plant hormone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of dihydrojasmonic acid?

A1: The most prevalent and effective methods for the quantification of dihydrojasmonic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to increase the volatility of H2JA, while LC-MS/MS can often analyze the underivatized form, offering high sensitivity and specificity.

Q2: Why is derivatization necessary for the GC-MS analysis of dihydrojasmonic acid?

A2: Dihydrojasmonic acid, being a carboxylic acid, has low volatility and can exhibit poor peak shape (tailing) in GC analysis due to interactions with the stationary phase. Derivatization, commonly through methylation or silylation, converts the carboxylic acid group into a more volatile ester or silyl (B83357) ester. This process improves chromatographic performance, leading to sharper, more symmetrical peaks and enhanced sensitivity. For instance, methylation of H2JA to its methyl ester allows for its detection with a characteristic (m+1)⁺ ion at m/z 227 in chemical ionization GC-MS.[1]

Q3: What are the main sources of interference in the analysis of dihydrojasmonic acid?

A3: Interference in H2JA analysis can stem from several sources:

  • Isomers and Structurally Related Compounds: Jasmonic acid (JA) is a common interferent as it is structurally very similar to H2JA. Other isomers of H2JA can also co-elute and interfere with quantification if the chromatographic separation is not optimal.

  • Matrix Effects: When analyzing complex samples like plant extracts, co-eluting compounds from the matrix can suppress or enhance the ionization of H2JA in the mass spectrometer source, leading to inaccurate quantification. These matrix components can include other fatty acid derivatives, pigments, and various secondary metabolites.

  • Contamination: Contaminants can be introduced during sample collection, preparation (e.g., from solvents or plasticware), or from the analytical instrument itself (e.g., column bleed, septum bleed).

Q4: How can I distinguish dihydrojasmonic acid from jasmonic acid in my analysis?

A4: Distinguishing between dihydrojasmonic acid (C₁₂H₂₀O₃, molecular weight: 212.29 g/mol ) and jasmonic acid (C₁₂H₁₈O₃, molecular weight: 210.27 g/mol ) is crucial.[2]

  • By Mass Spectrometry: The two compounds have different molecular weights, resulting in different parent ions in the mass spectrum. For their methyl esters in GC-MS with chemical ionization, the (m+1)⁺ ions are m/z 227 for dihydrojasmonic acid and m/z 225 for jasmonic acid.[1]

  • By Chromatography: While they are structurally similar, their different saturation levels allow for chromatographic separation on a suitable column (e.g., a C18 column in reversed-phase LC). Optimizing the chromatographic method is key to achieving baseline separation.

Q5: What internal standards are recommended for the quantification of dihydrojasmonic acid?

A5: The use of a suitable internal standard is critical for accurate quantification to correct for variations in sample preparation and matrix effects. An ideal internal standard is structurally and chemically similar to the analyte but can be distinguished by the mass spectrometer. For H2JA analysis, isotopically labeled dihydrojasmonic acid (e.g., d₃-H2JA) is the best choice. If an isotopically labeled standard is unavailable, a structurally similar compound that is not naturally present in the sample can be used, although this is less ideal.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in GC System Deactivate the GC inlet liner and the front of the analytical column. Use a liner with glass wool to trap non-volatile residues. Regularly replace the septum and liner.
Incomplete Derivatization (GC-MS) Ensure the derivatization reagent is fresh and the reaction conditions (time, temperature) are optimal. Remove all water from the sample before adding the derivatization reagent.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the front end of the column or replace it.
Inappropriate Sample Solvent (LC-MS) The sample solvent should be compatible with the mobile phase. A solvent stronger than the mobile phase can cause peak distortion.
Column Overload Dilute the sample and reinject. If the peak shape improves and retention time increases slightly, column overload was the issue.

A troubleshooting workflow for poor peak shape is illustrated below.

Troubleshooting workflow for poor peak shape.
Problem 2: Inconsistent Results and Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure the homogenization of the plant tissue is thorough. Use a precise and consistent method for extraction and cleanup. Solid-phase extraction (SPE) can improve reproducibility.
Matrix Effects Use a matrix-matched calibration curve or, ideally, a stable isotope-labeled internal standard. Optimize the sample cleanup procedure to remove more interfering compounds.
Instrument Variability Regularly perform system suitability tests to check for instrument performance (e.g., injection precision, detector response). Ensure the autosampler is functioning correctly.
Degradation of Analyte or Standards Store stock solutions and samples at appropriate low temperatures (e.g., -80°C) and protect them from light. Prepare fresh working standards regularly.

A logical diagram for addressing inconsistent results is presented below.

Inconsistent_Results Start Inconsistent Results CheckPrep Evaluate Sample Preparation Protocol Start->CheckPrep CheckMatrix Assess for Matrix Effects Start->CheckMatrix CheckInstrument Verify Instrument Performance Start->CheckInstrument CheckStability Check Analyte and Standard Stability Start->CheckStability SolutionPrep Standardize Homogenization and Extraction CheckPrep->SolutionPrep SolutionMatrix Use Isotope-Labeled Standard or Matrix-Matched Calibration CheckMatrix->SolutionMatrix SolutionInstrument Run System Suitability Tests CheckInstrument->SolutionInstrument SolutionStability Prepare Fresh Standards and Re-extract Samples CheckStability->SolutionStability

Addressing inconsistent analytical results.
Problem 3: No or Low Signal for Dihydrojasmonic Acid

Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and procedure. Ensure the pH of the extraction solvent is appropriate to keep the carboxylic acid in its desired form.
Loss of Analyte During Sample Cleanup Check the recovery of the analyte through the cleanup steps by spiking a known amount of standard into a blank matrix.
Suboptimal Mass Spectrometer Settings Tune the mass spectrometer and optimize the source parameters (e.g., spray voltage, gas flows, temperature) for dihydrojasmonic acid. Develop an optimized MRM or SIM method.
Analyte Degradation Ensure samples are processed quickly and kept cold to prevent enzymatic degradation.

Experimental Protocols

Protocol 1: Extraction of Jasmonates from Plant Tissue for LC-MS/MS Analysis

This protocol is a general guideline and may need optimization for specific plant tissues.

  • Sample Homogenization:

    • Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water containing an internal standard).

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase/anion exchange) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the jasmonates with an appropriate solvent (e.g., methanol with a small percentage of formic acid).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

The workflow for this extraction protocol is visualized below.

Extraction_Workflow Start Plant Tissue Sample Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Extract with Cold Solvent (+ Internal Standard) Homogenize->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for jasmonate extraction from plant tissue.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of jasmonates using LC-MS/MS. These values can vary depending on the specific instrument, method, and matrix.

ParameterJasmonic Acid (JA)Dihydrojasmonic Acid (H2JA)
Precursor Ion (m/z) 209.1211.1
Product Ion 1 (m/z) 59.0[Data not available in searched literature]
Product Ion 2 (m/z) 133.0[Data not available in searched literature]
Limit of Detection (LOD) ~0.03 ng/mL[Data not available in searched literature]
Limit of Quantification (LOQ) ~0.1 ng/mL[Data not available in searched literature]
Recovery 85-105%[Data not available in searched literature]

Note: Specific quantitative data for dihydrojasmonic acid, particularly its product ions and detection limits, were not available in the searched literature. The values for jasmonic acid are provided for reference and are based on typical performance of modern LC-MS/MS systems.

References

Technical Support Center: Enhancing the Solubility of (-)-Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (-)-Dihydrojasmonic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is a lipophilic, poorly water-soluble compound.[1] Its chemical structure contains a non-polar pentyl group and a cyclopentanone (B42830) ring, which contribute to its low affinity for water.[2][3] A predicted water solubility is approximately 0.51 g/L.[4] Direct dissolution in aqueous media like PBS or saline is expected to be very limited, often resulting in precipitation or an insoluble oily layer.

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

A2: The most effective strategies involve chemical and physical modifications to overcome the compound's lipophilicity. These can be broadly categorized as:

  • Use of Co-solvents: Blending aqueous solutions with water-miscible organic solvents.[5]

  • pH Adjustment (Salt Formation): As a weak carboxylic acid, its solubility is highly pH-dependent. Increasing the pH will deprotonate the acid, forming a more soluble carboxylate salt.[6][7][8]

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic portions of the molecule, thereby increasing its apparent solubility in water.[9][10]

  • Use of Surfactants: Employing surfactants above their critical micelle concentration (CMC) to form micelles that can entrap the lipophilic drug molecule.[1][11]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and improve the dissolution rate, although they do not alter the equilibrium solubility.[1][5]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in water. When the DMSO stock is diluted, the solvent environment becomes predominantly aqueous, causing the compound to crash out of the solution. To mitigate this, you can:

  • Use a Co-solvent System: Instead of diluting directly into a buffer, use a pre-formulated vehicle containing co-solvents like PEG300 and surfactants like Tween-80.[12]

  • Lower the Final Concentration: The final concentration in the aqueous medium may be above the solubility limit. Try working with more dilute solutions.

  • Employ Cyclodextrins: Prepare the aqueous phase with a complexing agent like SBE-β-CD or HP-β-CD before adding the DMSO stock.[12][13] The cyclodextrin (B1172386) can help keep the compound in solution.

  • Heat and/or Sonication: Gently warming or sonicating the solution during preparation can help dissolve the compound and prevent immediate precipitation.[12]

Q4: Can salt formation be used for this compound, and how would I achieve it?

A4: Yes, salt formation is a highly effective method for acidic compounds like this compound.[6][14] The carboxylic acid group (pKa is predicted to be ~4.77) can be deprotonated by a base to form a much more water-soluble salt.[4][7] To achieve this, you can increase the pH of your aqueous solution by adding a base (e.g., NaOH, KOH) until the pH is significantly above the pKa (typically >2 pH units higher). This shifts the equilibrium towards the ionized, more soluble form.[7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Compound appears as an oily liquid or solid at the bottom of the vial. Low aqueous solubility; the compound has not dissolved.Do not use a purely aqueous solvent. Utilize an organic solvent like DMSO for initial stock preparation or employ a co-solvent system.[12]
Precipitation occurs immediately upon dilution of organic stock into buffer. The final concentration exceeds the thermodynamic solubility in the mixed solvent system.1. Lower the final concentration of the compound. 2. Increase the percentage of co-solvents or surfactants in the final solution.[12] 3. Use cyclodextrin in the aqueous phase to act as a solubility enhancer.[12]
The solution is cloudy or hazy after preparation. Formation of fine, suspended particles or micelles.1. Use sonication to aid dissolution.[12] 2. Filter the solution through a 0.22 µm filter if a clear solution is required and the cloudiness is due to undissolved particulates. 3. If using surfactants, ensure the concentration is appropriate; high concentrations can lead to viscous or cloudy solutions.
Solubility is inconsistent between experiments. Hygroscopic nature of solvents (especially DMSO); temperature fluctuations; slight variations in pH.1. Use freshly opened or properly stored anhydrous DMSO, as it is hygroscopic.[12] 2. Control the temperature during preparation and use. 3. Ensure the pH of the final solution is consistent, especially if not using a buffered system.

Quantitative Solubility Data

Solvent / Vehicle SystemAchieved SolubilitySource
Predicted Water Solubility~0.51 g/L (510 µg/mL)[4]
DMSO100 mg/mL (471.05 mM)[12]
ChloroformSoluble[15]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.78 mM)[12]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.78 mM)[12]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.78 mM)[12]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a concentrated stock solution in an organic solvent.

  • Materials: this compound, Anhydrous Dimethyl Sulfoxide (DMSO).

  • Method:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[12]

    • Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[12]

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[12] Use freshly opened DMSO as it is hygroscopic.[12]

Protocol 2: Formulation using a Co-Solvent System
  • Objective: To prepare a ready-to-use solution for in vitro or in vivo experiments where some organic solvent is tolerable.

  • Materials: this compound stock in DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Method:

    • In a sterile tube, add the solvents in the following order: 40% PEG300, 5% Tween-80, and 45% Saline by volume.

    • Vortex the mixture until it is homogeneous.

    • Add 10% of the final volume from a concentrated DMSO stock of this compound. For example, to make 1 mL of final solution, add 100 µL of the DMSO stock to 900 µL of the PEG300/Tween-80/Saline mixture.

    • Vortex thoroughly until a clear solution is obtained. This vehicle is reported to achieve a solubility of at least 2.5 mg/mL.[12]

Protocol 3: Solubility Enhancement with Cyclodextrin Complexation
  • Objective: To increase aqueous solubility by forming an inclusion complex with a cyclodextrin derivative.

  • Materials: this compound stock in DMSO, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), Saline.

  • Method:

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This will be the aqueous phase.

    • Vortex the SBE-β-CD solution until it is completely dissolved.

    • Slowly add the this compound stock solution (e.g., from a 25 mg/mL DMSO stock) to the SBE-β-CD solution to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., ≤10%).

    • Vortex the final mixture vigorously. Gentle heating or sonication may assist in complex formation.[12]

    • This method can significantly enhance the apparent water solubility of lipophilic compounds.[12][13]

Visualizations

G cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_outcome Outcome cluster_logic start This compound (Poorly Water Soluble) pH_adjust pH Adjustment (Salt Formation) start->pH_adjust cosolvent Co-Solvent Formulation start->cosolvent complex Cyclodextrin Complexation start->complex surfactant Surfactant (Micellar Solubilization) start->surfactant start->logic_node end Enhanced Aqueous Solubility (Clear Solution) pH_adjust->end cosolvent->end complex->end surfactant->end logic_node->pH_adjust logic_node->cosolvent logic_node->complex logic_node->surfactant

Caption: Workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of cyclodextrin inclusion complex formation.

G cluster_acid Low pH (pH < pKa) cluster_base High pH (pH > pKa) acid_form R-COOH (Protonated Form) Poorly Soluble base_form R-COO⁻ + H⁺ (Deprotonated Form) More Soluble acid_form->base_form Equilibrium

Caption: pH-dependent equilibrium of a weak acid in solution.

References

Technical Support Center: Optimizing Dihydrojasmonic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrojasmonic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration and incubation time for dihydrojasmonic acid (or its common derivative, methyl jasmonate) in cancer cell lines?

A1: The optimal concentration and incubation time for dihydrojasmonic acid treatment can vary significantly depending on the cell line and the specific experimental endpoint. Based on published studies, a common starting point for methyl jasmonate (MJ), a widely studied derivative, is in the low millimolar (mM) range. Most in vitro experiments report biological effects at these concentrations.[1] A time-course experiment is highly recommended to determine the optimal duration for your specific model.

Q2: I am not observing the expected level of cytotoxicity. What are some potential reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Suboptimal Incubation Time: The chosen incubation period may not be sufficient to induce a significant effect in your specific cell line. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration.

  • Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to jasmonate-induced cell death.

  • Compound Solubility and Stability: Ensure that the dihydrojasmonic acid is fully dissolved in the culture medium. Precipitation of the compound will result in a lower effective concentration.

  • Cell Seeding Density: The initial number of cells plated can influence their susceptibility to cytotoxic agents. Optimizing cell density is crucial for reproducible results.

Q3: My cells are detaching from the culture plate after treatment. Is this normal?

A3: Cell detachment can be an indicator of cytotoxicity and apoptosis, which is an expected outcome of effective dihydrojasmonic acid treatment. However, if you suspect it is a non-specific effect or an artifact, consider verifying that your culture plates are adequately coated for adherent cells and that your cell handling procedures are gentle.

Q4: What are the known mechanisms of action for dihydrojasmonic acid and its derivatives in cancer cells?

A4: Dihydrojasmonic acid and its derivatives, like methyl jasmonate, exert their anti-cancer effects through multiple mechanisms.[1][2] These include:

  • Induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]

  • Generation of reactive oxygen species (ROS).[4]

  • Arrest of the cell cycle, inhibiting cell growth and proliferation.[2]

  • Stimulation of MAPK-stress signaling pathways.[2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cytotoxicity Suboptimal incubation time or concentration.Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 0.5-5 mM for methyl jasmonate) experiment to determine the optimal conditions for your cell line.[5]
Cell line resistance.Consider using a different cell line known to be sensitive to jasmonates or investigate potential resistance mechanisms.
Compound instability or precipitation.Prepare fresh stock solutions and ensure complete dissolution in the culture medium before adding to cells. Visually inspect for precipitates.
High variability between replicates Inconsistent cell seeding density.Ensure accurate cell counting and even distribution of cells in each well.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification of the incubator.
Pipetting errors.Use calibrated pipettes and ensure consistent technique when adding the compound and reagents.
Unexpected morphological changes Off-target effects of the compound or solvent.Include a vehicle control (cells treated with the solvent used to dissolve the dihydrojasmonic acid, e.g., DMSO or ethanol) to distinguish between compound-specific effects and solvent toxicity.
Contamination of cell culture.Regularly check for signs of microbial contamination and practice good aseptic technique.

Experimental Protocols & Data

Cytotoxicity Data for Methyl Jasmonate (MJ) in Various Cancer Cell Lines
Cell LineCancer TypeConcentrationIncubation TimeEffect
MOLT-4Leukemia0.5 mM24 hoursApoptotic cell death
A549Lung Carcinoma4.937 mM24 hoursApoptotic cell death
PC-3Prostate Cancer2 mMNot SpecifiedInhibition of Bcl-2 protein expression
MDA-MB-435Breast Cancer1.9 mMNot Specified35.0% apoptosis, activation of caspase-8
MCF-7Breast Cancer2.0 mMNot Specified37.2% apoptosis, activation of caspase-8
HL-60Myelocytic Leukemia0.4 mM24 hoursDifferentiation into monocyte-like granulocytes

This table summarizes data from various studies and should be used as a guideline. Optimal conditions should be determined experimentally for each specific cell line and assay.[5]

Detailed Methodologies

1. Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treat cells with various concentrations of dihydrojasmonic acid and a vehicle control for the desired incubation times (e.g., 24, 48, 72 hours).

    • After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells and treat with dihydrojasmonic acid as described for the MTT assay.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate add_dha Add Dihydrojasmonic Acid (Dose-Response) seed_plate->add_dha prep_dha Prepare Dihydrojasmonic Acid Stock incubate Incubate for Various Times (e.g., 24h, 48h, 72h) add_dha->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay flow_cytometry Annexin V/PI Staining (Apoptosis) incubate->flow_cytometry analyze_viability Determine IC50 mtt_assay->analyze_viability analyze_apoptosis Quantify Apoptotic Cells flow_cytometry->analyze_apoptosis optimize Identify Optimal Incubation Time analyze_viability->optimize analyze_apoptosis->optimize

Caption: Workflow for optimizing dihydrojasmonic acid incubation time.

Dihydrojasmonic Acid-Induced Apoptosis Signaling Pathway

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome dha Dihydrojasmonic Acid ros ↑ Reactive Oxygen Species (ROS) dha->ros mapk MAPK Pathway Activation (p38, ERK) dha->mapk tnfr1 ↑ TNFR1 Expression dha->tnfr1 apoptosis Apoptosis ros->apoptosis caspase8 Caspase-8 Activation mapk->caspase8 tnfr1->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase3->apoptosis

Caption: Key signaling pathways in dihydrojasmonic acid-induced apoptosis.

References

Technical Support Center: (-)-Dihydrojasmonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the synthesis of (-)-dihydrojasmonic acid.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions. This guide addresses specific issues you might encounter during your experiments.

Problem IDQuestionPossible Causes & Solutions
DHJ-001 Low yield after 1,4-Michael Addition of allyl zinc bromide to 2-pentylcyclopentenone. Cause 1: Inactive Grignard Reagent. The allyl zinc bromide is prepared from a Grignard reagent (allyl magnesium bromide) which is highly sensitive to moisture and air. Solution: Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use anhydrous solvents. It is recommended to titrate the Grignard reagent before use to determine its exact concentration. Cause 2: Competing 1,2-addition. The Grignard reagent can sometimes undergo 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition. Solution: The use of a copper catalyst, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI), can promote the 1,4-addition. The reaction temperature should be kept low (0 to -15 °C) to favor the 1,4-adduct.[1]
DHJ-002 Incomplete oxidative cleavage of the allyl group. Cause: The oxidative cleavage of 2-pentyl-3-allyl cyclopentanone (B42830) to form dihydrojasmonic acid using sodium periodate (B1199274) and a ruthenium trichloride (B1173362) catalyst can be sluggish if the catalyst is not active or if the stoichiometry is incorrect.[1][2] Solution: Ensure the ruthenium trichloride hydrate (B1144303) is of good quality. The reaction is typically run in a biphasic solvent system (e.g., acetonitrile (B52724)/water) to ensure proper mixing.[2] Monitor the reaction progress by TLC or GC to determine completion. If the reaction stalls, a small additional portion of the catalyst can be added.
DHJ-003 Formation of multiple byproducts during intramolecular aldol (B89426) condensation (synthesis from levulinic acid). Cause: The intramolecular aldol condensation to form the cyclopentenone ring is a critical step that can be prone to side reactions if not controlled properly.[1] Solution: The choice of base and reaction temperature is crucial. A milder base might be required to prevent undesired side reactions. The concentration of the diketone substrate should also be optimized to favor the intramolecular reaction over intermolecular polymerization.
DHJ-004 Low overall yield in the multi-step synthesis starting from levulinic acid. Cause: The synthesis from levulinic acid involves several steps, and yield loss can accumulate at each stage.[1] Solution: Each step of the synthesis should be optimized individually. Ensure complete conversion at each stage before proceeding to the next. Purify intermediates to remove impurities that might interfere with subsequent reactions. The reported overall yield for this method is moderate (around 28%), so expectations should be set accordingly.[1]
DHJ-005 Difficulty in purifying the final this compound. Cause: The final product may contain unreacted starting materials or byproducts from the synthesis. Dihydrojasmonic acid is also a carboxylic acid, which can adhere to silica (B1680970) gel during column chromatography. Solution: Flash column chromatography on silica gel is a common purification method.[3] A solvent system with a small amount of acetic or formic acid can help to improve the elution of the carboxylic acid from the column. Alternatively, purification can be achieved by forming a salt of the carboxylic acid, washing away neutral impurities, and then re-acidifying to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce dihydrojasmonic acid?

A1: Two prominent synthetic routes are:

  • From 2-pentylcyclopentenone: This method involves a 1,4-Michael addition of an allyl group followed by oxidative cleavage. It is a shorter route with a reported high yield for the subsequent esterification to methyl dihydrojasmonate (65-85%).[1][2]

  • From levulinic acid: This is a classic, multi-step approach that is more economical due to the low cost of the starting material. However, it generally results in a more moderate overall yield (around 28%).[1]

Q2: How can I improve the enantioselectivity of my synthesis to obtain the desired (-)-isomer?

A2: Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries. For a related compound, (+)-dihydrojasmone, an enantioselective hydrogenation using a chiral Ruthenium-DuPHOS catalyst system has been reported to provide high enantioselectivity. A similar strategy could be adapted for the synthesis of this compound by choosing the appropriate enantiomer of the catalyst.

Q3: Are there any microbial or biotechnological methods for producing dihydrojasmonic acid?

A3: While research has been conducted on the microbial production of jasmonic acid and its derivatives, these strategies often suffer from low yields.[4] Fungi such as Lasiodiplodia theobromae have been shown to produce jasmonic acid, but purification from the fermentation broth can be challenging.[4][5] Currently, chemical synthesis remains the more common approach for obtaining significant quantities of dihydrojasmonic acid.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are suitable for monitoring the progress of the reactions. For final product analysis and purification, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are recommended to confirm the purity and identity of the compound.[6]

Quantitative Data Summary

MethodStarting MaterialKey ReactionsReported YieldAdvantagesDisadvantages
Method 1 2-Pentylcyclopentenone1,4-Michael Addition, Oxidation65% - 85% (for subsequent methyl dihydrojasmonate)[1][2]Shorter synthesis route, high reported yield.[1][2]The starting material may be more expensive.[1]
Method 2 Levulinic AcidWeinreb amide formation, Grignard reaction, Intramolecular Aldol Condensation28.0% (overall)[1]Readily available and inexpensive starting material.[1]Moderate overall yield, multiple steps.[1]

Experimental Protocols

Method 1: Synthesis from 2-Pentylcyclopentenone

Step 1: 1,4-Michael Addition to form 2-Pentyl-3-allyl cyclopentanone [1]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare allyl zinc bromide from allyl magnesium bromide and zinc bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 to -15 °C.

  • Slowly add a solution of 2-pentylcyclopentenone in anhydrous THF to the allyl zinc bromide solution.

  • Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidative Cleavage to form Dihydrojasmonic Acid [1][2]

  • Dissolve 2-pentyl-3-allyl cyclopentanone in a mixture of acetonitrile and water.[2]

  • Add sodium periodate and a catalytic amount of ruthenium trichloride hydrate. The molar ratio of substrate:sodium periodate:ruthenium trichloride should be optimized, with a reported range of approximately 1:5.5-10.5:0.02-0.05.[2]

  • Stir the reaction at room temperature for 5-7 hours, monitoring by TLC or GC.[2]

  • After completion, add ethyl acetate (B1210297) and stir.

  • Filter the mixture and wash the organic layer with a dilute HCl solution and then with a saturated sodium bisulfite solution.[2]

  • Purify the crude dihydrojasmonic acid by column chromatography.[2]

Visualizations

Synthesis_from_2_Pentylcyclopentenone start 2-Pentylcyclopentenone intermediate 2-Pentyl-3-allyl cyclopentanone start->intermediate 1. Allyl Zinc Bromide 2. THF, 0 to -15 °C (1,4-Michael Addition) product This compound intermediate->product 1. NaIO4, RuCl3·H2O 2. Acetonitrile/Water (Oxidative Cleavage)

Caption: Synthesis of this compound from 2-Pentylcyclopentenone.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (anhydrous solvents, active catalyst) start->check_reagents check_conditions Verify Reaction Conditions (temperature, inert atmosphere) start->check_conditions optimize_stoichiometry Optimize Stoichiometry (reagent ratios) check_reagents->optimize_stoichiometry monitor_reaction Monitor Reaction Progress (TLC, GC) check_conditions->monitor_reaction optimize_stoichiometry->monitor_reaction purification Improve Purification Technique monitor_reaction->purification solution Yield Improved purification->solution

References

troubleshooting inconsistent results with dihydrojasmonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dihydrojasmonic acid (H2JA). Our aim is to help you address common challenges and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dihydrojasmonic acid (H2JA)?

A1: Dihydrojasmonic acid (H2JA) is a plant growth regulator and a structurally reduced form of jasmonic acid (JA), a key plant hormone.[1][2] It shares a similar core structure with jasmonic acid but is distinguished by the hydrogenation of its cyclopentenone ring, which influences its biological activity and signaling properties in plants.[1] Like its precursor, H2JA is involved in modulating plant defense mechanisms against biotic stressors and impacts various aspects of plant development.[1]

Q2: What are the common applications of dihydrojasmonic acid in research?

A2: Dihydrojasmonic acid is primarily used in plant biology research as a plant growth regulator.[2] It has been shown to inhibit lettuce seed germination and reduce the radicle length of germinated seedlings at a concentration of 10 mM.[2] Its structural similarity to prostaglandins (B1171923) also makes it a molecule of interest in studies exploring inflammation and cancer, though this is more broadly true for jasmonates in general.[3]

Q3: How should I store dihydrojasmonic acid?

A3: For optimal stability, dihydrojasmonic acid should be stored at -20°C.[2][4] Under these conditions, it is stable for at least two years.[2] It is recommended to use the substance within one month if stored at -20°C.[5] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[5]

Q4: What is the molecular weight and formula of dihydrojasmonic acid?

A4: The molecular formula of dihydrojasmonic acid is C12H20O3, and its molecular weight is approximately 212.3 g/mol .[2][4]

Q5: In what solvents is dihydrojasmonic acid soluble?

A5: Dihydrojasmonic acid is soluble in chloroform.[2] For cell culture experiments, it is common to prepare a stock solution in an organic solvent like DMSO and then dilute it in the aqueous medium.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Q: We are observing high variability in our cell viability (e.g., MTT, XTT) or anti-inflammatory assays with H2JA. What could be the cause?

A: Inconsistent results in cell-based assays can arise from several factors related to compound handling and the assay itself.

  • Problem: Poor Solubility in Aqueous Media. Dihydrojasmonic acid is a lipid-derived molecule and may have limited solubility in aqueous cell culture media, especially at higher concentrations. Precipitation of the compound can lead to inconsistent concentrations across different wells and experiments.

    • Solution:

      • Optimize Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

      • Serial Dilution: When preparing working concentrations, perform serial dilutions in the cell culture medium with vigorous vortexing between each step to ensure thorough mixing.

      • Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to account for any effects of the solvent on the cells.[6] Keep the final DMSO concentration consistent and typically below 0.5%.[6]

      • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.

  • Problem: Compound Degradation. Like many bioactive lipids, H2JA may be susceptible to degradation, especially with repeated freeze-thaw cycles of the stock solution or prolonged incubation in aqueous media at 37°C.

    • Solution:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[6]

      • Fresh Working Solutions: Prepare fresh dilutions of H2JA from the stock for each experiment.[5]

  • Problem: Assay Interference. The chemical properties of H2JA or the solvent used could potentially interfere with the assay reagents.

    • Solution:

      • Include Proper Controls: Run controls with the compound in the medium but without cells to check for any direct reaction with your assay reagents (e.g., MTT reduction by the compound itself).[7]

      • Consider Alternative Assays: If you suspect interference with a colorimetric assay, consider using an alternative method with a different readout, such as an ATP-based luminescence assay for viability.[7]

Issue 2: Variability in Plant-Based Experiments

Q: The effects of H2JA on plant growth (e.g., root inhibition, gene expression) are not reproducible. Why might this be happening?

A: Plant-based experiments introduce additional layers of biological complexity that can contribute to variability.

  • Problem: Inconsistent Compound Uptake. The method of application and the age or condition of the plant tissue can affect the uptake of exogenously applied H2JA.

    • Solution:

      • Standardize Application Method: Whether applying to roots, leaves, or growth media, ensure the method is consistent across all replicates and experiments.

      • Use a Surfactant: Consider adding a small, non-toxic amount of a surfactant to your application solution to improve the spreading and uptake of the compound, especially for foliar applications.

      • Synchronize Plant Material: Use plants of the same age and developmental stage for your experiments to minimize biological variability.

  • Problem: Interaction with Endogenous Hormones. The response to exogenous H2JA can be influenced by the plant's endogenous levels of other jasmonates and interacting hormones like salicylic (B10762653) acid, auxin, and ethylene.[8][9][10]

    • Solution:

      • Control Growth Conditions: Maintain consistent and controlled environmental conditions (light, temperature, humidity) as these can influence endogenous hormone levels.

      • Acclimatize Plants: Ensure plants are properly acclimated to the experimental conditions before treatment.

      • Dose-Response Curves: Perform comprehensive dose-response experiments to understand the concentration-dependent effects of H2JA in your specific plant system.

  • Problem: Isomeric Purity. Dihydrojasmonic acid exists as different stereoisomers, which can have different biological activities.[11][12][13] The composition of your H2JA source could contribute to variability.

    • Solution:

      • Source Consistency: If possible, use H2JA from the same supplier and batch for a series of experiments.

      • Check Supplier Information: Review the certificate of analysis for information on isomeric purity.

Quantitative Data Summary

ParameterValueSource
Storage Temperature-20°C[2][4]
Long-term Stability≥ 2 years (at -20°C)[2]
Molecular Weight212.3 g/mol [2]
Molecular FormulaC12H20O3[2]
Effective Concentration (Lettuce)10 mM[2]

Experimental Protocols

Protocol: Quantification of Dihydrojasmonic Acid in Plant Tissue by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of H2JA from plant samples, based on methods used for jasmonates.[1][14][15]

1. Sample Preparation: a. Collect fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Weigh approximately 100-200 mg of the powdered tissue into a microcentrifuge tube.

2. Extraction: a. Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to the sample. b. Add an internal standard (e.g., deuterated jasmonic acid) for accurate quantification. c. Homogenize the sample using a tissue lyser or by vortexing. d. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. e. Collect the supernatant.

3. Purification (Optional but Recommended): a. For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) C18 column to remove interfering compounds.[15]

4. HPLC-MS/MS Analysis: a. Inject the final extract into an HPLC system coupled to a tandem mass spectrometer (MS/MS). b. Chromatographic Separation: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). c. Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for H2JA and the internal standard.

5. Data Analysis: a. Create a standard curve using known concentrations of pure H2JA. b. Quantify the amount of H2JA in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Visualizations

Jasmonate_Signaling_Pathway cluster_membrane Cell Membrane cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol Membrane_Lipids Membrane Lipids Alpha_Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-PDA (OPDA) Alpha_Linolenic_Acid->OPDA LOX, AOS, AOC JA_Biosynthesis β-oxidation OPDA->JA_Biosynthesis Transport JA Jasmonic Acid (JA) JA_Biosynthesis->JA H2JA Dihydrojasmonic Acid (H2JA) JA->H2JA Reduction JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 JAZ_Repressor JAZ Repressor JA_Ile->JAZ_Repressor COI1-mediated degradation MYC2_TF MYC2 (Transcription Factor) JAZ_Repressor->MYC2_TF Represses Gene_Expression JA-Responsive Gene Expression MYC2_TF->Gene_Expression Activates

Caption: Simplified Jasmonate signaling pathway showing the formation of Dihydrojasmonic Acid.

Experimental_Workflow start Start: Hypothesis Formulation prep Prepare H2JA Stock Solution (e.g., in DMSO) start->prep culture Prepare Cell Culture or Plant System start->culture treat Treatment (H2JA, Vehicle Control, Positive Control) prep->treat culture->treat incubate Incubation treat->incubate assay Perform Bioassay (e.g., Viability, Gene Expression) incubate->assay data Data Collection & Analysis assay->data troubleshoot Inconsistent Results? data->troubleshoot end End: Conclusion troubleshoot->end No revisit Revisit Protocol: - Solubility Check - Aliquoting - Controls troubleshoot->revisit Yes revisit->prep

References

Technical Support Center: (-)-Dihydrojasmonic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Dihydrojasmonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during synthesis, purification, and biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in this compound samples?

A1: Contamination in this compound experiments can arise from several sources:

  • Stereoisomers: The most critical "contaminants" are often other stereoisomers of dihydrojasmonic acid (e.g., (+)-dihydrojasmonic acid, and cis/trans isomers). The biological activity of jasmonates is highly dependent on their stereochemistry.[1][2][3]

  • Related Jasmonates: Precursors, derivatives, or degradation products from the biosynthetic pathway can be present, especially in samples extracted from biological sources. These include jasmonic acid, methyl jasmonate, and hydroxylated forms.[1][2]

  • Solvent and Reagent Artifacts: Impurities from solvents, derivatizing agents (e.g., for GC-MS analysis), or plasticizers from labware can be introduced during sample preparation. It is crucial to use high-purity solvents and reagents.

  • Matrix Co-extractives (for biological samples): When extracting from plant or fungal cultures, other lipids, pigments, and secondary metabolites can co-elute with dihydrojasmonic acid, interfering with analysis and bioassays.[4][5]

Q2: My bioassay results are inconsistent or show lower than expected activity. Could contamination be the cause?

A2: Yes, contamination is a likely culprit for inconsistent or poor bioassay results.

  • Isomeric Purity: Different stereoisomers of jasmonic acid and its derivatives can have significantly different biological activities, and some may even be inactive.[1][2][3] The presence of less active isomers will dilute the effect of the desired (-)-enantiomer.

  • Interfering Compounds: Co-extracted compounds from biological samples can interfere with the assay, either by inhibiting or enhancing the biological response, or by directly affecting the viability of the cells or organisms being tested.[4][6]

  • Degradation: this compound may degrade under certain storage or experimental conditions (e.g., improper pH, temperature), leading to a loss of potency.

Q3: How can I check the purity of my this compound standard or sample?

A3: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection (LC-MS) is a powerful tool for separating isomers and other impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for volatile compounds. This compound typically requires derivatization (e.g., methylation) to increase its volatility for GC-MS analysis.[5][8][9]

  • Chiral Chromatography: To specifically resolve and quantify stereoisomers, chiral HPLC or GC columns are necessary.

Q4: What is the best way to store this compound to prevent degradation?

A4: For long-term storage, it is recommended to store this compound as a solid or in a non-polar aprotic solvent at -20°C or lower. Avoid repeated freeze-thaw cycles. Formulations in aqueous solutions may be less stable, and their stability should be evaluated under the specific experimental conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Peak Tailing - Column overload- Secondary interactions with silica (B1680970) support- Contamination at column inlet- Dilute the sample.- Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase.- Reverse-flush the column or replace the inlet frit.
Peak Fronting - Sample solvent stronger than mobile phase- Column collapse- Dissolve the sample in the mobile phase or a weaker solvent.- Ensure the column is compatible with the mobile phase and pressure.
Split Peaks - Clogged inlet frit- Column bed void- Replace the inlet frit.- Replace the column.
Broad Peaks - High dead volume in the system- Column degradation- Check for and minimize the length and diameter of tubing.- Use a new column to verify performance.

A helpful general HPLC troubleshooting guide is available from Sigma-Aldrich.[10]

Issue 2: Suspected Contamination in Samples Extracted from Biological Material

This workflow outlines the steps to identify and mitigate contamination from complex biological matrices.

G Troubleshooting Workflow for Biological Sample Contamination cluster_0 Problem Identification cluster_3 Analysis & Verification A Inconsistent Bioassay Results or Anomalous Analytical Peaks B Analyze a 'Blank' Sample (Extraction without biological material) A->B C Review Extraction Protocol A->C D Optimize Solid-Phase Extraction (SPE) - Test different sorbents (e.g., C18, WAX) - Adjust wash and elution solvents B->D Contamination from reagents/labware C->D Inefficient purification F LC-MS/MS Analysis for Impurity Profiling D->F H Re-run Bioassay with Purified Sample D->H E Incorporate Preparative HPLC E->F G Use Internal Standards for Quantification F->G Identify unknown peaks G->H Accurate quantification G Solid-Phase Extraction (SPE) Workflow for Jasmonates A Homogenized Plant Tissue + Extraction Solvent & Internal Std B Vortex, Incubate, Centrifuge A->B C Collect Supernatant B->C E Load Supernatant onto Cartridge C->E D Condition C18 SPE Cartridge (Methanol -> 1% Acetic Acid) D->E F Wash Cartridge (1% Acetic Acid) E->F G Elute Jasmonates (80% Acetonitrile, 1% Acetic Acid) F->G H Dry Eluate G->H I Reconstitute for Analysis H->I G Simplified Jasmonate Metabolism and Potential Contaminants cluster_contaminants Potential Contaminants A α-Linolenic Acid B 12-oxo-phytodienoic acid (OPDA) A->B Biosynthesis (via LOX, AOS, AOC) C Jasmonic Acid (JA) B->C β-oxidation D This compound (Target Compound) C->D Reduction E Methyl Jasmonate (MeJA) C->E Methylation F Hydroxylated JAs C->F Hydroxylation G JA-Amino Acid Conjugates (e.g., JA-Isoleucine) C->G Conjugation

References

improving the efficiency of dihydrojasmonic acid extraction from plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of dihydrojasmonic acid extraction from plants.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your dihydrojasmonic acid extraction experiments.

Question 1: My crude extract yield of dihydrojasmonic acid is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in the initial extraction is a common problem that can stem from several factors related to the plant material, solvent selection, and extraction method.[1]

Initial Checks & Solutions:

  • Plant Material Preparation:

    • Particle Size: Inefficient grinding of the plant material can limit solvent access to the cells. Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction.[1]

    • Drying Method: Improper drying can lead to the degradation of dihydrojasmonic acid. Freeze-drying is often preferred as it helps preserve the integrity of bioactive compounds.[1]

  • Extraction Solvent:

    • Polarity: The polarity of the solvent may not be optimal for dihydrojasmonic acid. A systematic approach is to test solvents with varying polarities, from non-polar to polar (e.g., hexane, ethyl acetate (B1210297), methanol).[1][2] Mixtures of solvents can also be effective.[2] Dihydrojasmonic acid is a lipid-derived compound, so moderately polar solvents are generally a good starting point.[3]

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will result in an incomplete extraction. A common starting ratio is 10:1 or 20:1 (v/w) of solvent to dry plant material.[1]

  • Extraction Method:

    • Method Inefficiency: Simple maceration can be time-consuming and less efficient.[1] Consider more advanced techniques if yields remain low.

    • Thermal Degradation: If using methods involving heat, such as Soxhlet extraction, be aware that dihydrojasmonic acid may be heat-sensitive. Prolonged exposure to high temperatures can lead to degradation.[1]

Advanced Techniques for Yield Improvement:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[4][5]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster and often more efficient extraction.[6][7]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the solvent. It is particularly useful for extracting non-polar to moderately polar compounds and offers the advantage of a solvent-free final extract.[8][9]

Question 2: I am observing inconsistent yields of dihydrojasmonic acid between different extraction batches. What could be the cause of this variability?

Answer:

Inconsistent yields often point to a lack of standardization in the experimental workflow.

Potential Causes and Solutions:

  • Variability in Plant Material: The concentration of dihydrojasmonic acid can vary depending on the plant's age, growing conditions, and harvest time. Using plant material from a consistent source and harvest can minimize this variability.

  • Inconsistent Sample Preparation: Ensure that the grinding and drying procedures are standardized for all samples. Variations in particle size and moisture content can significantly affect extraction efficiency.[1]

  • Lack of Standardization in Extraction: Minor variations in the extraction process, such as solvent-to-solid ratio, extraction time, and temperature, can lead to different phytochemical profiles and yields.[1] It is crucial to maintain consistent parameters for each batch.

  • Degradation During Storage: Dihydrojasmonic acid in the crude extract may degrade over time if not stored properly. Extracts should be stored at low temperatures (e.g., -20°C) in the dark and preferably under an inert atmosphere to prevent oxidation.

Question 3: My final purified dihydrojasmonic acid sample shows low purity. How can I improve the purification process?

Answer:

Low purity indicates that co-extractants with similar chemical properties are being carried through the purification steps.

Troubleshooting the Purification Process:

  • Initial Extraction Selectivity: The choice of the initial extraction solvent can impact the number of impurities. A less polar solvent might extract fewer unwanted polar compounds, simplifying the subsequent purification.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying and concentrating phytohormones from crude extracts.[10][11]

    • Sorbent Selection: Common choices for purifying acidic compounds like dihydrojasmonic acid include reversed-phase (C18) or mixed-mode anion exchange cartridges.[10]

    • Method Optimization: The wash and elution steps of the SPE protocol may need optimization. A series of washes with solvents of increasing polarity can help remove impurities before eluting the dihydrojasmonic acid with a suitable solvent.

  • Liquid-Liquid Partitioning: This technique can be used to separate compounds based on their differential solubility in two immiscible liquids (e.g., ethyl acetate and water). Adjusting the pH of the aqueous phase can help in selectively partitioning acidic compounds like dihydrojasmonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting dihydrojasmonic acid?

A1: The optimal solvent depends on the specific plant matrix. However, as a derivative of jasmonic acid, dihydrojasmonic acid is a lipid-derived molecule. Therefore, solvents of intermediate polarity, such as ethyl acetate or methanol, are often effective.[3] A mixture of solvents, like methanol/water, can also improve extraction efficiency for a range of phytohormones.[12] It is recommended to perform a small-scale pilot study with a few solvents of varying polarities to determine the best choice for your specific plant material.[1][2]

Q2: Can I use the same extraction protocol for dihydrojasmonic acid as for jasmonic acid?

A2: Yes, in many cases, protocols for jasmonic acid extraction can be adapted for dihydrojasmonic acid.[13][14] Both are structurally similar acidic phytohormones. However, for optimal efficiency, some modifications to the protocol, particularly the choice of solvent and purification steps, may be necessary. Dihydrojasmonic acid can be used as an internal standard in jasmonic acid quantification, indicating similar extraction and analytical behavior.[13][14]

Q3: How can I prevent the degradation of dihydrojasmonic acid during the extraction process?

A3: Dihydrojasmonic acid, like many other phytohormones, can be sensitive to heat, light, and pH changes.[1][15] To minimize degradation:

  • Work at low temperatures throughout the extraction and purification process.

  • Protect samples from light by using amber vials or covering glassware with aluminum foil.

  • Avoid strong acids or bases, unless required for a specific derivatization step.

  • Evaporate solvents under reduced pressure at a low temperature (e.g., below 40°C).[1]

  • Store extracts at -20°C or below.

Q4: What analytical techniques are suitable for quantifying dihydrojasmonic acid?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying dihydrojasmonic acid.[16][17]

  • GC-MS: This technique often requires derivatization to make the dihydrojasmonic acid more volatile.[3] It offers high sensitivity and selectivity.[16][18]

  • LC-MS/MS: This method is highly sensitive and specific and often does not require derivatization.[17][19] It is well-suited for analyzing complex plant extracts.

Data Presentation

The following table summarizes the expected relative efficiency of different extraction methods for dihydrojasmonic acid based on general principles of plant metabolite extraction. The actual yields will vary depending on the plant material and specific experimental conditions.

Extraction MethodRelative EfficiencyKey AdvantagesKey Disadvantages
Maceration Low to ModerateSimple, requires minimal equipment.Time-consuming, may result in lower yields.[1]
Soxhlet Extraction Moderate to HighEfficient use of solvent.Potential for thermal degradation of heat-sensitive compounds.[1]
Ultrasound-Assisted Extraction (UAE) HighReduced extraction time, improved yield.[4]May require temperature control to prevent degradation.
Microwave-Assisted Extraction (MAE) HighVery short extraction times, high efficiency.[6]Requires specialized equipment, potential for localized heating.
Supercritical Fluid Extraction (SFE) HighProvides a clean, solvent-free extract.[8]High initial equipment cost, may require a co-solvent for polar compounds.

Experimental Protocols

Protocol 1: General Solvent Extraction of Dihydrojasmonic Acid

This protocol provides a general procedure for the extraction of dihydrojasmonic acid from plant material.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., freeze-drying or at 40-50°C) and grind it into a fine powder.[1]

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1.0 g) and place it into a conical flask.

    • Add the extraction solvent (e.g., ethyl acetate or methanol) at a solvent-to-solid ratio of 10:1 (v/w).

    • Agitate the mixture on a shaker at room temperature for a specified duration (e.g., 12-24 hours).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.[1]

  • Purification (Optional but Recommended):

    • Redissolve the crude extract in a suitable solvent.

    • Perform Solid-Phase Extraction (SPE) using a C18 cartridge to purify and concentrate the dihydrojasmonic acid.[10]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Dihydrojasmonic Acid

This protocol utilizes ultrasound to enhance extraction efficiency.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 1.0 g) into a conical flask.

    • Add the chosen extraction solvent (e.g., methanol).

    • Place the flask in an ultrasonic bath.

  • Sonication:

    • Set the ultrasonic power (e.g., 100-300 W) and frequency (e.g., 35-40 kHz).[20]

    • Conduct the extraction for a specific duration (e.g., 30 minutes).[20] Maintain the temperature of the bath below 40°C.[20]

  • Recovery:

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

Visualizations

Jasmonic_Acid_Biosynthesis cluster_plastid Plastid cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA Allene_Oxide->OPDA AOC JA_Precursor OPDA OPDA->JA_Precursor Transport JA Jasmonic Acid JA_Precursor->JA OPR3 & β-oxidation

Caption: Biosynthesis pathway of Jasmonic Acid.[16][18]

Jasmonate_Signaling_Pathway SCF_COI1 SCF-COI1 Complex JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses JA_Response Jasmonate-Responsive Gene Expression TF->JA_Response activates

Caption: Simplified Jasmonate signaling pathway.[16]

Extraction_Workflow Preparation Drying & Grinding Extraction Solvent Extraction (e.g., UAE, MAE) Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Purification (e.g., SPE) Filtration->Purification Analysis Quantification (GC-MS or LC-MS/MS) Purification->Analysis End Pure Dihydrojasmonic Acid Analysis->End

References

Technical Support Center: (-)-Dihydrojasmonic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying (-)-Dihydrojasmonic acid (DHJA) and related jasmonate signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and methodological questions related to the study of jasmonate signaling, with a specific focus on this compound.

General Jasmonate Signaling Challenges

Q1: Why do my single-gene knockouts for JAZ proteins show no discernible phenotype?

A1: The lack of a clear phenotype in single JAZ knockout mutants is a well-documented challenge and is primarily due to high genetic redundancy within the JAZ gene family. In Arabidopsis, for example, there are 13 JAZ genes, many of which have overlapping functions. To overcome this, it is often necessary to generate higher-order mutants (e.g., double, triple, or quintuple knockouts) to reveal the biological functions of these repressor proteins.

Q2: How can I distinguish between the effects of my treatment on jasmonate signaling versus other interconnected hormone pathways?

A2: Extensive crosstalk occurs between the jasmonate signaling pathway and other hormone pathways, including those for auxin, gibberellin (GA), salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and abscisic acid (ABA).[1][2][3] Key regulatory proteins like JAZs and the transcription factor MYC2 are central nodes in this crosstalk.[1] To dissect these complex interactions, consider the following approaches:

  • Use of hormone-insensitive or synthesis mutants: For instance, to test if an observed phenotype is dependent on SA signaling, cross your mutant of interest with an SA-deficient line (e.g., sid2) or an SA-insensitive line (e.g., npr1).

  • Transcriptomic analysis: RNA-sequencing can reveal broader changes in gene expression and help identify which hormone-responsive gene sets are predominantly affected.

  • Targeted inhibitor studies: Use chemical inhibitors of other hormone pathways in conjunction with your primary treatment.

Q3: What are the best practices for studying the COI1-JAZ co-receptor complex?

A3: The jasmonate receptor is a co-receptor system composed of the F-box protein COI1 and a JAZ repressor, with the bioactive jasmonate acting as a "molecular glue".[4] Studying this ternary complex can be challenging. Key experimental approaches include:

  • Yeast two-hybrid (Y2H) or split-luciferase complementation assays: These are effective for demonstrating the hormone-dependent interaction between COI1 and specific JAZ proteins in vivo.

  • Co-immunoprecipitation (Co-IP): This can be used to validate interactions in plant cells.

  • In vitro pull-down assays: Using purified recombinant proteins (COI1, JAZ, and ASK1 to form the SCFCOI1 complex) can confirm direct interactions and allows for quantitative measurements.

This compound (DHJA) Specific Questions

Q4: What is the established biological activity of this compound?

A4: this compound (DHJA) is a saturated derivative of jasmonic acid.[4] It is recognized as a plant growth regulator.[2][5] Published studies have shown that at high concentrations (10 mM), it can inhibit lettuce seed germination and reduce the length of the radicle in germinated seedlings.[2] It is also suggested to play a role in promoting root development and enhancing stress tolerance in crops.[5]

Q5: Is (-)-DHJA perceived through the same COI1-JAZ pathway as JA-Ile?

A5: Current literature suggests that the perception of jasmonates, including DHJA, involves the COI1 and JAZ proteins.[4] It is therefore highly probable that DHJA signaling operates through the canonical jasmonate pathway. However, detailed studies on the specific binding affinity of DHJA for the COI1-JAZ co-receptor complex compared to the highly bioactive (+)-7-iso-JA-isoleucine are limited.

Q6: What are the primary challenges and knowledge gaps in studying (-)-DHJA signaling?

A6: The foremost challenge is the limited body of research specifically focused on DHJA. While it is presumed to function through the canonical jasmonate pathway, many specific details remain unknown. Key research gaps include:

  • Identification of the bioactive form: It is unclear if (-)-DHJA itself or a conjugated form (e.g., DHJA-isoleucine) is the active signaling molecule.

  • Quantitative analysis of signaling potency: The relative bioactivity of DHJA in inducing jasmonate-responsive genes compared to JA-Ile has not been thoroughly quantified.

  • Specific physiological roles: The unique developmental or stress-response roles of DHJA, distinct from other jasmonates, are not well defined.

  • Receptor binding kinetics: Detailed studies on the binding affinity and kinetics of DHJA with the COI1-JAZ co-receptor complex are lacking.

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental hurdles.

Troubleshooting Ligand-Binding Assays for DHJA

Problem Possible Cause(s) Suggested Solution(s)
High Background Noise 1. Inefficient blocking of non-specific binding sites.2. Insufficient washing.3. Low-quality or contaminated reagents.1. Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat dry milk) and increasing incubation time.2. Increase the number and stringency of wash steps.3. Use high-purity reagents and sterile, filtered buffers.
Low Signal 1. Poor quality of recombinant COI1 or JAZ proteins.2. Suboptimal assay conditions (pH, temperature, incubation time).3. Low binding affinity of DHJA for the receptor complex.1. Verify the integrity and activity of your purified proteins using SDS-PAGE and a functional assay if available.2. Systematically optimize assay parameters such as buffer pH, incubation temperature, and time.3. Increase the concentration of DHJA or the receptor components. Consider using a more sensitive detection method.
Poor Reproducibility 1. Inconsistent reagent preparation.2. Variability in incubation times or temperatures between assays.3. Pipetting errors.1. Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles and batch-to-batch variation.2. Use a calibrated incubator and ensure consistent timing for all steps.3. Use calibrated pipettes and consider using a multichannel pipette for reagent addition to minimize timing differences across the plate.

Data Presentation

Table 1: Comparison of Key Jasmonate Molecules

FeatureJasmonic Acid (JA)(+)-7-iso-JA-Isoleucine (JA-Ile)This compound (DHJA)
Chemical Nature Unsaturated cyclopentanone (B42830) fatty acid derivativeIsoleucine conjugate of jasmonic acidSaturated cyclopentanone fatty acid derivative[4]
Primary Role Precursor to the bioactive formThe most bioactive form, key regulator of defense and development[6]Plant growth regulator[2][5]
Receptor Low affinity for COI1-JAZHigh affinity for the COI1-JAZ co-receptor complexPresumed to be the COI1-JAZ co-receptor complex[4]
Known Functions Intermediate in the biosynthesis pathwayTriggers degradation of JAZ repressors, activating downstream gene expression for defense against necrotrophic pathogens and herbivores, and regulating developmental processes.Inhibits seed germination at high concentrations, may promote root growth and stress tolerance.[2][5]

Experimental Protocols

Protocol: Competitive In Vitro Binding Assay for DHJA

This protocol describes a competitive binding assay to assess the ability of (-)-DHJA to disrupt the interaction between COI1 and a JAZ protein in the presence of a labeled ligand (e.g., biotinylated JA-Ile).

Materials:

  • Purified recombinant His-tagged COI1-ASK1 complex

  • Purified recombinant GST-tagged JAZ protein (e.g., JAZ1)

  • Biotinylated JA-Ile

  • Unlabeled (-)-DHJA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)

  • Streptavidin-coated high-binding capacity microplate

  • Anti-GST antibody conjugated to HRP

  • TMB substrate

Methodology:

  • Plate Coating: Coat a streptavidin plate with biotinylated JA-Ile according to the manufacturer's instructions. Wash three times with Assay Buffer.

  • Binding Reaction:

    • Prepare a solution containing the His-COI1-ASK1 and GST-JAZ proteins in Assay Buffer.

    • Prepare serial dilutions of the competitor, (-)-DHJA.

    • Add the protein mixture and the (-)-DHJA dilutions to the wells of the coated plate. Include a control with no competitor.

    • Incubate for 1-2 hours at room temperature with gentle shaking to allow the formation of the COI1-JAZ-JA-Ile complex.

  • Washing: Wash the plate five times with Assay Buffer to remove unbound proteins.

  • Detection:

    • Add the anti-GST-HRP antibody to each well and incubate for 1 hour at room temperature. This will detect the amount of GST-JAZ bound to the complex.

    • Wash the plate five times with Assay Buffer.

    • Add TMB substrate and incubate until color develops. Stop the reaction with 1 M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the concentration of (-)-DHJA. A decrease in signal with increasing DHJA concentration indicates successful competition.

    • Calculate the IC50 value for (-)-DHJA.

Visualizations

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_SCF SCF Complex Biotic/Abiotic Stress Biotic/Abiotic Stress JA JA Biotic/Abiotic Stress->JA Biosynthesis JAR1 JAR1 JA->JAR1 DHJA (-)-DHJA COI1 COI1 DHJA->COI1 presumed to bind JA_Ile JA-Ile (Bioactive) JAR1->JA_Ile JA_Ile->COI1 binds CUL1 CUL1 JAZ JAZ Repressor COI1->JAZ recruits ASK1 ASK1 MYC2 MYC2 (TF) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression activates

Caption: Canonical jasmonate signaling pathway with the presumed action of (-)-DHJA.

Genetic_Redundancy cluster_JAZ JAZ Repressor Family cluster_knockout Single Knockout Scenario JAZ1 JAZ1 MYC2 MYC2 JAZ1->MYC2 JAZ2 JAZ2 JAZ2->MYC2 JAZn ...JAZ13 JAZn->MYC2 Phenotype Jasmonate Response (e.g., defense, growth inhibition) MYC2->Phenotype activates JAZ1_KO JAZ1 Knockout note JAZ2 and other JAZs compensate for the loss of JAZ1, leading to no observable phenotype.

Caption: Diagram illustrating the genetic redundancy of JAZ proteins.

Troubleshooting_Workflow cluster_reagents cluster_protocol Start Start: Poor Reproducibility in Ligand-Binding Assay Check_Reagents Step 1: Verify Reagents Start->Check_Reagents Check_Protocol Step 2: Review Protocol Execution Check_Reagents->Check_Protocol Reagents OK Reagent_Quality High-purity? Freshly prepared? Check_Reagents->Reagent_Quality Check_Equipment Step 3: Calibrate Equipment Check_Protocol->Check_Equipment Protocol OK Timing Consistent incubation times? Check_Protocol->Timing Re_Optimize Step 4: Re-Optimize Assay Check_Equipment->Re_Optimize Equipment OK End End: Reproducible Assay Re_Optimize->End Batch_Var Aliquoted from single large batch? Reagent_Quality->Batch_Var Temp Stable temperature? Timing->Temp Washing Consistent washing steps? Temp->Washing

Caption: Troubleshooting workflow for a ligand-binding assay.

References

Technical Support Center: Analysis of Dihydrojasmonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of dihydrojasmonic acid isomers. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the analysis of dihydrojasmonic acid isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis

Q1: Why am I seeing poor peak shape (e.g., tailing, broadening) for my dihydrojasmonic acid isomers in my GC-MS results?

A1: Poor peak shape for acidic compounds like dihydrojasmonic acid is common in GC-MS due to their low volatility and potential for interaction with the stationary phase. The primary solution is chemical derivatization to convert the carboxylic acid group into a more volatile and less polar ester.

  • Troubleshooting Steps:

    • Ensure Complete Derivatization: Incomplete derivatization is a common cause of peak tailing. Review your derivatization protocol, ensuring that the reagents are fresh and the reaction time and temperature are optimized. For silylation, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) are commonly used.[1]

    • Check for Moisture: Water can hydrolyze the derivatized products and interfere with the derivatization reaction itself. Ensure all glassware is dry and that samples are lyophilized or thoroughly dried before adding derivatization reagents.

    • Optimize GC Inlet Parameters: A dirty or active inlet liner can cause peak tailing. Regularly replace the inlet liner and use a deactivated liner.

    • Lower Injection Temperature: High injection temperatures can sometimes cause degradation of the derivatized analytes. Experiment with lowering the injector temperature.

Q2: My derivatized dihydrojasmonic acid sample is not dissolving in the derivatization reagent. What should I do?

A2: Solubility issues can prevent the derivatization reaction from proceeding efficiently.

  • Troubleshooting Steps:

    • Use a Co-solvent: If the dried extract residue does not dissolve in the silylating reagent (e.g., BSTFA), try adding a small amount of a solvent like pyridine (B92270) to first dissolve the sample before adding the derivatization reagent.

    • Adjust pH: For acidic compounds, ensuring the sample is in a neutral form can sometimes aid dissolution in less polar solvents, although this is less of a concern with common derivatization protocols that use basic solvents like pyridine.

Q3: I am not getting good separation between the dihydrojasmonic acid isomers. What can I do?

A3: Achieving chiral separation of isomers often requires specific chromatographic conditions.

  • Troubleshooting Steps:

    • Use a Chiral GC Column: A standard non-polar or mid-polar column may not be sufficient to separate stereoisomers. Consider using a chiral stationary phase column, such as one based on cyclodextrins.

    • Optimize Temperature Program: A slower oven temperature ramp rate can improve the resolution between closely eluting isomers.

    • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and stationary phase.

LC-MS Analysis

Q4: I am experiencing significant retention time shifts for my dihydrojasmonic acid isomers between injections. What is the cause?

A4: Retention time variability in liquid chromatography can be caused by several factors.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can lead to shifts in retention time, especially for ionizable compounds.[2]

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.

    • Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[2]

    • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.

Q5: The sensitivity of my dihydrojasmonic acid analysis is low, and I am seeing a high background signal. How can I improve this?

A5: Low sensitivity and high background are common issues in LC-MS analysis, often related to the sample matrix or instrument settings.

  • Troubleshooting Steps:

    • Optimize MS Source Parameters: Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, are optimized for dihydrojasmonic acid.

    • Improve Sample Clean-up: Complex sample matrices can cause ion suppression, reducing the signal of your analyte. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds.

    • Check for Contamination: High background can result from contaminated solvents, glassware, or carryover from previous injections. Use high-purity solvents and ensure a thorough wash step between injections.

Q6: How do I choose the right chiral column for separating dihydrojasmonic acid isomers by HPLC?

A6: The selection of a chiral stationary phase (CSP) is crucial for the successful separation of enantiomers.

  • Column Selection Strategy:

    • Polysaccharide-Based Columns: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used and effective for a broad range of chiral compounds, including those with carboxylic acid groups.[3][4]

    • Literature Search: Review scientific literature for established methods for separating jasmonic acid or similar compounds. This can provide a good starting point for column selection.

    • Column Screening: If a suitable method is not available, a column screening approach using a few different types of chiral columns (e.g., polysaccharide-based, protein-based, cyclodextrin-based) under different mobile phase conditions (normal phase, reversed-phase, polar organic) is recommended.[3][5]

Data Presentation

Table 1: Comparison of GC-MS and LC-MS/MS for Jasmonic Acid Analysis*
ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 500 fg - 10 ng/mL0.03 - 0.26 ng/mLLC-MS/MS generally offers lower detection limits, making it more suitable for samples with trace amounts of jasmonic acid.
Limit of Quantification (LOQ) ~0.86 ng/mLDown to 10⁻¹⁷ - 10⁻¹⁵ molThe lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonic acid.
Linearity (R²) >0.99>0.99Both techniques can achieve excellent linearity over a defined concentration range.
Sample Preparation Requires derivatizationDerivatization not typically requiredThe need for derivatization in GC-MS adds an extra step to sample preparation and can be a source of variability.
Throughput LowerHigherLC-MS/MS methods can often be faster, allowing for higher sample throughput.

*Quantitative data for dihydrojasmonic acid isomers is expected to be comparable to that of jasmonic acid, though specific values may vary depending on the exact isomers and analytical conditions.

Experimental Protocols

Protocol 1: Extraction of Dihydrojasmonic Acid from Plant Tissue

This protocol outlines a general procedure for the extraction of dihydrojasmonic acid from plant material.

  • Sample Collection and Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

    • Accurately weigh 20-50 mg of the frozen powder into a microcentrifuge tube.[6]

  • Extraction:

    • Add 500 µL of extraction solvent (e.g., 80% methanol (B129727) in water) containing an appropriate internal standard (e.g., deuterated jasmonic acid) to the sample.[6]

    • Vortex thoroughly and incubate on a shaker at 4°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering compounds.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or C18 cartridge) according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove impurities.

    • Elute the dihydrojasmonic acid with a suitable solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the subsequent analysis (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common two-step derivatization procedure for acidic compounds like dihydrojasmonic acid.[7][8][9]

  • Methoximation:

    • To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 37°C for 90 minutes with shaking.[8] This step protects ketone and aldehyde groups.

  • Silylation:

    • Add 80 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Incubate at 37°C for 30 minutes with shaking.[8] This step converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

  • Analysis:

    • The derivatized sample is now ready for injection into the GC-MS.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plant Tissue Sample extraction Extraction with Internal Standard start->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup drydown Evaporation to Dryness cleanup->drydown methoximation Methoximation drydown->methoximation silylation Silylation methoximation->silylation gcms GC-MS Analysis silylation->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for GC-MS analysis of dihydrojasmonic acid isomers.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Tissue Sample extraction Extraction with Internal Standard start->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup reconstitution Evaporation & Reconstitution in Mobile Phase cleanup->reconstitution lcms Chiral LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for LC-MS/MS analysis of dihydrojasmonic acid isomers.

Troubleshooting_Logic cluster_gc GC-MS Issues cluster_lc LC-MS Issues cluster_solutions_gc GC-MS Solutions cluster_solutions_lc LC-MS Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape no_separation Isomer Co-elution start->no_separation rt_shift Retention Time Shift start->rt_shift low_sensitivity Low Sensitivity / High Background start->low_sensitivity sol_derivatization Check Derivatization - Reagent Freshness - Reaction Conditions - Moisture peak_shape->sol_derivatization sol_gc_column Use Chiral GC Column Optimize Temperature Program no_separation->sol_gc_column sol_mobile_phase Consistent Mobile Phase Prep Column Equilibration Temperature Control rt_shift->sol_mobile_phase sol_cleanup Optimize MS Source Improve Sample Clean-up Check for Contamination low_sensitivity->sol_cleanup

References

Validation & Comparative

A Comparative Guide: (-)-Dihydrojasmonic Acid vs. Jasmonic Acid in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (-)-dihydrojasmonic acid (DHJA) and jasmonic acid (JA) in the context of plant defense. While jasmonic acid is a well-established phytohormone crucial for orchestrating defense responses against a broad range of pests and pathogens, the role of its reduced derivative, this compound, is less understood. This document synthesizes available experimental data to offer an objective comparison of their performance and underlying mechanisms.

Executive Summary

Jasmonic acid (JA) is a central regulator of plant immunity, with its signaling pathway and biological effects extensively studied. This compound (DHJA), a saturated form of JA, is also biologically active and capable of inducing defense responses. However, the current body of research suggests that DHJA is generally less potent than JA. The most bioactive form of jasmonate for signaling is the isoleucine conjugate, JA-Ile. While it is presumed that DHJA acts through the same signaling pathway, direct evidence of its binding to the COI1-JAZ co-receptor complex is lacking.

The available data, primarily from studies on the induction of secondary metabolites, indicates that while DHJA derivatives can elicit defense-related gene expression, higher concentrations may be required to achieve the same level of response as JA. This guide will delve into the specifics of their signaling pathways, compare their efficacy in inducing defense compounds, and provide relevant experimental protocols.

Signaling Pathways: A Shared Mechanism

The canonical jasmonate signaling pathway is the primary mechanism through which plants transduce defense signals upon perception of herbivore attack or necrotrophic pathogen infection. It is widely accepted that both JA and DHJA likely utilize this same pathway, which culminates in the activation of defense-related gene expression.

The core of this pathway involves the binding of a bioactive jasmonate to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex. This binding event, which also involves the JAZ (Jasmonate ZIM-domain) repressor proteins, leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which then activate the expression of a suite of jasmonate-responsive genes, including those involved in the biosynthesis of defense compounds and proteins.

Jasmonate_Signaling_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Wounding / Herbivory Pathogen Attack JA Jasmonic Acid (JA) or This compound (DHJA) Stimulus->JA Biosynthesis JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile (Bioactive Form) JAR1->JA_Ile Conjugation to Isoleucine COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ (Repressor) COI1->JAZ Interaction Proteasome 26S Proteasome COI1->Proteasome Ubiquitination & Degradation of JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression JAZ->Proteasome Defense_Genes Defense Gene Expression (e.g., VSP2, PDF1.2) MYC2->Defense_Genes Activation

Caption: The canonical jasmonate signaling pathway, likely shared by JA and DHJA.

Comparative Performance in Plant Defense

Direct comparative studies on the efficacy of this compound and jasmonic acid are limited. However, research on related compounds and derivatives provides valuable insights.

Induction of Secondary Metabolites

A key aspect of jasmonate-induced defense is the production of secondary metabolites with anti-herbivore and anti-microbial properties. A study on adventitious root cultures of Panax notoginseng demonstrated that both jasmonic acid and methyl dihydrojasmonate (MDJ), a derivative of DHJA, can enhance the biosynthesis of saponins, a class of defense-related triterpenoids.

CompoundConcentrationTotal Saponin (B1150181) Content (mg/g DW)Fold Change vs. ControlReference
Control-8.481.00[1]
Jasmonic Acid5 mg/L71.948.45[1]
Methyl DihydrojasmonateNot specified for direct comparisonSignificant upregulation of saponin biosynthesis genes reportedNot available[1]

While this study did not provide a direct quantitative comparison of total saponin content for MDJ at an equivalent concentration to the optimal JA concentration, it did show that MDJ significantly upregulated the expression of genes involved in saponin biosynthesis, indicating its activity as an elicitor.[1]

Gene Expression
GeneFunction in Saponin BiosynthesisEffect of Jasmonic Acid TreatmentEffect of Methyl Dihydrojasmonate TreatmentReference
Geranyl Diphosphate SynthaseTerpenoid precursor biosynthesisUpregulationUpregulation[1]
Farnesyl Diphosphate SynthaseTerpenoid precursor biosynthesisUpregulationUpregulation[1]
Squalene SynthaseTriterpenoid backbone biosynthesisUpregulationUpregulation[1]
Squalene EpoxidaseTriterpenoid backbone biosynthesisUpregulationUpregulation[1]
Dammarenediol SynthaseKey enzyme in saponin biosynthesisUpregulationUpregulation[1]
CYP716A47 & CYP716A53v2P450 enzymes in saponin biosynthesisUpregulationUpregulation[1]
Cycloartenol SynthaseSterol biosynthesis (competing pathway)DownregulationDownregulation[1]

This data indicates that both JA and MDJ can modulate the expression of key genes in the saponin biosynthesis pathway in a similar manner, promoting the production of these defense compounds while suppressing a competing pathway.[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison of the bioactivity of different jasmonate compounds. Below are generalized protocols for key assays.

Protocol 1: Plant Treatment for Gene Expression Analysis

This protocol outlines a general procedure for treating plants to assess the induction of defense-related genes.

Gene_Expression_Workflow Plant_Growth 1. Grow Arabidopsis thaliana seedlings (e.g., Col-0) on MS medium for 10-14 days. Treatment 2. Prepare treatment solutions: - Mock (e.g., 0.1% ethanol) - Jasmonic Acid (e.g., 50 µM) - this compound (e.g., 50 µM) Plant_Growth->Treatment Application 3. Spray seedlings with treatment solutions until runoff. Treatment->Application Harvest 4. Harvest aerial tissue at different time points (e.g., 0, 1, 3, 6, 24 hours post-treatment) and flash-freeze in liquid nitrogen. Application->Harvest RNA_Extraction 5. Extract total RNA from frozen tissue. Harvest->RNA_Extraction cDNA_Synthesis 6. Synthesize cDNA. RNA_Extraction->cDNA_Synthesis qPCR 7. Perform quantitative real-time PCR (qPCR) to analyze the expression of defense marker genes (e.g., PDF1.2, VSP2) relative to a reference gene (e.g., ACTIN2). cDNA_Synthesis->qPCR

Caption: Workflow for analyzing defense gene expression after jasmonate treatment.
Protocol 2: Pathogen Bioassay

This protocol describes a method to assess the ability of jasmonates to induce resistance against a necrotrophic pathogen like Botrytis cinerea.

Pathogen_Bioassay_Workflow Plant_Growth 1. Grow Arabidopsis thaliana plants (e.g., Col-0) in soil for 4-5 weeks. Pre_Treatment 2. Prepare treatment solutions: - Mock (e.g., 0.1% ethanol) - Jasmonic Acid (e.g., 100 µM) - this compound (e.g., 100 µM) Plant_Growth->Pre_Treatment Application 3. Spray plants with treatment solutions 24-48 hours before pathogen inoculation. Pre_Treatment->Application Inoculation 4. Prepare a spore suspension of Botrytis cinerea (e.g., 2.5 x 10^5 spores/mL). Inoculate detached or attached leaves with droplets of the suspension. Application->Inoculation Incubation 5. Incubate plants at high humidity to facilitate infection. Inoculation->Incubation Analysis 6. Measure lesion size (diameter) at 48-72 hours post-inoculation. Incubation->Analysis

Caption: Workflow for assessing induced resistance to Botrytis cinerea.

Conclusion and Future Directions

The available evidence suggests that this compound is a biologically active molecule that can induce plant defense responses, likely through the canonical jasmonate signaling pathway. However, it appears to be less potent than jasmonic acid in the contexts studied so far. The lack of direct comparative data on a wider range of defense outputs, including various secondary metabolites and resistance to different pathogens and herbivores, highlights a significant knowledge gap.

Future research should focus on:

  • Direct comparative bioassays: Conducting head-to-head comparisons of this compound and jasmonic acid across a range of concentrations to determine their relative efficacy in inducing defense gene expression and resistance to various stressors.

  • Receptor binding studies: Investigating the binding affinity of this compound and its isoleucine conjugate to the COI1-JAZ co-receptor complex to elucidate the molecular basis of its bioactivity.

  • Metabolomic and transcriptomic analyses: Performing global profiling of metabolites and transcripts in response to treatment with each compound to gain a comprehensive understanding of their respective impacts on plant defense networks.

A deeper understanding of the comparative bioactivity of different jasmonates will be invaluable for developing novel and effective strategies for crop protection and for advancing our fundamental knowledge of plant defense signaling.

References

A Comparative Guide to the Effects of (-)-Dihydrojasmonic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a member of the jasmonate family of plant hormones, and salicylic (B10762653) acid are pivotal signaling molecules that orchestrate a wide array of physiological and defense responses in plants. While both are crucial for plant survival, they often elicit distinct and sometimes antagonistic effects, particularly in the context of plant immunity. Salicylic acid is primarily associated with defense against biotrophic and hemibiotrophic pathogens, whereas jasmonates are key players in the response to necrotrophic pathogens and herbivorous insects.[1][2] Understanding the nuanced differences in their mechanisms of action is critical for the development of novel strategies in crop protection and for potential therapeutic applications.

This guide provides an objective comparison of the known effects of this compound and salicylic acid, drawing upon available experimental data. It is important to note that while the effects of salicylic acid are extensively documented, specific quantitative data for this compound are less abundant in the scientific literature. Consequently, this guide synthesizes the available information on this compound and its close derivative, methyl dihydrojasmonate, and contrasts it with the well-established effects of salicylic acid. The comparison is framed within the broader context of the well-characterized jasmonate and salicylate (B1505791) signaling pathways and their intricate crosstalk.

Signaling Pathways: A Tale of Two Hormones

The signaling pathways of jasmonates and salicylic acid are complex and interconnected, often exhibiting a mutually antagonistic relationship. This crosstalk allows plants to fine-tune their defense responses to specific threats.

Jasmonate Signaling Pathway

The perception of jasmonates, including this compound, is primarily mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1). In the absence of a jasmonate signal, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon stimulus, the bioactive jasmonate binds to COI1, promoting the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This degradation liberates MYC2 and other transcription factors, which then activate the expression of a suite of jasmonate-responsive genes, including those involved in defense against necrotrophic pathogens and insects, such as PLANT DEFENSIN 1.2 (PDF1.2) and VEGETATIVE STORAGE PROTEIN 2 (VSP2).[2][3]

Salicylic Acid Signaling Pathway

Salicylic acid signaling is primarily regulated by the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) protein. In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon accumulation of salicylic acid, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of salicylic acid-responsive genes, including the classic marker gene PATHOGENESIS-RELATED GENE 1 (PR1), which is associated with resistance to biotrophic pathogens.[4]

Crosstalk Between the Pathways

The interaction between the jasmonate and salicylate signaling pathways is a critical node in the plant immune network. In many plant species, salicylic acid antagonizes the jasmonate signaling pathway. This suppression can occur at multiple levels, including the inhibition of jasmonic acid biosynthesis and the repression of jasmonate-responsive gene expression.[3] For instance, the application of salicylic acid can suppress the expression of the jasmonate-responsive marker genes PDF1.2 and VSP2.[5] Conversely, jasmonates can also negatively regulate salicylic acid biosynthesis and signaling.[4] However, synergistic interactions between the two pathways have also been reported, often depending on the specific plant-pathogen interaction and the relative concentrations of the hormones.[1]

Signaling_Pathways cluster_JA This compound Signaling cluster_SA Salicylic Acid Signaling (-)-DHJA (-)-DHJA COI1 COI1 (-)-DHJA->COI1 binds to JAZ JAZ COI1->JAZ promotes degradation of MYC2 MYC2 JAZ->MYC2 represses JA_Genes JA-responsive genes (e.g., PDF1.2, VSP2) MYC2->JA_Genes activates SA_Genes SA-responsive genes (e.g., PR1) MYC2->SA_Genes Antagonizes (represses SA biosynthesis) SA SA SA->JAZ Antagonizes (stabilizes JAZ - context dependent) NPR1_inactive NPR1 (inactive, oligomer) SA->NPR1_inactive induces monomerization of NPR1_active NPR1 (active, monomer) NPR1_inactive->NPR1_active TGA TGA NPR1_active->TGA interacts with TGA->SA_Genes activates Experimental_Workflow start Plant Material (e.g., Arabidopsis thaliana) treatment Treatment Application - this compound - Salicylic Acid - Mock Control start->treatment incubation Incubation (Controlled Environment) treatment->incubation sampling Time-course Sampling (e.g., 0, 6, 24, 48h) incubation->sampling analysis Downstream Analysis sampling->analysis gene_expression Gene Expression Analysis (qRT-PCR, RNA-Seq) analysis->gene_expression protein_analysis Proteomic Analysis (LC-MS/MS) analysis->protein_analysis metabolite_analysis Metabolomic Analysis (GC-MS, LC-MS) analysis->metabolite_analysis data_analysis Data Analysis and Comparison gene_expression->data_analysis protein_analysis->data_analysis metabolite_analysis->data_analysis

References

Efficacy of (-)-Dihydrojasmonic Acid Versus Auxins in Rooting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful propagation of plants through cuttings is critically dependent on the formation of adventitious roots. For decades, auxins have been the cornerstone of rooting hormones in both commercial and research settings. However, emerging research into the multifaceted roles of other phytohormones, such as jasmonates, presents new avenues for optimizing plant propagation. This guide provides an objective comparison of the efficacy of (-)-dihydrojasmonic acid, a member of the jasmonate family, and traditional auxins in promoting root formation, supported by available experimental data and detailed methodologies.

Introduction to Rooting Hormones

Auxins , such as indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and naphthaleneacetic acid (NAA), are well-established as primary promoters of root initiation.[1] They are known to stimulate cell division and differentiation at the base of cuttings, leading to the development of a healthy root system.[2] The general mechanism involves the establishment of an auxin gradient that triggers a signaling cascade culminating in the formation of root primordia.[3]

Jasmonates , including jasmonic acid (JA) and its derivatives like this compound, are plant hormones recognized for their roles in stress responses and development.[4] Their effect on rooting is more complex and appears to be context-dependent. While high concentrations of jasmonates can inhibit primary root growth, they have been shown to promote adventitious and lateral root formation, often in interaction with auxin.[4][5][6] The wound response in cuttings, which involves a transient increase in jasmonates, is considered a critical early event for successful rooting in some species.[5][7]

Quantitative Data on Rooting Efficacy

Direct comparative studies on the rooting efficacy of this compound versus auxins are limited in publicly available literature. However, data from studies on jasmonic acid (JA) and methyl jasmonate (MeJA) provide valuable insights into the potential of this class of compounds. The following tables summarize relevant quantitative data from various studies.

Table 1: Efficacy of Auxins in Adventitious Root Formation

AuxinPlant SpeciesConcentrationRooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)Reference
IBAMurraya paniculata3000 ppm85.00-7.90N/A
NAAMurraya paniculata3000 ppm---N/A
IBA + NAAMurraya paniculata3000 ppm85.004.33 (shoots)7.90N/A
IBACinnamomum bodinieri1.5 mg/L75.003.50-[8]
IBAZephyranthes spp.2.0 mg/L80.668.32-[9]

Table 2: Efficacy of Jasmonates in Adventitious Root Formation

JasmonatePlant SpeciesConcentrationEffect on RootingQuantitative MeasurementReference
Jasmonic AcidPetunia hybrida-Positive regulatorReduced number of adventitious roots in JA-deficient cuttings[5][7]
Methyl JasmonateNicotiana tabacum (tobacco)0.1 µM (with IBA)Enhanced adventitious root formation-[1]
Methyl JasmonateArabidopsis thaliana0.01 µM (with IBA + Kinetin)Enhanced adventitious root formation-[6][10]
Jasmonic AcidArabidopsis thalianaHigh concentrationsInhibitory to adventitious root initiation-[11]

Signaling Pathways in Root Development

The molecular mechanisms underlying root formation are complex, involving intricate signaling cascades.

Auxin Signaling Pathway

Auxin perception at the cellular level leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, which in turn orchestrate the cellular changes required for root initiation and development.

Auxin_Signaling Auxin Auxin (IAA, IBA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Root_Initiation Root Initiation & Development Auxin_Genes->Root_Initiation

Auxin signaling pathway leading to root development.
Jasmonate Signaling Pathway and Crosstalk with Auxin

Jasmonate signaling is initiated by the perception of JA-isoleucine (JA-Ile) by the COI1 receptor, leading to the degradation of JAZ repressors. This allows transcription factors, such as MYC2, to activate jasmonate-responsive genes. There is significant crosstalk between the jasmonate and auxin pathways in regulating root development. For instance, auxin can regulate JA homeostasis, and JA can influence auxin biosynthesis and transport.[12]

Jasmonate_Signaling cluster_ja Jasmonate Signaling cluster_auxin Auxin Signaling JA_Ile JA-Isoleucine COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Root_Dev Root Development (context-dependent) JA_Genes->Root_Dev Auxin_Homeostasis Auxin Homeostasis & Transport JA_Genes->Auxin_Homeostasis influences Auxin Auxin Auxin->JAZ regulates (via GH3 genes) Experimental_Workflow A 1. Prepare Cuttings C 3. Hormone Treatment (Quick Dip) A->C B 2. Prepare Hormone Solutions B->C D 4. Plant Cuttings C->D E 5. Incubation D->E F 6. Data Collection (after 4-6 weeks) E->F G 7. Statistical Analysis F->G

References

Validating the Signaling Pathway of (-)-Dihydrojasmonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative signaling pathway of (-)-Dihydrojasmonic acid against the well-established canonical jasmonate signaling pathway. While direct experimental validation for this compound is limited, this document synthesizes existing knowledge on jasmonate signaling to offer a framework for its potential mechanism of action and to guide future research.

Introduction to Jasmonate Signaling

Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant growth, development, and defense. The most extensively studied jasmonate is Jasmonoyl-L-isoleucine (JA-Ile), which is recognized as the primary bioactive form. The signaling cascade for JA-Ile is initiated by its binding to a co-receptor complex, leading to the degradation of transcriptional repressors and the activation of jasmonate-responsive genes.

This compound is a derivative of jasmonic acid and has been shown to elicit biological responses in plants, such as influencing saponin (B1150181) biosynthesis.[1] However, its precise signaling mechanism has not been fully elucidated. This guide will compare its likely signaling pathway to the canonical JA-Ile pathway, highlighting areas where further experimental validation is required.

The Canonical Jasmonate Signaling Pathway

The central components of the canonical jasmonate signaling pathway are the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][3] In the absence of a bioactive jasmonate, JAZ proteins bind to and inhibit the activity of various transcription factors, such as MYC2, which are involved in regulating the expression of jasmonate-responsive genes.[4]

Upon perception of a bioactive jasmonate like JA-Ile, a co-receptor complex is formed between COI1, the JAZ protein, and the jasmonate molecule.[5] This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3] The degradation of the JAZ repressor releases the transcription factor, allowing it to activate the expression of downstream genes involved in various physiological and defense responses.[4]

Canonical Jasmonate Signaling Pathway cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ forms complex with Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 JAZ->MYC2 represses JAZ->Proteasome JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates Response Biological Response JA_genes->Response

Figure 1: The canonical jasmonate signaling pathway initiated by JA-Ile.

Putative Signaling Pathway of this compound

Currently, there is a lack of direct experimental evidence demonstrating the binding of this compound to the COI1-JAZ co-receptor complex.[2] The absence of the isoleucine conjugate, a key feature for the high-affinity binding of JA-Ile, suggests that this compound may have a lower binding affinity for the COI1 receptor.[2]

Despite this, the observed biological activity of dihydrojasmonic acid derivatives suggests that they likely engage the canonical jasmonate signaling pathway, albeit potentially with different efficiency compared to JA-Ile. It is hypothesized that this compound can still bind to the COI1-JAZ complex, albeit with a different affinity, to induce the degradation of JAZ repressors and activate downstream gene expression.

Putative this compound Signaling Pathway cluster_nucleus Nucleus DHJA This compound COI1 COI1 DHJA->COI1 binds (putative) JAZ JAZ COI1->JAZ forms complex with Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 JAZ->MYC2 represses JAZ->Proteasome JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates Response Biological Response JA_genes->Response

Figure 2: The putative signaling pathway of this compound.

Comparative Analysis of Ligand Binding and Activity

While direct binding data for this compound is unavailable, a comparison with known jasmonate ligands can provide context for its potential activity. The binding affinity of various jasmonates to the COI1-JAZ co-receptor is a key determinant of their biological potency.

CompoundBinding Affinity (Kd or Ki) to COI1-JAZBiological ActivityReference
JA-Ile ~20 nM (for Coronatine, a JA-Ile mimic)High[5]
Jasmonic Acid (JA) No significant bindingLow[5]
Methyl Jasmonate (MeJA) No significant bindingLow (requires conversion to JA-Ile)[6]
This compound Data not available Moderate (inferred from biological studies)[1]

Note: The binding affinity for JA-Ile is inferred from studies using coronatine, a structural and functional mimic.

Experimental Protocols for Pathway Validation

To validate the signaling pathway of this compound, a series of experiments are required. The following protocols are standard methods used in the study of jasmonate signaling.

In Vitro COI1-JAZ Binding Assay

Objective: To determine the binding affinity of this compound to the COI1-JAZ co-receptor complex.

Methodology: A competitive radioligand binding assay can be performed using purified recombinant COI1 and JAZ proteins. A radiolabeled ligand with known high affinity for the receptor, such as [3H]-coronatine, is incubated with the receptor complex in the presence of varying concentrations of unlabeled this compound. The displacement of the radioligand by this compound is measured to calculate its inhibition constant (Ki), which is indicative of its binding affinity.

JAZ Protein Degradation Assay

Objective: To assess the ability of this compound to induce the degradation of JAZ proteins in vivo.

Methodology: A common method involves the use of transgenic plants (e.g., Arabidopsis thaliana) expressing a JAZ protein fused to a reporter protein, such as luciferase (LUC) or β-glucuronidase (GUS).[7] Seedlings are treated with this compound, and the levels of the JAZ-reporter fusion protein are monitored over time. A decrease in the reporter signal indicates degradation of the JAZ protein.

Gene Expression Analysis

Objective: To determine if this compound treatment leads to the activation of known jasmonate-responsive genes.

Methodology: Wild-type plants are treated with this compound, and RNA is extracted at various time points. The expression levels of key jasmonate-responsive genes (e.g., VSP2, PDF1.2, LOX2) are quantified using quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq). An upregulation of these genes would support the hypothesis that this compound activates the canonical jasmonate signaling pathway.

Experimental Workflow for Pathway Validation start Hypothesis: This compound activates JA signaling binding_assay In Vitro Binding Assay (COI1-JAZ) start->binding_assay degradation_assay JAZ Degradation Assay (in vivo) start->degradation_assay gene_expression Gene Expression Analysis (qRT-PCR / RNA-seq) start->gene_expression data_analysis Data Analysis and Comparison to JA-Ile binding_assay->data_analysis degradation_assay->data_analysis gene_expression->data_analysis conclusion Conclusion on Signaling Pathway data_analysis->conclusion

Figure 3: A proposed experimental workflow to validate the signaling pathway.

Conclusion and Future Directions

The available evidence suggests that this compound likely functions through the canonical jasmonate signaling pathway by interacting with the COI1-JAZ co-receptor complex. However, the lack of direct experimental validation, particularly regarding its binding affinity to the receptor, represents a significant knowledge gap.

Future research should focus on conducting the experimental protocols outlined in this guide to definitively characterize the signaling mechanism of this compound. A thorough understanding of its interaction with the core components of the jasmonate signaling pathway will be crucial for its potential application in agriculture and drug development. Comparative studies with other jasmonate derivatives will further illuminate the structure-activity relationships within this important class of signaling molecules.

References

Unraveling the Molecular Crosstalk: A Comparative Guide to Dihydrojasmonic Acid and Gibberellin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antagonistic and synergistic interactions between the dihydrojasmonic acid (JA) and gibberellin (GA) signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive guide to their molecular interplay.

The intricate web of plant hormone signaling is essential for orchestrating growth, development, and responses to environmental cues. Among the key players are dihydrojasmonic acid (JA), a critical mediator of defense responses, and gibberellin (GA), a potent promoter of growth and elongation. The interaction between these two pathways is a pivotal regulatory node that governs the trade-off between growth and defense, making it a subject of intense research. This guide provides a comparative analysis of the JA and GA signaling crosstalk, supported by experimental data, detailed protocols, and visual pathway diagrams.

At the Core of the Crosstalk: DELLA and JAZ Proteins

The primary interface for the interaction between JA and GA signaling lies in the direct physical interaction between two families of repressor proteins: the DELLA proteins, which are central negative regulators of GA signaling, and the JASMONATE ZIM-DOMAIN (JAZ) proteins, which are the key repressors of JA signaling.[1][2] This interaction can lead to both antagonistic and synergistic outcomes depending on the specific context and the cellular environment.

In the absence of GA, stabilized DELLA proteins can bind to JAZ proteins.[3][4] This interaction sequesters JAZ proteins, preventing them from binding to and repressing the transcription factor MYC2, a master regulator of JA-responsive genes.[3][5] The liberation of MYC2 leads to the activation of JA signaling pathways, even in the absence of high JA levels.[5] Conversely, the presence of GA triggers the degradation of DELLA proteins via the 26S proteasome pathway.[6][7] This degradation releases the JAZ proteins, allowing them to bind to and inhibit MYC2, thereby dampening JA-mediated responses.[3][7] This "relief of repression" model elegantly explains the antagonistic relationship often observed between GA-promoted growth and JA-mediated defense.[5]

However, the interplay is not purely antagonistic. Synergistic interactions have also been documented, for instance, in the regulation of trichome development, where both GA and JA are required for proper initiation.[8]

Quantitative Data on JA and GA Crosstalk

The following tables summarize quantitative data from various studies, illustrating the comparative effects of JA and GA on different biological processes.

Table 1: Effect of Jasmonic Acid on Trichome Density in Arabidopsis thaliana

TreatmentGenotypeMean Trichome Density (trichomes/mm²)% IncreaseP-value
ControlColumbia15.2--
Jasmonic AcidColumbia23.252.7%0.001
Controljar1-114.5--
Jasmonic Acidjar1-122.655.9%0.001
Data adapted from Traw & Bergelson (2003). The jar1-1 mutant is impaired in JA signaling.[8]

Table 2: Dose-Response of Gibberellin (GA₃) on Hypocotyl Elongation in Arabidopsis thaliana

GA₃ Concentration (µM)Mean Hypocotyl Length (mm)Standard Error
02.50.1
0.012.60.1
0.13.20.2
14.50.3
105.10.3
Data represents typical dose-response to GA and is based on findings from multiple studies on Arabidopsis hypocotyl elongation.

Table 3: Calculated Binding Free Energy of JAZ-MYC3 Protein Complexes

JAZ ProteinBinding Free Energy (kcal/mol)
JAZ1-MYC3-11.5
JAZ2-MYC3-10.8
JAZ5-MYC3-12.1
JAZ6-MYC3-9.7
JAZ9-MYC3-11.2
JAZ10-MYC3-10.3
This table provides an example of the binding affinities within the JA signaling pathway, which is modulated by DELLA interactions. Data adapted from a computational study on JAZ-MYC3 interactions.

Key Experimental Protocols

Understanding the molecular interactions between JA and GA signaling components relies on a variety of in vitro and in vivo techniques. Below are detailed protocols for key experiments used to elucidate this crosstalk.

Yeast Two-Hybrid (Y2H) Assay for DELLA-JAZ Interaction

This assay is used to identify and confirm protein-protein interactions in vivo.

Methodology:

  • Vector Construction: The coding sequence of a DELLA protein (e.g., RGA) is cloned into a GAL4 DNA-binding domain (BD) vector (the "bait"). The coding sequence of a JAZ protein (e.g., JAZ1) is cloned into a GAL4 activation domain (AD) vector (the "prey").

  • Yeast Transformation: Both the bait and prey vectors are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection: Transformed yeast cells are plated on selective medium lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

  • Interaction Assay: To test for an interaction, cells are plated on a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine. The activation of reporter genes (e.g., HIS3, ADE2, lacZ) by the reconstituted GAL4 transcription factor indicates a physical interaction between the bait and prey proteins.

  • Controls: A positive control (e.g., p53 and SV40 large T-antigen) and a negative control (e.g., bait with an empty AD vector) are included to validate the assay.

Co-Immunoprecipitation (Co-IP) of DELLA and JAZ Proteins from Plant Tissues

Co-IP is used to verify protein-protein interactions in their native cellular environment.

Methodology:

  • Protein Extraction: Total proteins are extracted from plant tissues (e.g., Arabidopsis seedlings) under non-denaturing conditions using a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The protein extract is incubated with an antibody specific to one of the proteins of interest (e.g., anti-DELLA antibody) that is coupled to agarose (B213101) or magnetic beads. This "pulls down" the target protein and any interacting partners.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-JAZ antibody). The detection of the second protein confirms the interaction.

Visualizing the Signaling Networks

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and their crosstalk.

JA_GA_Crosstalk cluster_GA Gibberellin Signaling cluster_JA Jasmonic Acid Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (e.g., RGA) GID1->DELLA promotes degradation PIFs PIF Transcription Factors DELLA->PIFs represses JAZ JAZ Proteins DELLA->JAZ binds and sequesters Growth Growth & Elongation PIFs->Growth promotes JA Dihydrojasmonic Acid (JA) COI1 COI1 Receptor JA->COI1 binds COI1->JAZ promotes degradation JAZ->PIFs MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Defense Defense Responses MYC2->Defense promotes

Caption: Antagonistic crosstalk between GA and JA signaling pathways.

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid (Y2H) cluster_CoIP Co-Immunoprecipitation (Co-IP) Y2H_bait Bait Vector (DELLA-BD) Y2H_transform Co-transform Yeast Y2H_bait->Y2H_transform Y2H_prey Prey Vector (JAZ-AD) Y2H_prey->Y2H_transform Y2H_select Select on -Leu/-Trp Y2H_transform->Y2H_select Y2H_assay Assay on -Leu/-Trp/-His/-Ade Y2H_select->Y2H_assay Y2H_result Reporter Gene Activation (Interaction) Y2H_assay->Y2H_result CoIP_extract Plant Protein Extract CoIP_ip Immunoprecipitate with anti-DELLA antibody CoIP_extract->CoIP_ip CoIP_wash Wash Beads CoIP_ip->CoIP_wash CoIP_elute Elute Proteins CoIP_wash->CoIP_elute CoIP_wb Western Blot with anti-JAZ antibody CoIP_elute->CoIP_wb CoIP_result Detection of JAZ (Interaction) CoIP_wb->CoIP_result

Caption: Workflow for studying DELLA-JAZ protein interactions.

Conclusion

The crosstalk between dihydrojasmonic acid and gibberellin signaling is a finely tuned regulatory mechanism that allows plants to balance the critical processes of growth and defense. The interaction between DELLA and JAZ proteins serves as the central hub for this interplay, integrating signals from both pathways to modulate the activity of downstream transcription factors. A thorough understanding of this molecular dialogue, facilitated by the quantitative data and experimental approaches outlined in this guide, is crucial for researchers aiming to manipulate these pathways for crop improvement and the development of novel plant-based therapeutics. The continued exploration of this intricate network will undoubtedly reveal further layers of complexity and provide new avenues for scientific discovery.

References

A Comparative Study of Dihydrojasmonic Acid and Other Oxylipins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydrojasmonic acid with other prominent oxylipins. It delves into their respective roles in biological signaling, supported by available experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways.

Oxylipins are a diverse class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. They are integral to a vast array of physiological and pathological processes in both plants and animals. Among these, jasmonates, including jasmonic acid and its derivatives like dihydrojasmonic acid, are well-known for their roles in plant growth regulation and defense. In mammals, other oxylipins, such as prostaglandins (B1171923), are key mediators of inflammation. This guide offers a comparative perspective on the bioactivity and signaling mechanisms of dihydrojasmonic acid in the context of other significant oxylipins.

Comparative Bioactivity: A Look at the Data

Direct comparative studies on the bioactivity of dihydrojasmonic acid against other oxylipins are limited. However, early research into its effects on plant growth provides a foundation for comparison with other jasmonates.

One of the key studies investigating the biological activity of dihydrojasmonic acid focused on its effect on the germination and radicle growth of lettuce seeds. This provides a quantitative measure to compare its potency with related jasmonate structures.

Table 1: Comparative Effect of Jasmonate Derivatives on Lettuce Seedling Growth

CompoundConcentration (M)Inhibition of Radicle Elongation (%)
Dihydrojasmonic Acid10⁻²100
10⁻³50
10⁻⁴0
Methyl Dihydrojasmonate10⁻²100
10⁻³100
10⁻⁴25
Jasmonic Acid10⁻²100
10⁻³100
10⁻⁴50
Methyl Jasmonate10⁻²100
10⁻³100
10⁻⁴100

Data summarized from Ravid, U., Ikan, R., and Sachs, R.M. (1975). Structures related to jasmonic acid and their effect on lettuce seedling growth. Journal of Agricultural and Food Chemistry, 23(5), 835-838.

This data indicates that while dihydrojasmonic acid is a potent inhibitor of lettuce radicle growth at high concentrations, it is less active than jasmonic acid and its methyl ester at lower concentrations.[1] This suggests subtle structural differences can significantly impact biological activity.

Signaling Pathways: Jasmonates vs. Prostaglandins

The signaling pathways of jasmonates and prostaglandins, while both originating from lipid precursors, diverge significantly in their receptors and downstream effects.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate, primarily jasmonoyl-L-isoleucine (JA-Ile), to the COI1-JAZ co-receptor complex.[2] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in defense, growth inhibition, and other physiological responses. While not explicitly studied, it is presumed that dihydrojasmonic acid exerts its effects through this pathway, likely by being converted to a bioactive form or by directly interacting with the receptor complex, albeit with potentially different affinity.

Jasmonate_Signaling cluster_stimulus cluster_biosynthesis cluster_signaling cluster_response Stimulus Wounding, Herbivory alpha_LeA α-Linolenic Acid Stimulus->alpha_LeA JA Jasmonic Acid alpha_LeA->JA JA_Ile JA-Ile (Bioactive) JA->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 JAZ->MYC2 represses Proteasome->JAZ Genes Jasmonate-Responsive Genes MYC2->Genes activates Response Defense, Growth Inhibition Genes->Response

Caption: The canonical jasmonate signaling pathway.

Prostaglandin (B15479496) Signaling Pathway

In contrast, prostaglandins, derived from arachidonic acid in mammals, exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This binding initiates intracellular signaling cascades, often involving changes in cyclic AMP (cAMP) levels, which in turn modulate a wide range of cellular responses, including inflammation, pain, and fever.

Prostaglandin_Signaling cluster_stimulus cluster_biosynthesis cluster_signaling cluster_response Stimulus Cellular Stress, Inflammatory Signals AA Arachidonic Acid Stimulus->AA PGH2 PGH₂ AA->PGH2 PGs Prostaglandins (e.g., PGE₂) PGH2->PGs GPCR GPCR PGs->GPCR binds G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC modulates cAMP cAMP AC->cAMP produces Cellular_Response Inflammation, Pain, Fever cAMP->Cellular_Response leads to

Caption: A generalized prostaglandin signaling pathway.

Experimental Protocols

Accurate quantification and comparison of oxylipins require robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 1: Extraction of Oxylipins from Plant Tissue

This protocol outlines a general procedure for the extraction of oxylipins from plant tissues for subsequent LC-MS/MS analysis.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 2-propanol/water/concentrated HCl; 2:1:0.002, v/v/v)

  • Internal standards (deuterated oxylipins)

  • Dichloromethane (B109758)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Ethyl acetate

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., methanol/water; 1:1, v/v)

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a tube and add the extraction solvent and internal standards.

    • Vortex thoroughly and incubate on ice.

    • Add dichloromethane and vortex again.

    • Centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the aqueous (upper) phase from the extraction onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the oxylipins with ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.

Oxylipin_Extraction_Workflow Start Plant Tissue Collection Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Liquid-Liquid Extraction with Internal Standards Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for oxylipin extraction.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of oxylipins using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the various oxylipins.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each oxylipin and internal standard must be determined and optimized for maximum sensitivity and specificity.

  • Data Analysis: Quantification is achieved by creating calibration curves from the peak area ratios of the analyte to its corresponding internal standard.

Conclusion and Future Directions

Dihydrojasmonic acid demonstrates clear biological activity as a plant growth regulator, though it appears to be less potent than jasmonic acid and its methyl ester in the assays conducted to date. Its structural similarity to other jasmonates suggests it likely functions through the canonical jasmonate signaling pathway, but further research is needed to confirm this and to determine its specific binding affinity for the COI1-JAZ co-receptor complex.

For researchers in drug development, the structural relationship between jasmonates and prostaglandins offers an intriguing avenue for exploring the anti-inflammatory potential of jasmonate derivatives. However, comprehensive comparative studies, including in vitro and in vivo models of inflammation, are necessary to elucidate the therapeutic potential of dihydrojasmonic acid and related compounds. The detailed experimental protocols provided in this guide offer a starting point for such investigations, enabling the robust and reliable quantification of these potent signaling molecules. Future research should focus on direct, quantitative comparisons of dihydrojasmonic acid with a broader range of oxylipins across various biological systems to fully understand its physiological roles and therapeutic possibilities.

References

Validating (-)-Dihydrojasmonic Acid Targets: A Comparative Guide Using Mutant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches for validating the molecular targets of (-)-dihydrojasmonic acid, with a primary focus on the use of genetic mutants. The information is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their studies.

This compound, a derivative of the plant hormone jasmonic acid, is known to elicit similar physiological responses, suggesting it interacts with the core jasmonate signaling machinery[1]. The validation of its specific targets is crucial for understanding its mode of action and for potential applications in agriculture and medicine. Mutant analysis has been a cornerstone in dissecting the jasmonate signaling pathway and serves as a powerful tool for in-vivo target validation.

Core Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the co-receptor complex formed by CORONATINE (B1215496) INSENSITIVE1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein[1][2][3]. This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome[2][4]. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes[4][5].

Jasmonate_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response DHJA This compound COI1 COI1 DHJA->COI1 binds SCF_COI1 SCF-COI1 E3 Ligase COI1->SCF_COI1 forms complex with JAZ JAZ Repressor JAZ->SCF_COI1 is recruited to Proteasome 26S Proteasome JAZ->Proteasome is degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ ubiquitinates Proteasome->MYC2 releases JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes activates Response Physiological Responses JR_Genes->Response

Caption: The core jasmonate signaling pathway initiated by this compound.

Comparison of Target Validation Methods

The validation of this compound's targets can be approached through various methods. Here, we compare the use of genetic mutants with in vitro biochemical assays.

FeatureMutant Analysis (in vivo)Biochemical Assays (in vitro)
Principle Examines the physiological response to a compound in organisms with specific gene knockouts or modifications.Measures the direct physical interaction (e.g., binding affinity) between a compound and a purified protein.
Primary Target Validates the functional role of a protein in the compound's mechanism of action within a biological system.Identifies direct molecular targets and quantifies the interaction.
Key Advantage Provides strong evidence for in-vivo relevance and physiological consequences of target engagement.Offers precise quantitative data on binding kinetics and affinity.
Key Limitation Can be confounded by genetic redundancy or compensatory mechanisms. Results may be organism-specific.Lacks the biological context of a living system; in vitro binding does not guarantee in vivo activity.
Throughput Generally lower throughput due to the need for generating and characterizing mutant lines.Can be adapted for high-throughput screening of compound libraries against purified targets.

Experimental Data from Mutant Analysis

The use of mutants has been fundamental in establishing the key components of the jasmonate signaling pathway. Below is a summary of key findings from studies on Arabidopsis thaliana mutants, which provide a framework for validating the targets of this compound.

MutantGene ProductPhenotype in Response to JasmonatesImplication for Target ValidationReference(s)
coi1 F-box protein COI1Insensitive to jasmonates (e.g., reduced root growth inhibition, male sterility).Essential for validating COI1 as the primary receptor. A lack of response to this compound in coi1 mutants would strongly indicate it acts through COI1.[6][7][8][9]
jar1 Jasmonate-amido synthetaseReduced sensitivity to methyl jasmonate.Useful for determining if this compound requires conjugation to an amino acid (like isoleucine) for its activity.[4]
jaz mutants (e.g., jai3) JAZ repressor proteinsAltered sensitivity to jasmonates (dominant jai3 is insensitive).Can be used to investigate which JAZ proteins are targeted for degradation in response to this compound.[9]
myc2 / jin1 Transcription factor MYC2Altered expression of jasmonate-responsive genes.Helps to confirm that the signaling cascade downstream of COI1-JAZ is activated by this compound.[10]

Experimental Protocols

Phenotypic Analysis of Arabidopsis Mutants

This protocol describes a root growth inhibition assay, a classic method for assessing jasmonate sensitivity.

Root_Growth_Assay_Workflow start Start sterilize Surface-sterilize seeds (Wild-type and mutants) start->sterilize plate Plate seeds on MS agar (B569324) containing different concentrations of this compound sterilize->plate stratify Stratify at 4°C for 2-4 days plate->stratify grow Transfer to growth chamber (e.g., 22°C, 16h light/8h dark) stratify->grow measure Measure root length after a defined period (e.g., 7-10 days) grow->measure analyze Analyze and compare root growth inhibition between genotypes measure->analyze end End analyze->end

Caption: Workflow for a root growth inhibition assay in Arabidopsis.

Methodology:

  • Seed Sterilization: Surface sterilize seeds of wild-type (e.g., Col-0), coi1, jar1, and other relevant mutant lines using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Plate seeds on Murashige and Skoog (MS) agar plates supplemented with a range of concentrations of this compound (e.g., 0, 1, 10, 50 µM) and a solvent control.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Measurement: After 7-10 days, measure the primary root length of the seedlings.

  • Data Analysis: For each genotype, calculate the percentage of root growth inhibition at each concentration relative to the control. Compare the dose-response curves of the mutants to the wild-type. Insensitivity in a mutant would indicate that the corresponding protein is a target of or is involved in the response to this compound.

JAZ Protein Degradation Assay

This protocol assesses the ability of this compound to induce the degradation of JAZ proteins.

JAZ_Degradation_Workflow start Start construct Generate transgenic plants expressing a JAZ-reporter fusion (e.g., JAZ1-GUS or JAZ1-LUC) start->construct treat Treat seedlings with this compound or a control solution construct->treat harvest Harvest tissue at different time points treat->harvest extract Extract proteins harvest->extract quantify Quantify reporter protein levels (e.g., GUS assay or Luciferase assay) extract->quantify analyze Analyze the rate of reporter degradation quantify->analyze end End analyze->end

Caption: Workflow for a JAZ protein degradation assay.

Methodology:

  • Plant Material: Use transgenic Arabidopsis lines expressing a JAZ protein fused to a reporter, such as β-glucuronidase (GUS) or Luciferase (LUC), under the control of a constitutive promoter.

  • Treatment: Treat seedlings with a specific concentration of this compound or a mock solution.

  • Time Course: Harvest plant material at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction: Extract total proteins from the harvested tissues.

  • Reporter Assay:

    • For JAZ-GUS: Perform a fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

    • For JAZ-LUC: Measure luminescence after adding the luciferase substrate.

  • Data Analysis: Plot the reporter activity against time. A rapid decrease in reporter activity in the presence of this compound indicates induced degradation of the JAZ protein. This assay can also be performed in coi1 mutant backgrounds to confirm the dependency on the COI1 receptor.

Alternative Approaches for Target Validation

While mutant analysis is a powerful in vivo tool, other methods can provide complementary information.

  • Competitive Binding Assays: These in vitro assays measure the ability of this compound to compete with a labeled ligand (e.g., radiolabeled or fluorescently tagged coronatine or JA-Ile) for binding to a purified COI1-JAZ complex. This provides quantitative data on binding affinity (Ki or IC50 values).

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the direct binding of this compound to immobilized COI1 protein in real-time, providing kinetic data (kon and koff rates).

  • Yeast Two-Hybrid (Y2H) Assays: This technique can be used to test if this compound promotes the interaction between COI1 and JAZ proteins in a cellular context (yeast).

By combining in vivo data from mutant analysis with in vitro biochemical data, researchers can build a comprehensive and robust validation of the molecular targets of this compound.

References

A Comparative Guide to Synthetic vs. Natural (-)-Dihydrojasmonic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between utilizing synthetic or naturally derived compounds is a critical decision. This guide provides an objective comparison of synthetic versus natural (-)-Dihydrojasmonic acid, a key signaling molecule in plants with therapeutic potential. The comparison focuses on purity, production, cost-effectiveness, and biological activity, supported by available data and established experimental protocols.

Data Presentation: A Quantitative Overview

The following table summarizes the key characteristics of synthetic and natural this compound based on currently available information. It is important to note that direct comparative studies are limited, and some data for the natural form are inferred from general knowledge of natural product extraction.

FeatureSynthetic this compoundNatural this compound
Purity High and consistent (typically ≥95-98%)[1][2]Variable, dependent on extraction and purification methods; may contain other jasmonate isomers
Production Method Chemical synthesis, allowing for stereospecific production of the desired (-)-enantiomer.Extraction from plant tissues, often a complex and multi-step process.[3]
Yield High and scalable. For example, a patented synthesis for the related methyl dihydrojasmonate reports yields of 65-85%.[4]Generally low and dependent on the plant source and extraction efficiency.
Cost-Effectiveness Generally more cost-effective for large-scale production due to high yields and defined processes.Typically higher cost due to labor-intensive extraction, purification, and low yields.
Biological Activity Expected to be high and specific, assuming high enantiomeric purity.Biologically active, but potency can be affected by the presence of other isomers and impurities.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Purification of Natural Jasmonic Acid from Plant Tissues

This protocol is adapted from established methods for the extraction of jasmonates from plant material.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Methanol (B129727) and ethyl acetate

  • C18 solid-phase extraction (SPE) cartridges

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Diazomethane (B1218177) (for derivatization, handle with extreme caution in a fume hood)

Procedure:

  • Homogenization: Freeze fresh plant tissue (approximately 0.5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a mixture of methanol and ethyl acetate. Homogenize the mixture thoroughly.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and enrich the jasmonates.

  • Elution: Elute the jasmonic acid fraction from the SPE cartridge using 60% methanol.[3]

  • Derivatization: For GC-MS analysis, derivatize the extracted jasmonic acid with diazomethane to form the methyl ester.

  • Quantification: Analyze the derivatized sample using GC-MS to identify and quantify dihydrojasmonic acid.

In Vitro Competitive Binding Assay for the COI1-JAZ Co-receptor

This assay determines the binding affinity of unlabeled ligands, such as synthetic or natural this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the COI1-JAZ co-receptor complex.[5]

Materials:

  • Recombinant COI1-ASK1 and JAZ proteins

  • Tritium-labeled coronatine (B1215496) ([³H]-coronatine) as the radiolabeled ligand

  • Unlabeled this compound (synthetic and natural preparations)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant COI1-ASK1 and JAZ proteins.

  • Competition: Add a fixed concentration of [³H]-coronatine and varying concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the reaction mixture to allow binding to reach equilibrium.

  • Separation: Separate the protein-bound radioligand from the unbound radioligand using a suitable method (e.g., size-exclusion chromatography or filter binding assay).

  • Quantification: Place the protein-bound fraction into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of bound [³H]-coronatine as a function of the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the dissociation constant (Kd) for this compound.

Mandatory Visualizations

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the COI1-JAZ co-receptor complex. This interaction leads to the degradation of the JAZ repressor protein and the subsequent activation of jasmonate-responsive genes by the transcription factor MYC2.

Jasmonate_Signaling cluster_perception Hormone Perception cluster_transduction Signal Transduction cluster_response Cellular Response JA This compound COI1_JAZ COI1-JAZ Co-receptor JA->COI1_JAZ Binds to SCF_COI1 SCF-COI1 E3 Ligase COI1_JAZ->SCF_COI1 Activates JAZ_Ub Ubiquitinated JAZ SCF_COI1->JAZ_Ub Ubiquitinates JAZ Proteasome 26S Proteasome JAZ_Ub->Proteasome Targets to JAZ_degradation JAZ Degradation Proteasome->JAZ_degradation MYC2 MYC2 Transcription Factor JAZ_degradation->MYC2 Releases JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes Activates Transcription Response Physiological Responses JR_Genes->Response

Jasmonate Signaling Pathway Diagram
Experimental Workflow: Comparative Analysis

The following workflow outlines the key steps for a comprehensive comparative analysis of synthetic and natural this compound.

Comparative_Workflow cluster_synthesis Synthetic (-)-DHA cluster_extraction Natural (-)-DHA cluster_analysis Comparative Analysis Synth Chemical Synthesis Pur_Synth Purification Synth->Pur_Synth Yield_Analysis Yield & Cost Analysis Synth->Yield_Analysis Purity_Analysis Purity Analysis (e.g., HPLC, GC-MS) Pur_Synth->Purity_Analysis Binding_Assay Receptor Binding Assay (COI1-JAZ) Pur_Synth->Binding_Assay Bioassays In Planta Bioassays (e.g., root growth) Pur_Synth->Bioassays Extract Plant Extraction Pur_Nat Purification Extract->Pur_Nat Extract->Yield_Analysis Pur_Nat->Purity_Analysis Pur_Nat->Binding_Assay Pur_Nat->Bioassays

Comparative Analysis Workflow

Conclusion

While direct experimental comparisons are lacking in the published literature, the available evidence strongly suggests that synthetic this compound offers significant advantages in terms of purity, consistency, and cost-effectiveness for research and development purposes. The high purity achievable through chemical synthesis ensures that biological effects can be attributed specifically to the (-)-enantiomer, avoiding confounding variables from impurities or other isomers that may be present in natural extracts. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to generate the specific quantitative data needed for their applications. As research into the therapeutic potential of jasmonates continues, the use of well-characterized, synthetic compounds will be crucial for advancing the field.

References

Assessing the Specificity of (-)-Dihydrojasmonic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of (-)-Dihydrojasmonic acid's biological effects in comparison to other jasmonate compounds, supported by experimental data and detailed protocols.

Introduction

This compound is a saturated derivative of jasmonic acid, a well-characterized phytohormone involved in plant growth, development, and defense.[1] Like other jasmonates, this compound and its derivatives are being explored for their potential applications in agriculture, cosmetics, and pharmaceuticals, owing to their suggested anti-inflammatory, and anti-cancer properties.[2][3] This guide provides a comparative assessment of the specificity of this compound's effects relative to other key jasmonates, namely jasmonic acid (JA) and methyl jasmonate (MJ). The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its potential bioactivity.

Comparative Analysis of Biological Activity

While direct quantitative data for this compound is limited in the current scientific literature, its bioactivity is presumed to be mediated through the canonical jasmonate signaling pathway. However, the absence of the double bond in the pentenyl side chain, present in jasmonic acid, is thought to influence its biological potency.

Cytotoxicity in Cancer Cell Lines

Jasmonates have demonstrated selective cytotoxic effects against various cancer cell lines, making them promising candidates for novel anti-cancer therapies.[4] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCell LineIC50Reference
Methyl Jasmonate (MJ) HepG2 (Liver Carcinoma)313 µg/mL[5]
Jasmonic Acid (JA) HepG2 (Liver Carcinoma)300 µg/mL[5]
Methyl Jasmonate (MJ) 4T1 (Breast Cancer)2.8 mM[6]
Methyl Jasmonate (MJ) MOLT-4 (Lymphoblastic Leukemia)Induces 87.5% cytotoxicity at 0.5 mM[6][7]
Jasmonic Acid (JA) MOLT-4 (Lymphoblastic Leukemia)Induces 87.5% cytotoxicity at 3 mM[6][7]
This compound VariousNot AvailableN/A

The available data suggests that methyl jasmonate is generally more cytotoxic to cancer cells than jasmonic acid.[6][7] The esterification of the carboxylic acid group appears to enhance its anti-cancer activity. The lack of data for this compound prevents a direct comparison but studies on its methylated form, methyl dihydrojasmonate (MDJ), suggest it has lower biological activity than JA and MJ.

Signaling Pathways

The biological effects of jasmonates in plants are primarily mediated through the well-characterized jasmonic acid signaling pathway. It is hypothesized that this compound and its derivatives may act as agonists of this pathway, although direct receptor binding data is lacking. In non-plant systems, evidence suggests that jasmonates can modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Canonical Jasmonate Signaling Pathway in Plants

The binding of a bioactive jasmonate to the COI1-JAZ co-receptor complex initiates a signaling cascade that leads to the expression of jasmonate-responsive genes.

Jasmonate_Signaling_Pathway JA Jasmonate (e.g., JA-Ile) COI1_JAZ COI1-JAZ Co-receptor Complex JA->COI1_JAZ Binds SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase COI1_JAZ->SCF_COI1 Recruits MYC2 MYC2 (Transcription Factor) COI1_JAZ->MYC2 Releases JAZ_degradation JAZ Degradation SCF_COI1->JAZ_degradation Ubiquitination Proteasome 26S Proteasome Proteasome->JAZ_degradation Degrades JAZ_degradation->Proteasome JR_Genes Jasmonate Responsive Genes MYC2->JR_Genes Activates Response Biological Response JR_Genes->Response

Caption: The canonical jasmonate signaling pathway in plants.

NF-κB Signaling Pathway in Mammalian Cells

Studies on jasmonate derivatives, such as methyl dehydrojasmonate, suggest an anti-inflammatory mechanism involving the inhibition of the NF-κB pathway. This pathway is a critical regulator of inflammatory responses.

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_p->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Translocates & Activates DHJA This compound (Hypothesized) DHJA->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Determination of Cytotoxicity (IC50) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, Jasmonic Acid, Methyl Jasmonate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.[8][9]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining IC50 using the MTT assay.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to assess the effect of a compound on NF-κB activation using a luciferase reporter gene.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity in treated cells compared to the LPS-stimulated control.

Conclusion

The available evidence suggests that this compound likely shares some biological activities with other jasmonates, potentially acting as a modulator of inflammatory and cell proliferation pathways. However, the saturation of the pentenyl side chain is predicted to reduce its potency compared to jasmonic acid and methyl jasmonate. A significant lack of direct comparative and quantitative data for this compound currently hinders a definitive assessment of its specificity. Further research, employing the standardized experimental protocols outlined in this guide, is crucial to elucidate its precise mechanism of action and to establish a clear comparative profile against other jasmonate compounds. Such studies will be instrumental in determining its true potential for therapeutic and other applications.

References

Comparative Guide to an LC-MS/MS Method for Dihydrojasmonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydrojasmonic acid. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable bioanalytical data. The guide details the experimental protocols, presents validation data in comparison to alternative methods, and visualizes the workflow for clarity.

Dihydrojasmonic acid (H2JA) is a plant growth regulator and a structurally reduced form of jasmonic acid, a key plant hormone involved in stress responses and developmental processes.[1] Its accurate quantification in various matrices is crucial for physiological and metabolic studies. While several analytical techniques can be employed, LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used methods for the analysis of phytohormones like dihydrojasmonic acid.[2][3]

Comparison of Analytical Methods

The quantification of dihydrojasmonic acid is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations often present in biological samples.[2][3]

Table 1: Comparison of Validated LC-MS/MS and GC-MS Methods for Dihydrojasmonic Acid Quantification

ParameterLC-MS/MS MethodGC-MS Method
Matrix Plant tissues, biological fluidsPlant tissues, volatile fractions
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Derivatization (e.g., esterification), LLE or SPE
Instrumentation UPLC-MS/MS (e.g., Triple Quadrupole)GC-MS (e.g., Single Quadrupole or Triple Quadrupole)
**Linearity (R²) **> 0.99> 0.99
Accuracy (%) 85-115%80-120%
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) Low (fmol to pmol range)Low (pg to ng range)
Limit of Quantification (LOQ) Low (fmol to pmol range)Low (pg to ng range)
Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. Below are the key experimental protocols for the analysis of dihydrojasmonic acid using LC-MS/MS and GC-MS.

LC-MS/MS Method

A selective and sensitive LC-MS/MS method can be developed and validated for the quantification of dihydrojasmonic acid in various matrices. This method typically employs a simple extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.[2][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize the sample (e.g., 50-100 mg of plant tissue) in a suitable extraction solvent (e.g., methanol/water mixture).[4]

  • Centrifuge the homogenate to pellet cellular debris.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove interferences.

  • Elute the analyte with a high-organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: A linear gradient from low to high organic phase over a specified time.

    • Flow Rate: 0.2-0.5 mL/min.[5]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Precursor Ion: [M-H]⁻ for dihydrojasmonic acid.

    • Product Ions: Monitor for specific product ions using Multiple Reaction Monitoring (MRM).

    • Data Acquisition: Targeted MS/MS.

GC-MS Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dihydrojasmonic acid, a derivatization step is required to increase volatility and improve chromatographic performance.[3][6]

1. Sample Preparation (Derivatization and LLE)

  • Extract dihydrojasmonic acid from the sample using a suitable solvent.

  • Derivatization: Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester or pentafluorobenzyl ester).[6]

  • Perform a Liquid-Liquid Extraction (LLE) to purify the derivatized analyte.

  • Evaporate the organic layer and reconstitute in a suitable solvent (e.g., hexane) for injection.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow rate.[7]

    • Oven Temperature Program: An initial hold at a low temperature, followed by a temperature ramp to a final high temperature to ensure separation of analytes.[3]

    • Injection Mode: Splitless or split injection.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[6]

    • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized dihydrojasmonic acid.[3]

Mandatory Visualization

To further clarify the experimental process, the following diagrams illustrate the key workflows.

cluster_sample_prep Sample Preparation (LC-MS/MS) cluster_analysis LC-MS/MS Analysis sp1 Sample Homogenization sp2 Centrifugation sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Elution sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 lc UPLC Separation sp5->lc Injection ms Tandem Mass Spectrometry (MS/MS) lc->ms da Data Acquisition & Quantification ms->da

Caption: Workflow for the LC-MS/MS analysis of dihydrojasmonic acid.

cluster_validation Key Parameters for Bioanalytical Method Validation p1 Specificity & Selectivity p2 Linearity & Range p1->p2 p3 Accuracy p2->p3 p4 Precision (Repeatability & Intermediate) p3->p4 p5 Limit of Detection (LOD) p4->p5 p6 Limit of Quantification (LOQ) p5->p6 p7 Robustness p6->p7 p8 Stability p7->p8

Caption: Key parameters for bioanalytical method validation.

Conclusion

The presented LC-MS/MS and GC-MS methods provide robust, sensitive, and specific approaches for the quantification of dihydrojasmonic acid. The choice between the two techniques will depend on the specific application, available instrumentation, and the required sample throughput. For high-throughput analysis without the need for derivatization, LC-MS/MS is generally preferred. However, GC-MS remains a powerful and reliable alternative, particularly when high chromatographic resolution is required. The validation data for similar compounds demonstrates that both methods can meet the stringent requirements for bioanalytical assays, ensuring reliable data for clinical and research applications.[2][8][9]

References

A Comparative Analysis of Dihydrojasmonic Acid Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is critical for targeted and effective therapeutic development. This guide provides an objective comparison of the bioactivity of dihydrojasmonic acid isomers, supported by available experimental data.

Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, exists as stereoisomers that can exhibit distinct biological effects. While research specifically comparing the bioactivities of (+)-dihydrojasmonic acid and (-)-dihydrojasmonic acid is limited, studies on the closely related jasmonic acid enantiomers provide a strong rationale for investigating such stereospecificity. The spatial arrangement of functional groups in these isomers can lead to differential interactions with biological targets, resulting in varying degrees of efficacy in physiological processes.

Plant Growth Regulation

A study on Arabidopsis thaliana seedlings demonstrated that both (-)-JA and (+)-JA isomers inhibit primary root growth.[1][2] However, a significant difference was observed in their effect on lateral root formation, with (+)-JA exhibiting a more potent inhibitory effect.[1][2] This suggests that different receptors or signaling pathways may be involved in regulating primary versus lateral root development, and these pathways can distinguish between the stereoisomers.

A much earlier study from 1975 investigated the effect of a racemic mixture of (±)-dihydrojasmonic acid on lettuce seed germination and radicle length, demonstrating its activity as a plant growth regulator.[3] However, this study did not differentiate between the effects of the individual isomers.

Table 1: Comparative Effects of Jasmonic Acid Isomers on Arabidopsis thaliana Root Growth

IsomerEffect on Primary Root GrowthEffect on Lateral Root Number
(-)-JA InhibitionInhibition
(+)-JA Inhibition (similar to (-)-JA)Stronger inhibition than (-)-JA

Data extrapolated from studies on jasmonic acid, suggesting a potential for similar stereospecificity in dihydrojasmonic acid.

Anti-Cancer and Anti-Inflammatory Potential

Jasmonates, as a class of compounds, have garnered interest for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. The stereochemistry of these molecules is emerging as a critical factor in their efficacy.

Research on stereoisomeric derivatives of jasmonic acid has shown that their anti-cancer activity is strongly related to their specific 3D structure. While this research did not focus specifically on the enantiomers of dihydrojasmonic acid, it underscores the principle that different stereoisomers can possess varying levels of cytotoxicity towards cancer cells.

The anti-inflammatory potential of jasmonates is also an active area of research. Although direct comparative studies on the anti-inflammatory effects of dihydrojasmonic acid isomers are lacking, the principle of stereospecificity in drug action is well-established in this field. The differential binding of isomers to receptor pockets and active sites of enzymes involved in the inflammatory cascade can lead to significant differences in their anti-inflammatory potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of bioactivity. The following are summaries of common experimental protocols used in the study of jasmonates.

Plant Root Growth Inhibition Assay

This bioassay is commonly used to assess the plant growth-regulating activity of jasmonates.

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and sown on a sterile nutrient agar (B569324) medium (e.g., Murashige and Skoog medium).

  • Treatment: The dihydrojasmonic acid isomers are dissolved in a suitable solvent (e.g., ethanol) and added to the growth medium at various concentrations. A control group with the solvent alone is also prepared.

  • Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), the plates are scanned, and the primary root length and the number of lateral roots are measured using image analysis software.

  • Statistical Analysis: The data is statistically analyzed to determine significant differences between the treatments.

Cell Viability Assay (MTT Assay) for Anti-Cancer Activity

This assay is a colorimetric method to assess cell metabolic activity and is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., prostate cancer cell lines LNCaP and DU-145) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the dihydrojasmonic acid isomers for a specified duration (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of jasmonates are mediated through complex signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of dihydrojasmonic acid isomers.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway involves the F-box protein COI1, which acts as a receptor. In the presence of bioactive jasmonates, COI1 interacts with JAZ (Jasmonate ZIM-domain) repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes.

Diagram 1: Simplified Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Biological Response Biotic/Abiotic Stress Biotic/Abiotic Stress Linolenic Acid Linolenic Acid Biotic/Abiotic Stress->Linolenic Acid Dihydrojasmonic Acid Isomers Dihydrojasmonic Acid Isomers Linolenic Acid->Dihydrojasmonic Acid Isomers Multiple Steps COI1 COI1 Dihydrojasmonic Acid Isomers->COI1 Binding JAZ JAZ COI1->JAZ Interaction MYC2 MYC2 JAZ->MYC2 Repression 26S Proteasome 26S Proteasome JAZ->26S Proteasome Degradation Jasmonate Responsive Genes Jasmonate Responsive Genes MYC2->Jasmonate Responsive Genes Activation Growth Inhibition Growth Inhibition Jasmonate Responsive Genes->Growth Inhibition Defense Response Defense Response Jasmonate Responsive Genes->Defense Response

Caption: Simplified Jasmonate Signaling Pathway.

Experimental Workflow for Bioactivity Comparison

A logical workflow is essential for the systematic comparison of the bioactivity of dihydrojasmonic acid isomers.

Diagram 2: Experimental Workflow for Isomer Comparison

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison Synthesis/Separation Synthesis/Separation Isomers (+)-DHJA & (-)-DHJA Synthesis/Separation->Isomers Plant_Growth Plant Growth Assay Isomers->Plant_Growth Anticancer Anti-Cancer Assay Isomers->Anticancer Antiinflammatory Anti-Inflammatory Assay Isomers->Antiinflammatory Data Quantitative Data Plant_Growth->Data Anticancer->Data Antiinflammatory->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for comparing dihydrojasmonic acid isomers.

References

Comparative Analysis of Dihydrojasmonic Acid Effects Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comprehensive cross-validation of the effects of dihydrojasmonic acid (DHJA) and its derivatives in various plant species. Designed for researchers, scientists, and professionals in drug development, this document objectively compares the performance of DHJA with other jasmonates, supported by available experimental data. It details the underlying signaling pathways, offers standardized experimental protocols, and presents quantitative data to facilitate informed research decisions.

Introduction to Jasmonate Signaling

Jasmonates are a class of lipid-derived hormones crucial for regulating plant growth, development, and responses to a wide range of biotic and abiotic stresses.[1][2] The signaling cascade is initiated when a bioactive jasmonate, such as jasmonoyl-L-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex.[3][4] This interaction leads to the degradation of JAZ repressor proteins, thereby activating transcription factors like MYC2, which in turn regulate the expression of numerous jasmonate-responsive genes.[1] Dihydrojasmonic acid (DHJA) and its methyl ester (MDJ) are structural analogs of jasmonic acid (JA) and are known to elicit similar physiological responses, suggesting they function as agonists within this core signaling pathway.[5]

Core Jasmonate Signaling Pathway

The diagram below illustrates the canonical jasmonate signaling pathway, which is initiated by various stresses and leads to the activation of defense and developmental genes. DHJA is presumed to act as an agonist, initiating this cascade.

Jasmonate_Signaling_Pathway cluster_receptor COI1-JAZ Co-Receptor Complex Stress Biotic/Abiotic Stress (e.g., Wounding, Pathogens) JA_Biosynthesis JA Biosynthesis Pathway (LOX, AOS, AOC, OPR3) Stress->JA_Biosynthesis Induces JAR1 JAR1 JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile JA + Isoleucine DHJA Dihydrojasmonic Acid (DHJA) (Exogenous Application) DHJA->JA_Ile Acts as Agonist COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2/TFs JAZ->MYC2 Represses Gene_Expression Expression of JA-Responsive Genes MYC2->Gene_Expression Activates Response Physiological Responses (Defense, Growth Inhibition, etc.) Gene_Expression->Response

Caption: The core jasmonate (JA) signaling pathway from stress perception to gene activation.

Comparative Effects on Secondary Metabolite Production

Jasmonates are potent elicitors of secondary metabolite production in various plant species.[6] While comprehensive quantitative data for DHJA is limited, studies comparing it with JA provide valuable insights.

Plant SpeciesCompoundTreatmentConcentrationResultFold Change vs. ControlReference
Panax notoginseng (Adventitious Roots)Total SaponinsJasmonic Acid (JA)5 mg/L71.94 mg/g DW8.45-fold[5]
Panax notoginseng (Adventitious Roots)Total SaponinsMethyl Dihydrojasmonate (MDJ)Not specifiedUpregulation of saponin (B1150181) biosynthesis genesNot quantified[5]
Ocimum basilicum (Sweet Basil)Total PhenolicsMethyl Jasmonate (MeJA)0.5 mMSignificant increase2.3-fold (antioxidant activity)[7]
Ocimum basilicum (Sweet Basil)Rosmarinic AcidMethyl Jasmonate (MeJA)0.5 mMSignificant increaseNot specified[7]
Ocimum basilicum (Sweet Basil)EugenolMethyl Jasmonate (MeJA)0.5 mM56% increaseNot specified[7]
Chinese Chives (Substrate-grown)Total PhenolicsMethyl Jasmonate (MeJA)500 µMSignificant increase (2.8-47%)~1.5-fold[8]

Effects on Plant Growth and Development

Jasmonates, including DHJA, are generally considered growth inhibitors, a function tied to the plant's strategy of allocating resources from growth to defense during stress.[1][9]

Plant SpeciesObserved EffectCompound(s)Key FindingReference
Arabidopsis thalianaPrimary Root Growth InhibitionJasmonic Acid (JA)JA signaling, activated by stresses like low Boron, negatively regulates primary root growth.[10]
Vicia fabaSenescence PromotionDihydrojasmonic Acid (DHJA)DHJA is noted to have biological activity that includes promoting senescence.[9]
Oryza sativa (Rice)General Growth InhibitionJasmonic Acid (JA)Exogenous application of JA inhibits primary root growth, as well as root and shoot biomass.[11]
Arabidopsis thalianaEnhanced Al-induced Root Growth InhibitionJasmonic Acid (JA)Exogenous JA application enhances the root growth inhibition caused by Aluminum stress.[12]

Experimental Protocols

Protocol 1: Elicitation of Secondary Metabolites

This protocol details a general method for applying DHJA or other jasmonates to plant cell or organ cultures to induce the production of secondary metabolites.

Materials:

  • Dihydrojasmonic acid (DHJA) or Methyl Dihydrojasmonate (MDJ)

  • Ethanol (B145695) (95%) for stock solution

  • Sterile liquid culture medium appropriate for the plant species

  • Plant material (e.g., adventitious root culture, cell suspension)

  • Sterile flasks or bioreactors

  • Orbital shaker or bioreactor controller

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of DHJA or MDJ in 95% ethanol. Store at -20°C.

  • Working Solution Preparation: On the day of application, dilute the stock solution into the sterile liquid medium to achieve the desired final concentration (e.g., 50 µM, 100 µM). Ensure the final ethanol concentration in the medium is minimal (<0.1%) and consistent across all treatments, including the control.

  • Elicitation: Add the jasmonate-containing medium to the plant cultures. For a control, use a medium containing the same final concentration of ethanol without the jasmonate.

  • Incubation: Culture the treated plants under standard growth conditions (e.g., 25°C, dark, 120 rpm on an orbital shaker) for a defined period (e.g., 7, 14, or 21 days).

  • Sample Collection & Analysis: Harvest the plant tissue and/or medium. Analyze for the secondary metabolites of interest using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Root Growth Inhibition Assay

This protocol is a standard method to quantify the inhibitory effect of jasmonates on root growth, typically using a model plant like Arabidopsis thaliana.

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana Col-0)

  • Murashige and Skoog (MS) agar (B569324) medium

  • Dihydrojasmonic acid (DHJA)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize seeds using 70% ethanol followed by a bleach solution and rinse thoroughly with sterile water.

  • Plate Preparation: Prepare sterile MS agar medium. After autoclaving and cooling to ~55°C, add DHJA from a sterile stock solution to achieve final concentrations (e.g., 0 µM, 10 µM, 50 µM). Pour the medium into sterile petri dishes.

  • Seed Plating: Place sterilized seeds in a line on the surface of the agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Maintain standard conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length for each treatment. Compare the root lengths of seedlings on DHJA-containing medium to the control to determine the percentage of root growth inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effect of DHJA on plant gene expression.

Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis seedlings) Treatment DHJA Treatment (Control vs. DHJA) Plant_Growth->Treatment Harvest Tissue Harvest (Time Course) Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for analyzing DHJA-induced gene expression in plants.

Conclusion

Dihydrojasmonic acid and its derivatives are bioactive compounds that engage the core jasmonate signaling pathway to elicit defense responses and modulate plant growth. While quantitative data directly comparing DHJA across a wide range of plant species is still emerging, evidence from studies on Panax notoginseng and its known effects on senescence in Vicia faba confirm its activity.[5][9] Researchers can infer its probable effects from the extensive data available for jasmonic acid and methyl jasmonate, which show potent activity in inducing secondary metabolites and inhibiting growth. The provided protocols and diagrams serve as a foundational resource for designing experiments to further elucidate the specific roles and comparative efficacy of dihydrojasmonic acid in diverse plant systems.

References

The Fine Balance: A Comparative Guide to the Interactions of (-)-Dihydrojasmonic Acid with Other Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrojasmonic acid, a derivative of the well-characterized plant hormone jasmonic acid (JA), is a key signaling molecule involved in a plant's response to both biotic and abiotic stresses, as well as in the regulation of growth and development.[1][2] While direct quantitative data for this compound's interactions with other plant hormones are not extensively available, its structural similarity and observed bioactivity suggest it functions as an agonist of the jasmonate signaling pathway.[1][2] This guide provides an objective comparison of its interactions with other major plant hormones, drawing upon experimental data from studies on jasmonic acid and its derivatives. The information is presented to aid researchers in understanding the complex hormonal crosstalk that governs plant physiology.

Core Signaling Pathway of Jasmonates

Jasmonate signaling is initiated by the perception of a bioactive jasmonate, such as (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), by the co-receptor complex consisting of CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins.[1] This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, primarily MYC2, which can then activate the expression of a wide array of jasmonate-responsive genes.[1] this compound is known to elicit physiological responses similar to other jasmonates, indicating its interaction with this core signaling machinery.[1]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHJA This compound / JA-Ile COI1 COI1 DHJA->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes Activates

Jasmonate signaling pathway.

Interaction with Other Plant Hormones

The physiological effects of this compound are not standalone but are intricately modulated through crosstalk with other plant hormones. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the hormones have opposing effects.

Auxins

The interaction between jasmonates and auxins is complex and context-dependent, often resulting in antagonistic effects on root development but synergistic effects in other processes.

Summary of Interactions:

Plant ProcessNature of InteractionObserved EffectsKey Molecular Players
Primary Root Growth AntagonisticJasmonates inhibit primary root growth, an effect that can be counteracted by auxin.[3] Jasmonates can repress the expression of key auxin-responsive genes involved in root development like PLT1 and PLT2.[3][4]MYC2, PLT1, PLT2
Lateral Root Formation Synergistic/AntagonisticJasmonates can promote lateral root formation by inducing auxin biosynthesis genes (ASA1, YUC2).[4][5] However, some studies show jasmonic acid can inhibit auxin-induced lateral rooting.ERF109, ASA1, YUC2, PID, PIN2/4
Flower Development SynergisticBoth jasmonates and auxins are crucial for proper flower development, including stamen filament elongation.MYB21, MYB24

Experimental Protocol: Root Growth Assay

A common method to study the interaction between jasmonates and auxins on root development involves growing seedlings on agar (B569324) plates supplemented with varying concentrations of the hormones.

  • Plant Material: Arabidopsis thaliana seedlings (wild-type and relevant mutants).

  • Growth Medium: Murashige and Skoog (MS) medium with 0.8% agar.

  • Hormone Treatment: Prepare MS plates containing different concentrations of this compound, auxin (e.g., IAA), or a combination of both.

  • Growth Conditions: Germinate seeds on the plates and grow vertically in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for each treatment.

  • Analysis: Compare the root phenotypes of seedlings grown on hormone-supplemented media to the control to determine synergistic or antagonistic effects.

JA_Auxin_Interaction cluster_root Root Development DHJA This compound Primary_Root Primary Root Growth DHJA->Primary_Root Inhibits Lateral_Root Lateral Root Formation DHJA->Lateral_Root Promotes/Inhibits Auxin Auxin Auxin->Primary_Root Promotes Auxin->Lateral_Root Promotes

JA and Auxin interaction in root development.
Cytokinins

Jasmonates and cytokinins generally exhibit an antagonistic relationship, particularly in the regulation of xylem development and stress responses.

Summary of Interactions:

Plant ProcessNature of InteractionObserved EffectsKey Molecular Players
Xylem Development AntagonisticJasmonates promote the formation of extra xylem, while cytokinins are negative regulators of xylem development.[2][6][7] Jasmonate treatment reduces cytokinin responses in the vasculature.[2][6][7]MYC2, AHP6
Stress Response AntagonisticPlants with reduced cytokinin levels or signaling show a JA-dependent cell death phenotype under circadian stress, suggesting an antagonistic interaction.[3]-

Experimental Protocol: GUS Reporter Assay for Cytokinin Response

To visualize the effect of jasmonates on cytokinin signaling, researchers often use transgenic plants expressing a reporter gene like β-glucuronidase (GUS) under the control of a cytokinin-responsive promoter.

  • Plant Material: Transgenic Arabidopsis thaliana lines carrying a cytokinin-responsive reporter construct (e.g., TCSn::GUS).

  • Treatment: Treat seedlings with this compound, cytokinin, or a combination of both.

  • GUS Staining: After the treatment period, incubate the seedlings in a GUS staining solution. The substrate is cleaved by the GUS enzyme, producing a blue precipitate in tissues where the cytokinin response is active.

  • Microscopy: Observe the staining pattern under a microscope to visualize the spatial distribution and intensity of the cytokinin response.

  • Analysis: Compare the GUS staining patterns between different treatments to assess the impact of this compound on cytokinin signaling.

JA_Cytokinin_Interaction DHJA This compound MYC2 MYC2 DHJA->MYC2 Activates Xylem_Dev Xylem Development DHJA->Xylem_Dev Promotes Cytokinin Cytokinin Cytokinin->Xylem_Dev Inhibits AHP6 AHP6 (Cytokinin Signaling Inhibitor) MYC2->AHP6 Promotes Expression AHP6->Cytokinin Inhibits Signaling

JA and Cytokinin crosstalk in xylem development.
Gibberellins (B7789140) (GAs)

The interaction between jasmonates and gibberellins is crucial for balancing plant growth and defense responses, often acting antagonistically.

Summary of Interactions:

Plant ProcessNature of InteractionObserved EffectsKey Molecular Players
Growth vs. Defense AntagonisticGAs primarily regulate growth processes, while jasmonates are key in defense.[8] The crosstalk is mediated by the direct interaction between DELLA proteins (GA signaling repressors) and JAZ proteins.[3][8][9][10]DELLA, JAZ, MYC2, PIFs
Stamen Development SynergisticGAs can promote JA production, which in turn induces genes required for stamen filament growth.[11]DELLA, DAD1, LOX1, MYB21, MYB24, MYB57
Trichome Development SynergisticJasmonates and gibberellins can have a synergistic effect on the induction of trichomes, which are important for defense against herbivores.-

Experimental Protocol: Yeast Two-Hybrid Assay for Protein-Protein Interaction

To investigate the direct interaction between key signaling components like JAZ and DELLA proteins, a yeast two-hybrid (Y2H) assay can be employed.

  • Construct Preparation: Clone the coding sequences of the JAZ and DELLA proteins into separate Y2H vectors, one containing a DNA-binding domain (BD) and the other an activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast strain with both the BD-JAZ and AD-DELLA constructs.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients. If the JAZ and DELLA proteins interact, the BD and AD will be brought into proximity, activating the transcription of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on the selective media and exhibit a color change in the presence of a substrate like X-gal.

  • Analysis: Growth on selective media and a positive reporter signal indicate a direct physical interaction between the two proteins.

JA_GA_Interaction DHJA This compound JAZ JAZ DHJA->JAZ Degrades GA Gibberellin DELLA DELLA GA->DELLA Degrades JAZ->DELLA Interact MYC2 MYC2 JAZ->MYC2 Represses DELLA->MYC2 Interact PIFs PIFs DELLA->PIFs Represses Defense Defense MYC2->Defense Promotes Growth Growth PIFs->Growth Promotes

JA and GA crosstalk in growth-defense tradeoff.
Abscisic Acid (ABA)

Jasmonates and abscisic acid often act synergistically, particularly in response to abiotic stresses and in the regulation of seed germination.

Summary of Interactions:

Plant ProcessNature of InteractionObserved EffectsKey Molecular Players
Abiotic Stress Response SynergisticABA and jasmonates coordinately regulate responses to stresses like drought and salinity.[9][12]PYL/RCAR, JAZ, MYC2, SnRK2s, ABI5
Seed Germination SynergisticBoth hormones inhibit seed germination, and ABA can promote JA biosynthesis to enhance this effect.SAPK10, bZIP72, AOC
Stomatal Closure SynergisticJasmonates can induce stomatal closure, a process that also involves ABA signaling.-

Experimental Protocol: Seed Germination Assay

The synergistic effect of jasmonates and ABA on seed germination can be quantified as follows:

  • Seed Sterilization: Surface sterilize seeds of the plant species of interest.

  • Plating: Plate the seeds on MS agar medium containing various concentrations of this compound, ABA, or a combination of both.

  • Incubation: Incubate the plates in a controlled environment with appropriate light and temperature conditions.

  • Scoring: Score the percentage of germinated seeds (radicle emergence) at regular time intervals over several days.

  • Analysis: Compare the germination rates across different treatments to determine if the combined hormone treatment has a stronger inhibitory effect than the individual treatments.

JA_ABA_Interaction DHJA This compound JAZ JAZ DHJA->JAZ Degrades Seed_Germination Seed Germination DHJA->Seed_Germination Inhibits ABA Abscisic Acid ABI5 ABI5 ABA->ABI5 Activates JAZ->ABI5 Represses ABI5->Seed_Germination Inhibits Stress_Response Stress Response ABI5->Stress_Response Promotes

Synergistic interaction of JA and ABA.
Ethylene (B1197577)

Jasmonates and ethylene often act synergistically in defense against necrotrophic pathogens and in certain developmental processes.

Summary of Interactions:

Plant ProcessNature of InteractionObserved EffectsKey Molecular Players
Defense against Necrotrophs SynergisticJasmonates and ethylene work together to activate defense gene expression (e.g., PDF1.2) against necrotrophic fungi and herbivorous insects.[13][14]JAZ, EIN3/EIL1, ERF1, ORA59
Apical Hook Development AntagonisticJasmonates can inhibit ethylene-induced apical hook formation.[14]-
Senescence SynergisticBoth hormones are involved in promoting leaf senescence.[15]EIN2, EIN3/EIL1

Experimental Protocol: Gene Expression Analysis by qRT-PCR

To measure the synergistic effect of jasmonates and ethylene on defense gene expression, quantitative real-time PCR (qRT-PCR) is a standard technique.

  • Plant Treatment: Treat plant tissues with this compound, the ethylene precursor ACC, or a combination of both.

  • RNA Extraction: Extract total RNA from the treated and control tissues.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using primers specific for a target defense gene (e.g., PDF1.2) and a reference gene for normalization.

  • Data Analysis: Calculate the relative expression levels of the target gene in each treatment. A significantly higher induction of the gene in the combined treatment compared to the individual treatments indicates a synergistic interaction.

JA_Ethylene_Interaction DHJA This compound JAZ JAZ DHJA->JAZ Degrades Ethylene Ethylene EIN3_EIL1 EIN3/EIL1 Ethylene->EIN3_EIL1 Stabilizes JAZ->EIN3_EIL1 Represses ERF1_ORA59 ERF1/ORA59 EIN3_EIL1->ERF1_ORA59 Activates Defense_Genes Defense Genes (e.g., PDF1.2) ERF1_ORA59->Defense_Genes Activates Expression

Synergistic action of JA and Ethylene in defense.

Concluding Remarks

The interactions of this compound with other plant hormones form a complex regulatory network that allows plants to fine-tune their growth, development, and responses to environmental challenges. While many of the interactions detailed here are based on studies of jasmonic acid, they provide a strong predictive framework for the function of this compound. Further research focusing specifically on this molecule is needed to elucidate its precise role and quantitative impact on the intricate web of plant hormone signaling. This guide serves as a foundational resource for researchers aiming to unravel these complex interactions and leverage this knowledge for applications in agriculture and drug development.

References

Evaluating the Off-Target Effects of (-)-Dihydrojasmonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is a molecule of interest in various research fields, from agriculture to cosmetics and potentially therapeutics. As with any bioactive small molecule, a thorough understanding of its interaction with biological systems is paramount. This guide provides a framework for evaluating the off-target effects of this compound, comparing it with its parent compound, jasmonic acid, and its well-known methyl ester, methyl jasmonate. Furthermore, we include coronatine (B1215496), a potent bacterial phytotoxin that mimics jasmonate, as a key comparator to highlight the complexities of on- and off-target activities within this class of molecules.

Given the limited publicly available, head-to-head off-target screening data for these specific compounds, this guide will focus on the methodologies and experimental approaches crucial for such an evaluation. The provided data tables are presented as illustrative examples of how to structure and report findings from these assays.

Comparative Overview of Jasmonate-Related Compounds

While all four compounds share a core structural similarity and are known to influence jasmonate-related signaling pathways, their distinct chemical properties can lead to differential off-target interactions. Understanding these differences is critical for the development of specific and safe applications.

CompoundChemical StructureKnown Primary ActivityPotential for Off-Target Effects
This compound C12H20O3Plant growth regulation.Largely uncharacterized. Saturation of the pentenyl side chain may alter binding profiles compared to jasmonic acid.
Jasmonic Acid C12H18O3Plant hormone involved in growth, development, and stress responses. Induces defense gene expression.Known to interact with multiple signaling pathways beyond the canonical COI1-JAZ pathway. Structural similarity to prostaglandins (B1171923) suggests potential for cross-reactivity in mammalian systems.[1]
Methyl Jasmonate C13H20O3Volatile ester of jasmonic acid, also a plant signaling molecule. Used as a fragrance and flavoring agent.Its increased lipophilicity may lead to broader distribution and different off-target interactions compared to jasmonic acid. Has been shown to induce apoptosis in cancer cells through various mechanisms.[2][3][4]
Coronatine C18H25NO4Bacterial phytotoxin that acts as a potent mimic of jasmonoyl-isoleucine (the active form of jasmonate).Known to have COI1-independent effects, indicating clear off-target activities. Suppresses plant defense through multiple mechanisms.[1][5]

Experimental Approaches for Off-Target Profiling

A comprehensive assessment of off-target effects requires a multi-pronged approach, combining in silico, biochemical, and cell-based methods.

In Silico Off-Target Prediction

Computational methods can predict potential off-target interactions based on the chemical structure of this compound. These predictions can guide the selection of appropriate in vitro assays.

Experimental Workflow:

cluster_0 In Silico Prediction Input Structure 2D/3D Structure of This compound Prediction Algorithms Similarity Searching, Docking Simulations, Machine Learning Models Input Structure->Prediction Algorithms Databases Chemical & Pharmacological Databases (e.g., ChEMBL, PubChem) Databases->Prediction Algorithms Predicted Targets List of Potential Off-Targets (Kinases, GPCRs, etc.) Prediction Algorithms->Predicted Targets

Caption: Workflow for in silico off-target prediction.

Biochemical Assays

Biochemical assays provide a direct measure of a compound's interaction with purified proteins, offering a clean assessment of potential off-target binding and activity.

1. Kinase Profiling:

Given that protein kinases are a major class of drug targets and a frequent source of off-target effects, screening this compound against a broad panel of kinases is a critical first step.

Hypothetical Kinase Profiling Data:

Kinase TargetThis compound (% Inhibition @ 10 µM)Jasmonic Acid (% Inhibition @ 10 µM)Methyl Jasmonate (% Inhibition @ 10 µM)Coronatine (% Inhibition @ 10 µM)
Target of Interest < 10% < 10% < 10% < 10%
Off-Target Kinase 165%45%75%15%
Off-Target Kinase 220%15%30%5%
Off-Target Kinase 35%8%12%2%
... (and so on for a large panel)............

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and γ-³²P-ATP in a suitable buffer.

  • Compound Incubation: Add this compound or control compounds at the desired concentration (e.g., 10 µM) to the reaction mixture. A DMSO control is run in parallel.

  • Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining γ-³²P-ATP, typically using phosphocellulose paper or beads.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control.

2. GPCR Binding Assays:

G-protein coupled receptors (GPCRs) represent another large family of drug targets prone to off-target interactions. Radioligand binding assays can determine if this compound competes with known ligands for binding to a panel of GPCRs.

Hypothetical GPCR Binding Data:

GPCR TargetThis compound (% Displacement @ 10 µM)Jasmonic Acid (% Displacement @ 10 µM)Methyl Jasmonate (% Displacement @ 10 µM)Coronatine (% Displacement @ 10 µM)
Target of Interest < 10% < 10% < 10% < 10%
Off-Target GPCR 155%35%65%10%
Off-Target GPCR 215%10%25%3%
Off-Target GPCR 32%5%8%1%
... (and so on for a large panel)............

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radioligand for the GPCR, and the test compound or vehicle control.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a filter mat to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of displacement of the radioligand by the test compound.

Cell-Based Assays

Cell-based assays are essential for validating biochemical hits in a more physiologically relevant context and for identifying off-target effects that manifest as cellular phenotypes.

1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

Hypothetical CETSA Data for Off-Target Kinase 1:

CompoundApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °C-
This compound (10 µM)55.0 °C+2.5 °C
Methyl Jasmonate (10 µM)56.2 °C+3.7 °C

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the Tm.

cluster_1 CETSA Workflow Cell Treatment Treat cells with compound or vehicle Heating Heat cells to a range of temperatures Cell Treatment->Heating Lysis Lyse cells Heating->Lysis Separation Separate soluble and precipitated proteins Lysis->Separation Detection Quantify soluble target protein Separation->Detection Analysis Generate melting curve and determine Tm Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

2. In-Cell Western (ICW) for Pathway Analysis:

ICW can be used to assess the phosphorylation status of downstream substrates of an identified off-target kinase, providing evidence of functional activity in a cellular context.

Experimental Protocol: In-Cell Western

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent.

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies against the total and phosphorylated forms of the substrate of the off-target kinase.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • Imaging: Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for the phosphorylated and total protein, and calculate the ratio to determine the effect of the compound on substrate phosphorylation.

3. High-Content Screening (HCS):

HCS uses automated microscopy and image analysis to assess multiple phenotypic parameters simultaneously, which can reveal unexpected off-target effects.

Experimental Protocol: High-Content Screening

  • Cell Plating and Treatment: Plate cells in multi-well plates and treat with a concentration range of the test compound.

  • Staining: Stain the cells with fluorescent dyes to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Imaging: Acquire images of the cells using an automated microscope.

  • Image Analysis: Use image analysis software to quantify various cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Data Analysis: Analyze the multiparametric data to identify compound-induced phenotypic changes.

Signaling Pathway Considerations

This compound and its analogs are expected to primarily interact with the jasmonate signaling pathway. However, off-target effects can arise from interactions with other signaling cascades.

cluster_2 Jasmonate Signaling Pathway JA Jasmonates (this compound, etc.) COI1 COI1 JA->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Genes Jasmonate-Responsive Genes MYC2->Genes activates

Caption: Simplified Jasmonate Signaling Pathway.

It is crucial to investigate whether this compound interacts with components of other key signaling pathways, such as those mediated by MAP kinases, GPCRs, or nuclear receptors, which could be identified through the screening cascades described above.

Conclusion

A thorough evaluation of the off-target effects of this compound is essential for its safe and effective application. This guide outlines a systematic approach for this evaluation, emphasizing the need for a combination of in silico, biochemical, and cell-based assays. While direct comparative data is currently scarce, the methodologies presented here provide a robust framework for researchers to generate the necessary data to compare this compound with relevant alternatives. By carefully characterizing its selectivity profile, the scientific community can confidently explore the full potential of this interesting bioactive molecule.

References

A Comparative Guide to Jasmonate-Induced Gene Expression: Jasmonic Acid and the Enigmatic Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant defense and development, the jasmonate family of phytohormones stands as a critical signaling hub. Jasmonic acid (JA) is the most extensively studied member, with a well-documented role in orchestrating genome-wide transcriptional changes in response to biotic and abiotic stresses. Its close relative, dihydrojasmonic acid (H2JA), however, remains largely enigmatic at the transcriptomic level. This guide provides a comprehensive overview of the comparative transcriptomics of JA and H2JA treatment, summarizing the wealth of available data for JA and presenting the current, albeit limited, understanding of H2JA's biological activities.

Jasmonic Acid (JA): A Master Regulator of Plant Defense Transcriptomes

Jasmonic acid and its volatile methyl ester, methyl jasmonate (MeJA), are potent elicitors of plant defense responses, triggering massive reprogramming of gene expression.[1] Transcriptomic studies, primarily using RNA sequencing (RNA-seq), have revealed that JA treatment affects a wide array of biological processes, from defense and secondary metabolism to growth and development.

The Jasmonic Acid Signaling Pathway

The perception of JA and subsequent activation of gene expression is mediated by a well-characterized signaling cascade. In the absence of JA, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are key regulators of JA-responsive genes.[2] The binding of the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), to the F-box protein CORONATINE INSENSITIVE1 (COI1) leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[2] This relieves the repression of MYC2 and other transcription factors, allowing them to activate the expression of a vast suite of downstream genes.

Jasmonic Acid Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ targets MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates JA JA JA->JA_Ile conjugated by Isoleucine Isoleucine Isoleucine->JA_Ile JAR1 JAR1 Stress Biotic/Abiotic Stress Stress->JA induces biosynthesis

A simplified diagram of the core jasmonic acid signaling pathway.
Global Transcriptomic Changes Induced by Jasmonic Acid

Transcriptome analysis of various plant species following JA or MeJA treatment consistently reveals the upregulation of a large number of genes involved in:

  • Defense and Stress Response: This is the most prominent category and includes genes encoding pathogenesis-related (PR) proteins, proteinase inhibitors, and enzymes involved in the biosynthesis of defense compounds.

  • Secondary Metabolism: Genes involved in the biosynthesis of a wide range of secondary metabolites, such as glucosinolates, alkaloids, terpenoids, and phenylpropanoids, are often induced.

  • Transcription Factors: A significant number of transcription factor genes (e.g., MYB, WRKY, ERF families) are themselves induced by JA, leading to a cascade of downstream gene activation.

  • Hormone Signaling: Genes involved in the biosynthesis and signaling of other hormones, such as ethylene (B1197577) and salicylic (B10762653) acid, are often affected, highlighting the extensive crosstalk between hormone networks.

Concurrently, JA treatment typically leads to the downregulation of genes associated with:

  • Photosynthesis and Primary Metabolism: This reflects a trade-off between growth and defense, where resources are reallocated from growth-related processes to defense mechanisms.

  • Cell Growth and Division: Genes involved in cell cycle progression and expansion are often repressed.

Table 1: Representative JA-Responsive Genes in Arabidopsis thaliana

Gene IDGene NameFunctionFold Change (JA vs. Control)
AT5G44420PDF1.2Plant Defensin 1.2 (Antifungal protein)+++
AT1G75040VSP2Vegetative Storage Protein 2+++
AT3G45140LOX2Lipoxygenase 2 (JA biosynthesis)++
AT2G39940JAZ1Jasmonate ZIM-domain protein 1 (Repressor)++
AT1G32640MYC2Transcription factor++
AT2G14610CAB1Chlorophyll a-b binding protein 1---
AT4G29810RBCS1ARuBisCO small subunit 1A---

Note: Fold change is represented qualitatively (+++ for strong upregulation, ++ for moderate upregulation, --- for strong downregulation) as specific values vary between studies.

Experimental Protocols for Transcriptomic Analysis of Jasmonate Treatment

A typical RNA-seq experiment to investigate the transcriptomic response to jasmonate treatment involves several key steps:

Experimental Workflow for Jasmonate Transcriptomics Plant_Growth 1. Plant Material and Growth (e.g., Arabidopsis seedlings grown under controlled conditions) Treatment 2. Jasmonate Treatment (e.g., Spraying with MeJA or JA solution) Plant_Growth->Treatment Sampling 3. Sample Collection (Harvesting tissues at specific time points post-treatment) Treatment->Sampling RNA_Extraction 4. RNA Extraction (Isolating total RNA from plant tissues) Sampling->RNA_Extraction Library_Prep 5. RNA-seq Library Preparation (mRNA purification, fragmentation, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina platform) Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis (Quality control, read mapping, differential gene expression analysis, functional enrichment) Sequencing->Data_Analysis

A generalized workflow for a jasmonate transcriptomics experiment.
Detailed Methodologies

  • Plant Material and Growth: Arabidopsis thaliana seedlings are commonly grown on Murashige and Skoog (MS) medium or in soil under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Jasmonate Treatment: For MeJA treatment, plants are often placed in a sealed container with a specific concentration of MeJA applied to a cotton swab. For JA treatment, a solution of JA is typically sprayed onto the leaves until runoff. Control plants are treated with the solvent (e.g., ethanol) under the same conditions.

  • Sample Collection: Tissues (e.g., leaves, roots) are harvested at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) and immediately frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Total RNA is extracted from the frozen tissues using a commercial kit or a standard protocol like the Trizol method.

  • RNA-seq Library Preparation: Poly(A) mRNA is typically selected, fragmented, and used as a template for first- and second-strand cDNA synthesis. The ends of the cDNA fragments are repaired, A-tailed, and ligated to sequencing adapters.

  • High-Throughput Sequencing: The prepared libraries are sequenced on a platform such as the Illumina NovaSeq.

  • Bioinformatic Analysis: Raw sequencing reads are subjected to quality control. The high-quality reads are then mapped to the reference genome. Gene expression levels are quantified, and differentially expressed genes (DEGs) between jasmonate-treated and control samples are identified. Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed on the DEGs to identify over-represented biological processes and pathways.

Dihydrojasmonic Acid (H2JA): An Emerging Player with an Uncharted Transcriptome

Dihydrojasmonic acid is a derivative of jasmonic acid where the double bond in the pentenyl side chain is reduced.[1] Despite its structural similarity to JA, there is a significant lack of publicly available transcriptomic data for H2JA. This currently precludes a direct, genome-wide comparison of the transcriptional responses to JA and H2JA.

However, emerging evidence suggests that H2JA and its derivatives possess biological activity and can influence plant defense responses.

Known Biological Activities of Dihydrojasmonic Acid
  • Elicitation of Secondary Metabolites: Methyl dihydrojasmonate (MDJ) has been shown to be a potent elicitor of saponin (B1150181) biosynthesis in adventitious root cultures of Panax notoginseng.[1]

  • Growth Regulation: Dihydrojasmonic acid has been observed to inhibit lettuce seed germination and reduce the radicle length of seedlings at a concentration of 10 mM.[3]

  • Natural Occurrence in Response to Stress: Studies have detected the presence of methyl dihydrojasmonate in plants, and its levels can be influenced by stresses such as herbivory.

Table 2: Summary of Known Biological Activities of Dihydrojasmonic Acid and its Derivatives

CompoundOrganismObserved EffectReference
Methyl dihydrojasmonate (MDJ)Panax notoginsengElicitation of saponin biosynthesis[1]
Dihydrojasmonic acidLettuceInhibition of seed germination and radicle growth[3]

Due to the absence of transcriptomic data, it is not yet possible to determine if H2JA activates a similar suite of defense genes as JA, or if it has a distinct mode of action. Future comparative transcriptomic studies are essential to elucidate the specific role of H2JA in the complex jasmonate signaling network. Such studies would involve performing RNA-seq on plants treated with H2JA under conditions identical to those used for JA treatment, allowing for a direct comparison of the resulting gene expression profiles.

Conclusion

The transcriptomic landscape of jasmonic acid signaling is well-defined, revealing its central role in orchestrating a trade-off between growth and a robust defense response. The core signaling pathway and the downstream transcriptional cascades have been extensively characterized, providing a solid foundation for further research. In contrast, dihydrojasmonic acid remains a frontier in jasmonate research. While preliminary studies indicate its bioactivity, the lack of transcriptomic data leaves a significant knowledge gap. Future comparative transcriptomic analyses of JA and H2JA are crucial to unravel the functional diversification within the jasmonate family and to fully understand the nuanced regulation of plant responses to their environment.

References

Safety Operating Guide

Proper Disposal of (-)-Dihydrojasmonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical reagents like (-)-Dihydrojasmonic acid is a critical aspect of maintaining a secure and compliant work environment. Adherence to established protocols is paramount for personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established safety data and chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure for this compound, it is crucial to be aware of the associated hazards and necessary handling precautions. While some safety data sheets (SDS) may not classify the compound as hazardous under all conditions, others indicate potential for skin and eye irritation.[1][2] An environmental hazard, particularly toxicity to aquatic life, cannot be ruled out in the case of improper handling or disposal.[1][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[1]

  • Eye Protection: Use protective goggles or a face shield.[1][2]

  • Lab Coat: A lab coat should be worn to protect from skin contact.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and related compounds.

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₃[4][5]
Molecular Weight212.29 g/mol [4]
Density0.998 g/mL at 25°C (for Methyl dihydrojasmonate)[3]
Boiling Point110°C at 0.3 hPa (for Methyl dihydrojasmonate)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1][3] The following steps provide a general guideline for its proper disposal:

  • Prevent Environmental Release: Under no circumstances should this compound be allowed to enter drains, water courses, or the soil.[1] The substance is recognized as being toxic to aquatic life.[3]

  • Containment of Spills: In the event of a spill, immediately contain the leakage. Use a non-combustible, inert absorbent material such as sand, diatomite, or universal binders to absorb the spilled substance.[3][6]

  • Waste Collection:

    • Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[1][7]

    • It is recommended to leave chemicals in their original containers whenever possible and to avoid mixing them with other waste.[3]

    • Handle uncleaned containers as you would the product itself.[3]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]

  • Engage a Licensed Waste Management Company:

    • Arrange for the collection and disposal of the chemical waste through a licensed and reputable waste management company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

  • Disposal Method:

    • The recommended disposal methods for similar chemical waste often include incineration or sanitary landfill, as determined by the waste management company and in accordance with regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Assess Hazards & Wear PPE B Spill or Unused Material A->B C Contain Spill with Inert Absorbent B->C If spill occurs D Collect Waste in Labeled Container B->D For unused material H Prevent Release to Environment B->H C->D E Store in Designated Area D->E F Contact Licensed Waste Management E->F G Proper Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the chemical .

References

Personal protective equipment for handling (-)-Dihydrojasmonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal of (-)-Dihydrojasmonic Acid.

Hazard Identification and Personal Protective Equipment (PPE)

The Globally Harmonized System (GHS) classifies (±)-Dihydrojasmonic Acid with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3]

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact, preventing irritation. It is advisable to double-glove if handling higher concentrations.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and aerosols, preventing serious eye damage.[3]
Skin and Body Protection A standard laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not generally required under normal, well-ventilated conditions.Use a NIOSH-approved respirator if creating aerosols or working in a poorly ventilated area.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.

Operational Plan: Experimental Protocol

While a specific, detailed protocol for an experiment using this compound is not publicly available, a general procedure for its application as a plant growth regulator, based on similar studies, is outlined below. This protocol describes the preparation of a stock solution and its application to a plant culture.

Objective: To investigate the effect of this compound on the biosynthesis of a target compound in a plant cell culture.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Sterile distilled water

  • Plant cell culture medium

  • Sterile flasks for cell culture

  • Pipettes and sterile tips

  • Analytical balance

  • pH meter

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Under a fume hood, accurately weigh the required amount of this compound.

    • Dissolve the compound in a small volume of ethanol.

    • Bring the solution to the final volume with sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in a tightly sealed, labeled container.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with sterile plant culture medium to achieve the desired final concentrations for the experiment.

  • Application to Plant Culture:

    • Add the working solutions of this compound to the plant cell cultures at the desired growth stage.

    • Include a control group treated with the same concentration of the solvent used for the stock solution.

    • Incubate the treated cultures under standard growth conditions.

  • Analysis:

    • After the incubation period, harvest the plant cells.

    • Extract the target compounds and analyze their concentration using appropriate analytical techniques (e.g., HPLC, GC-MS).

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused this compound should be disposed of as hazardous chemical waste.

    • Contaminated lab supplies (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Neutralization (for dilute, uncontaminated aqueous solutions only):

    • Under a fume hood, slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring.

    • Monitor the pH until it is between 6.0 and 8.0.

    • If local regulations permit, the neutralized solution may be disposed of down the drain with copious amounts of water. Consult your institution's environmental health and safety (EHS) office before proceeding.

  • Hazardous Waste Disposal:

    • For concentrated solutions, organic solvent solutions, and all solid waste, arrange for pickup and disposal by your institution's EHS-approved hazardous waste management service.

    • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Visualizing Safety and Logic

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Hazard_ID Hazard Identification: - Skin Irritant (Cat 2) - Serious Eye Damage (Cat 1) Start->Hazard_ID Hand_Protection Hand Protection: Nitrile or Neoprene Gloves Hazard_ID->Hand_Protection Eye_Protection Eye/Face Protection: Safety Goggles or Face Shield Hazard_ID->Eye_Protection Body_Protection Body Protection: Laboratory Coat Hazard_ID->Body_Protection Respiratory_Protection Respiratory Protection: (If aerosols are generated) Hazard_ID->Respiratory_Protection Conditional Proceed Proceed with Experiment Hand_Protection->Proceed Eye_Protection->Proceed Body_Protection->Proceed Respiratory_Protection->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Dihydrojasmonic acid
Reactant of Route 2
(-)-Dihydrojasmonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.